Product packaging for H-Lys-Gly-OH.HCl(Cat. No.:CAS No. 40719-58-2)

H-Lys-Gly-OH.HCl

Cat. No.: B1591847
CAS No.: 40719-58-2
M. Wt: 239.7 g/mol
InChI Key: DNTASJHHUSNMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Lys-Gly-OH.HCl is a useful research compound. Its molecular formula is C8H18ClN3O3 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN3O3 B1591847 H-Lys-Gly-OH.HCl CAS No. 40719-58-2

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(10)8(14)11-5-7(12)13;/h6H,1-5,9-10H2,(H,11,14)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTASJHHUSNMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596775
Record name Lysylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40719-58-2
Record name Lysylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Lys-Gly-OH.HCl chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to H-Lys-Gly-OH.HCl

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of this compound, also known as Lysyl-glycine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental aspects of this dipeptide hydrochloride.

IUPAC Name and Chemical Identity

The nomenclature and key identifiers for this compound are as follows:

  • IUPAC Name: 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid;hydrochloride[1]

  • Synonyms: L-lysyl-glycine hydrochloride, Lys-Gly hydrochloride, H-Lys-Gly-OH . HCl[1]

  • Molecular Formula: C₈H₁₈ClN₃O₃[1]

  • CAS Number: 40719-58-2[2]

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is primarily derived from computational predictions.

PropertyValueSource
Molecular Weight 239.70 g/mol [1]
Monoisotopic Mass 239.1036691 Da[1]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 7[2]
Topological Polar Surface Area 118 Ų[1]
Complexity 196[1][2]
Storage Temperature -15°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the dipeptide H-Lys-Gly-OH can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. A generalized solid-phase approach is outlined below, which is a common method for synthesizing short peptides.

3.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Lys(Boc)-OH

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%)

  • Diisopropylethylamine (DIPEA)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glycine on the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours to form the dipeptide.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal lysine using 20% piperidine in DMF as described in step 2.

  • Cleavage and Boc Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude H-Lys-Gly-OH product.

  • Conversion to Hydrochloride Salt: Dissolve the crude peptide in a minimal amount of water and add a stoichiometric amount of hydrochloric acid. Lyophilize the solution to obtain this compound as a solid.

Purification

The crude this compound can be purified using ion-exchange chromatography, which separates molecules based on their net charge.

3.2.1. Cation-Exchange Chromatography

Given that this compound will be positively charged at a pH below its isoelectric point, cation-exchange chromatography is a suitable purification method.

Materials:

  • Strong cation-exchange resin (e.g., Sulfopropyl-based)

  • Equilibration buffer (e.g., 20 mM sodium phosphate, pH 3.0)

  • Elution buffer (e.g., 20 mM sodium phosphate with a linear gradient of 0-1 M NaCl, pH 3.0)

  • FPLC system

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with the equilibration buffer at a constant flow rate until the pH and conductivity of the eluate are stable.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound dipeptide using a linear gradient of the elution buffer (increasing NaCl concentration). The positively charged H-Lys-Gly-OH will be displaced from the resin by the sodium ions.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired peptide using a suitable method such as UV absorbance at 214 nm.

  • Desalting: Pool the fractions containing the pure peptide and remove the salt using dialysis or a desalting column.

  • Lyophilization: Lyophilize the desalted peptide solution to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dipeptide. The expected mass would correspond to the molecular formula C₈H₁₇N₃O₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The spectra would show characteristic peaks for the protons and carbons in the lysine and glycine residues.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product. A single sharp peak would indicate a high degree of purity.

Biological Activity and Signaling

The specific biological activities and signaling pathways of this compound are not well-documented in publicly available literature. However, its constituent amino acids, glycine and lysine, have known biological roles. Glycine acts as an inhibitory neurotransmitter in the central nervous system and has anti-inflammatory properties[3]. Lysine is an essential amino acid crucial for protein synthesis and other metabolic processes. Dipeptides and tripeptides can sometimes exhibit unique biological activities distinct from their constituent amino acids. Further research is required to elucidate the specific biological functions of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow start Start: Starting Materials (Fmoc-Gly-Wang Resin, Fmoc-Lys(Boc)-OH) spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Coupling start->spps 1. Synthesis cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) spps->cleavage 2. Cleavage precipitation Precipitation & Isolation (Cold Diethyl Ether) cleavage->precipitation 3. Isolation hcl_salt Conversion to Hydrochloride Salt precipitation->hcl_salt 4. Salt Formation purification Purification (Ion-Exchange Chromatography) hcl_salt->purification 5. Purification characterization Characterization - Mass Spectrometry - NMR Spectroscopy - HPLC purification->characterization 6. Analysis final_product Pure this compound characterization->final_product 7. Final Product

Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of this compound.

References

Lysylglycine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Lysylglycine hydrochloride, a dipeptide of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, potential biological significance, and methodologies for its study.

Chemical Identity and Properties

Lysylglycine is a dipeptide composed of L-lysine and glycine. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. It is crucial to distinguish Lysylglycine (Lys-Gly) from its isomer Glycyllysine (Gly-Lys), as the sequence of amino acids determines its chemical properties and biological activity.

Quantitative data for Lysylglycine and its hydrochloride salt are summarized in the table below.

PropertyValueSource
Compound Name L-LysylglycinePubChem
Synonyms Lys-Gly, (S)-2-(2,6-Diaminohexanamido)acetic acidPubChem
CAS Number (Free Base) 7563-03-3[1]
Molecular Formula (Free Base) C₈H₁₇N₃O₃[1]
Molecular Weight (Free Base) 203.24 g/mol [1]
Molecular Formula (Hydrochloride) C₈H₁₈ClN₃O₃Calculated
Molecular Weight (Hydrochloride) 239.70 g/mol Calculated

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base.

Biological Significance and Potential Applications

While specific research on Lysylglycine hydrochloride is limited, the biological roles of its constituent amino acids and related lysine-containing peptides provide insights into its potential applications.

L-lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and immune function.[2] Its hydrochloride salt is frequently used as a supplement in cell culture media to support the growth and proliferation of mammalian cells.[2][3][4][5][6] Furthermore, lysine-rich polymers (polylysine) are extensively studied for drug and gene delivery due to their cationic nature, which facilitates interaction with cell membranes and subsequent internalization. These polymers can be engineered to be stimuli-responsive for targeted therapeutic delivery.

Given these properties, Lysylglycine hydrochloride is a valuable molecule for investigation in several areas:

  • Drug Delivery: As a small, charged dipeptide, it could be explored as a component of larger drug delivery systems or as a targeting moiety.

  • Cell Culture: It may serve as a readily available source of L-lysine and glycine in specialized cell culture formulations.

  • Biochemical Assays: It can be used as a substrate in studies of peptidases or in the development of enzyme inhibitors.

Experimental Protocols

Due to the scarcity of published experimental protocols specifically for Lysylglycine hydrochloride, a general methodology for the analysis of a dipeptide by High-Performance Liquid Chromatography (HPLC) is provided below. This protocol is adapted from established methods for the analysis of L-lysine hydrochloride.[7][8]

Objective: To determine the purity of a Lysylglycine hydrochloride sample.

Materials:

  • Lysylglycine hydrochloride sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reference standard of Lysylglycine (if available)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Lysylglycine hydrochloride sample.

    • Dissolve the sample in 10 mL of HPLC-grade water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.

Visualizations

Diagram of Lysylglycine Formation

The following diagram illustrates the formation of a peptide bond between L-lysine and glycine to yield Lysylglycine.

Lysylglycine_Formation Lysine L-Lysine PeptideBond + Lysine->PeptideBond Glycine Glycine Lysylglycine Lysylglycine Glycine->Lysylglycine Peptide Bond Formation Water H₂O Glycine->Water Dehydration PeptideBond->Glycine

Caption: Formation of the dipeptide Lysylglycine from L-lysine and glycine.

Experimental Workflow for Purity Analysis

This diagram outlines the key steps in the purity analysis of a Lysylglycine hydrochloride sample using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Water Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Filtering Filter Sample Diluting->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for the purity analysis of Lysylglycine hydrochloride by HPLC.

References

The Biological Role of H-Lys-Gly-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Gly-OH, or lysyl-glycine, is a naturally occurring metabolite formed from the essential amino acid L-lysine and the non-essential amino acid glycine.[1] While specific research on H-Lys-Gly-OH is limited, its biological role can be inferred from the extensive knowledge of dipeptide transport, metabolism, and the physiological functions of its constituent amino acids. This document provides a comprehensive overview of the anticipated biological significance of H-Lys-Gly-OH, focusing on its transport kinetics, metabolic fate, and potential cellular signaling involvement. Detailed experimental protocols for investigating dipeptide transport and stability are provided, alongside quantitative data for representative dipeptides to serve as a benchmark for future studies on H-Lys-Gly-OH.

Introduction

Dipeptides and tripeptides are increasingly recognized not only as intermediates in protein digestion and metabolism but also as bioactive molecules with specific physiological functions. H-Lys-Gly-OH is a simple dipeptide that, upon hydrolysis, provides lysine and glycine, two amino acids with diverse and critical roles in cellular processes. Lysine is an essential building block for protein synthesis and a precursor for carnitine, which is involved in fatty acid metabolism.[2] Glycine is a key component of collagen and glutathione, a major endogenous antioxidant, and also acts as a neurotransmitter.[3][4][5] The efficient uptake of dipeptides via dedicated transporters presents a potential advantage for delivering these amino acids to cells compared to the transport of free amino acids.

Dipeptide Transport

The intestinal absorption and cellular uptake of di- and tripeptides are primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized in humans.[6] PEPT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, responsible for the absorption of dietary peptides.[6] PEPT2, on the other hand, is a low-capacity, high-affinity transporter expressed mainly in the kidneys for peptide reabsorption.[6] H-Lys-Gly-OH, being a dipeptide, is expected to be a substrate for these transporters.

Kinetics of Dipeptide Transport
Substrate/InhibitorTransporterCell Line/SystemKm (mM)Vmax (nmol/mg protein/10 min)IC50 (µM)Reference
Glycyl-sarcosine (Gly-Sar)hPEPT1Caco-20.7 - 2.48.4 - 21.0-[7]
Glycyl-glycine (Gly-Gly)hPEPT1Sf9 insect cells5.1 ± 0.3--[8]
Glycyl-glutamine (Gly-Gln)hPEPT1CHO cells2.6--[8]
LosartanhPEPT1CHO-hPepT1--196 ± 41[9]
Glycyl-proline (Gly-Pro)hPEPT1CHO-hPepT1--196 ± 41[9]
PasireotidehPEPT1CHO-hPepT1--530 ± 110[9]
OctreotidehPEPT1CHO-hPepT1--4200 ± 1600[9]
Mechanism of PEPT1-Mediated Transport

The transport of dipeptides by PEPT1 is an active process coupled to the co-transport of protons down their electrochemical gradient. This symport mechanism allows for the accumulation of dipeptides inside the cell against their concentration gradient.

G cluster_membrane Apical Membrane of Enterocyte PEPT1 PEPT1 Transporter H_int H+ PEPT1->H_int Translocates Dipeptide_int H-Lys-Gly-OH PEPT1->Dipeptide_int Translocates H_ext H+ H_ext->PEPT1 Binds Dipeptide_ext H-Lys-Gly-OH Dipeptide_ext->PEPT1 Binds

Caption: PEPT1-mediated dipeptide transport.

Metabolic Fate and Potential Signaling

Once inside the cell, H-Lys-Gly-OH is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-lysine and glycine. These amino acids then enter their respective metabolic pathways.

Enzymatic Hydrolysis

The peptide bond in H-Lys-Gly-OH is susceptible to cleavage by various cytosolic peptidases. The kinetics of this hydrolysis will determine the intracellular half-life of the dipeptide and the rate of release of lysine and glycine. While specific kinetic data for H-Lys-Gly-OH hydrolysis is not available, studies on similar small peptides indicate that this is generally a rapid process.

Downstream Signaling Pathways

The release of lysine and glycine can influence cellular signaling, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Lysine has been shown to activate the mTORC1 pathway, promoting muscle growth.[10] Glycine has also been demonstrated to protect against muscle wasting through mechanisms that may involve mTORC1 signaling.[11] Therefore, H-Lys-Gly-OH could potentially act as a pro-anabolic agent by supplying these key amino acids.

G LysGly H-Lys-Gly-OH Hydrolysis Intracellular Peptidases LysGly->Hydrolysis Lys L-Lysine Hydrolysis->Lys Gly Glycine Hydrolysis->Gly mTORC1 mTORC1 Lys->mTORC1 Activates Gly->mTORC1 Modulates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes

Caption: Potential downstream signaling of H-Lys-Gly-OH.

Experimental Protocols

In Vitro Dipeptide Transport Assay Using Caco-2 Cells

This protocol describes a method to measure the uptake of a dipeptide like H-Lys-Gly-OH into Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics and expresses PEPT1.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES (pH 6.0) and 10 mM HEPES (pH 7.4).

  • Test dipeptide (e.g., radiolabeled or fluorescently tagged H-Lys-Gly-OH)

  • Competitive inhibitor (e.g., 50 mM Gly-Leu)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter or fluorescence plate reader

  • Bicinchoninic acid (BCA) protein assay kit

Procedure:

  • Cell Culture: Seed Caco-2 cells onto 24-well plates at a density of 2 x 105 cells/well and culture for 18-21 days to allow for differentiation.

  • Uptake Experiment:

    • Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 7.4).

    • To measure total uptake, aspirate the buffer and add the uptake solution (HBSS pH 6.0 containing the test dipeptide at various concentrations) and incubate for a defined period (e.g., 10 minutes) at 37°C.

    • To determine non-specific or passive uptake, perform parallel incubations in the presence of a high concentration of a competitive inhibitor (e.g., 50 mM Gly-Leu) or at 4°C.[7]

  • Termination of Uptake:

    • Aspirate the uptake solution and wash the monolayers three times with ice-cold HBSS (pH 7.4) to stop the transport process.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding cell lysis buffer and incubating for at least 1 hour.

    • Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds) for quantification.

    • Use a portion of the lysate to determine the total protein content using a BCA assay for normalization.

  • Data Analysis:

    • Calculate the transporter-mediated uptake by subtracting the non-specific uptake from the total uptake.

    • Normalize the uptake to the protein content and the incubation time (e.g., in nmol/mg protein/min).

    • Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

G Start Seed Caco-2 cells (21 days culture) Wash1 Wash cells with HBSS (pH 7.4) Start->Wash1 Preincubate Pre-incubate with HBSS (pH 7.4) Wash1->Preincubate AddUptake Add uptake solution (HBSS pH 6.0 + dipeptide) Preincubate->AddUptake Incubate Incubate at 37°C AddUptake->Incubate Stop Stop uptake with ice-cold HBSS (pH 7.4) Incubate->Stop Lyse Lyse cells Stop->Lyse Quantify Quantify dipeptide Lyse->Quantify ProteinAssay Protein Assay Lyse->ProteinAssay Analyze Normalize and Analyze Data Quantify->Analyze ProteinAssay->Analyze

Caption: Workflow for in vitro dipeptide transport assay.

Dipeptide Stability Assay in Human Serum

This protocol provides a method to assess the stability of H-Lys-Gly-OH in the presence of serum proteases.

Materials:

  • H-Lys-Gly-OH dipeptide

  • Human serum (commercially available)

  • Acetonitrile (ACN) with 1% formic acid (FA)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Incubation:

    • Prepare a stock solution of H-Lys-Gly-OH in water or a suitable buffer.

    • Incubate the dipeptide at a final concentration (e.g., 100 µM) with human serum (e.g., 90% final concentration) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Protein Precipitation:

    • To stop the enzymatic degradation, add 3 volumes of ice-cold ACN with 1% FA to each serum aliquot.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate serum proteins.

  • Sample Preparation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the remaining dipeptide to a new tube and evaporate to dryness under vacuum.

    • Reconstitute the sample in a suitable mobile phase for HPLC-MS analysis.

  • Quantification:

    • Analyze the samples by HPLC-MS to quantify the amount of intact H-Lys-Gly-OH remaining at each time point.

    • Use a calibration curve of the dipeptide to ensure accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact dipeptide remaining versus time.

    • Calculate the half-life (t1/2) of the dipeptide in serum from the degradation curve.

Synthesis of H-Lys-Gly-OH

H-Lys-Gly-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A general approach using Fmoc-based SPPS is outlined below.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from glycine with 20% piperidine in DMF.

  • Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected glycine on the resin using DIC and HOBt as coupling agents in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added lysine with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the Boc side-chain protecting group from lysine using a TFA cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

H-Lys-Gly-OH is a dipeptide with the potential to influence cellular physiology through its transport and subsequent hydrolysis to L-lysine and glycine. While direct experimental data on its biological activity is scarce, its role as a metabolite and a substrate for peptide transporters suggests it is readily absorbed and utilized by cells. The provided experimental protocols offer a framework for future research to elucidate the specific biological functions of H-Lys-Gly-OH, including its transport kinetics, metabolic stability, and impact on cellular signaling pathways such as mTOR. Such studies will be crucial for understanding its physiological significance and exploring its potential applications in nutrition and therapeutics.

References

H-Lys-Gly-OH.HCl: An In-Depth Technical Guide on the Core Mechanism of Action in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Gly-OH, delivered as a hydrochloride salt, is a molecule of interest for its potential biological activities. While direct studies on the specific mechanism of action of H-Lys-Gly-OH.HCl are limited, a comprehensive understanding can be inferred from the cellular transport of dipeptides and the well-documented individual roles of its constituent amino acids, L-lysine and glycine. This technical guide synthesizes the available evidence to propose a multi-faceted mechanism of action involving cellular uptake via peptide transporters, followed by intracellular hydrolysis and subsequent engagement of lysine and glycine in distinct and potentially synergistic signaling pathways. These pathways encompass anti-inflammatory, cytoprotective, and metabolic regulatory effects. This document provides a detailed overview of the proposed mechanisms, summarizes key quantitative data from related studies, outlines detailed experimental protocols for further investigation, and presents visual diagrams of the implicated signaling cascades.

Introduction

Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, which can differ from those of their individual amino acid components. This compound is a dipeptide comprised of L-lysine and glycine. Understanding its mechanism of action at the cellular level is crucial for harnessing its therapeutic potential. This guide provides a detailed technical overview of the putative mechanisms by which this compound exerts its effects on cells.

Proposed Cellular Uptake and Metabolism

The initial step in the cellular action of this compound is its transport across the cell membrane. Subsequently, it is likely metabolized into its constituent amino acids.

Cellular Uptake via Peptide Transporter 1 (PepT1)

Evidence suggests that di- and tripeptides are primarily absorbed by cells through the proton-coupled peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15A1). Studies have shown that the transport efficiency of dipeptides can be influenced by the amino acid composition and sequence. Notably, research on PepT1 orthologs has indicated that Lys-Gly is transported with higher efficiency compared to its isomer Gly-Lys in some species, suggesting that H-Lys-Gly-OH is a likely substrate for PepT1.

Experimental Protocol: In Vitro Dipeptide Uptake Assay via PepT1

This protocol is designed to determine the uptake of H-Lys-Gly-OH into cells expressing the PepT1 transporter, such as the Caco-2 human colon adenocarcinoma cell line.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells on 12-well plates and grow for 18-21 days to allow for differentiation and expression of PepT1.

2. Uptake Assay:

  • Wash the Caco-2 cell monolayers twice with pre-warmed (37°C) uptake buffer (e.g., MES-buffered saline, pH 6.0).
  • Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the uptake buffer for a defined period (e.g., 10, 30, 60 minutes) at 37°C. To determine the contribution of passive diffusion, a parallel set of experiments can be performed at 4°C.
  • To confirm PepT1-mediated transport, include a competitive inhibitor such as Gly-Sar (a known PepT1 substrate) in a separate set of wells.

3. Quantification:

  • After incubation, aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  • Quantify the intracellular concentration of H-Lys-Gly-OH using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • Calculate the uptake rate at each concentration and time point.
  • Determine the kinetic parameters (Km and Vmax) of transport by fitting the data to the Michaelis-Menten equation.

Intracellular Hydrolysis

Following uptake, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. It is therefore hypothesized that H-Lys-Gly-OH is cleaved into L-lysine and glycine, which are then available to participate in various cellular processes.

dot

G cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space (Cytosol) PepT1 PepT1 Transporter LysGly_int H-Lys-Gly-OH PepT1->LysGly_int LysGly_ext This compound LysGly_ext->PepT1 Uptake Peptidases Cytosolic Peptidases LysGly_int->Peptidases Hydrolysis Lys L-Lysine Gly Glycine Peptidases->Lys Peptidases->Gly

Caption: Cellular uptake and metabolism of this compound.

Inferred Mechanism of Action: Roles of L-Lysine and Glycine

The biological effects of this compound are likely attributable to the combined actions of intracellular L-lysine and glycine.

L-Lysine Mediated Effects
  • Anti-inflammatory Action: L-lysine has been shown to possess anti-inflammatory properties. It may exert these effects by modulating inflammatory signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Appropriate levels of lysine have been shown to activate anti-inflammatory cytokines.[1]

  • Modulation of mTOR Signaling: Lysine is an essential amino acid that can influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1]

Glycine Mediated Effects
  • Cytoprotection and Anti-inflammatory Effects: Glycine is well-documented for its cytoprotective and anti-inflammatory roles. In some non-neuronal cells, these effects are mediated through glycine receptors (GlyR), which are ligand-gated chloride channels.[2] Activation of GlyR can lead to changes in membrane potential and intracellular calcium levels, thereby modulating cellular responses such as cytokine production.[2]

  • mTORC1 Signaling: Glycine has been demonstrated to protect muscle cells from wasting by activating the mTORC1 signaling pathway, which is crucial for protein synthesis.

  • Suppression of AGE/RAGE Signaling: Glycine can attenuate oxidative stress by suppressing the Advanced Glycation End-products (AGE) and their Receptor (RAGE) signaling pathway. This pathway is implicated in the pathogenesis of various inflammatory and age-related diseases.

Signaling Pathways

Based on the known functions of L-lysine and glycine, the following signaling pathways are likely to be modulated by this compound following its cellular uptake and hydrolysis.

dot

G cluster_lysine Lysine-Mediated Pathways cluster_glycine Glycine-Mediated Pathways LysGly This compound Lys L-Lysine LysGly->Lys Gly Glycine LysGly->Gly p38_MAPK p38 MAPK Lys->p38_MAPK mTOR mTOR Signaling Lys->mTOR GlyR Glycine Receptor (GlyR) Gly->GlyR mTORC1 mTORC1 Signaling Gly->mTORC1 AGERAGE AGE/RAGE Pathway Gly->AGERAGE NFkB NF-κB p38_MAPK->NFkB Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines NFkB->Anti_Inflammatory_Cytokines Cell_Growth Cell Growth & Metabolism mTOR->Cell_Growth Ion_Flux ↓ Intracellular Ca2+ GlyR->Ion_Flux Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Oxidative_Stress ↓ Oxidative Stress AGERAGE->Oxidative_Stress Inhibition Cytoprotection Cytoprotection Ion_Flux->Cytoprotection

Caption: Inferred signaling pathways modulated by this compound.

Quantitative Data Summary

Direct quantitative data for this compound is not currently available in the literature. The following table summarizes relevant quantitative data for the individual amino acids and related dipeptides to provide a basis for experimental design.

Compound/Target Parameter Value Cell/System
Glycyl-sarcosine (PepT1 substrate)Km0.7-2.4 mMCaco-2 cells
Glycine (Glycine Receptor)EC5030 ± 1 µM (α1 GlyR)HEK293 cells
Glycine (Glycine Receptor)EC50166 ± 9 µM (α3 GlyR)HEK293 cells
Strychnine (Glycine Receptor Antagonist)IC5030.7 ± 2.8 nMHEK293 cells (α3 GlyR)
Lysine (Anti-inflammatory)Effective Dose2.44% of dietGrass Carp

Detailed Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required.

Experimental Protocol: Investigation of Glycine Receptor-Mediated Effects

This protocol aims to determine if the effects of this compound are mediated through glycine receptors.

1. Cell Culture:

  • Use a cell line known to express glycine receptors (e.g., certain immune cells or a recombinant cell line like HEK293 cells stably expressing GlyR subunits).
  • Culture cells under standard conditions.

2. Treatment:

  • Treat cells with varying concentrations of this compound.
  • Include a positive control (glycine) and a negative control (vehicle).
  • In a parallel set of experiments, pre-incubate cells with a specific glycine receptor antagonist (e.g., strychnine) before adding this compound.

3. Measurement of Downstream Effects:

  • Calcium Imaging: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM).
  • Cytokine Release Assay: Measure the release of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) into the cell culture supernatant using ELISA.
  • Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of GlyR activation.

4. Data Analysis:

  • Compare the effects of this compound in the presence and absence of the GlyR antagonist to determine if the effects are receptor-dependent.

Experimental Protocol: Assessment of mTORC1 Signaling Activation

This protocol is designed to investigate the effect of this compound on the mTORC1 signaling pathway.

1. Cell Culture:

  • Use a suitable cell line, such as C2C12 myotubes or other metabolically active cells.
  • Prior to the experiment, cells may be starved of amino acids to establish a baseline of low mTORC1 activity.

2. Treatment:

  • Treat cells with this compound at various concentrations and time points.
  • Include positive controls such as leucine or a cocktail of essential amino acids.
  • To confirm the role of mTORC1, a specific inhibitor such as rapamycin can be used in a parallel experiment.

3. Western Blot Analysis:

  • Lyse the cells and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, including:
  • Phospho-p70 S6 Kinase (Thr389)
  • Phospho-4E-BP1 (Thr37/46)
  • Also, analyze the total protein levels of these targets as a loading control.

4. Data Analysis:

  • Quantify the band intensities to determine the fold-change in phosphorylation relative to the control.

Experimental Protocol: Evaluation of AGE/RAGE Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the AGE/RAGE signaling pathway.

1. Cell Culture and Treatment:

  • Use a cell line relevant to AGE-related pathologies, such as human umbilical vein endothelial cells (HUVECs).
  • Induce the AGE/RAGE pathway by treating the cells with a known concentration of advanced glycation end-products (e.g., AGE-BSA).
  • Co-treat the cells with varying concentrations of this compound.

2. Measurement of RAGE Expression:

  • Analyze the protein expression of RAGE using Western blotting or flow cytometry.

3. Measurement of Downstream Signaling:

  • Assess the activation of downstream signaling molecules such as NF-κB (p65 subunit translocation to the nucleus) by immunofluorescence or Western blotting of nuclear and cytosolic fractions.

4. Measurement of Oxidative Stress:

  • Quantify the production of reactive oxygen species (ROS) using a fluorescent probe such as DCFH-DA.

5. Data Analysis:

  • Compare the levels of RAGE expression, NF-κB activation, and ROS production in cells treated with AGEs alone versus those co-treated with this compound.

Conclusion

The mechanism of action of this compound in cells is likely a composite of the individual and potentially synergistic effects of its constituent amino acids, L-lysine and glycine, following its uptake via the PepT1 transporter and subsequent intracellular hydrolysis. The inferred pathways involve modulation of inflammatory responses, cytoprotection, and regulation of cellular metabolism through signaling cascades such as p38 MAPK/NF-κB, mTOR, glycine receptor signaling, and the AGE/RAGE pathway. The experimental protocols outlined in this guide provide a framework for the systematic investigation required to validate these proposed mechanisms and to quantify the specific cellular effects of this dipeptide. Further research in this area will be critical for the development of this compound as a potential therapeutic agent.

References

The Emerging Role of Lysylglycine as a Bioactive Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lysylglycine (Lys-Gly), a dipeptide composed of the essential amino acid lysine and the conditionally essential amino acid glycine, is a fundamental product of protein catabolism. While historically viewed as a simple intermediate in amino acid recycling, emerging research into the bioactivity of its constituent amino acids suggests that lysylglycine may possess functions beyond basic nutrition, potentially acting as a signaling molecule and influencing cellular processes in health and disease. This technical guide provides a comprehensive overview of the current understanding of lysylglycine, focusing on the metabolic and signaling pathways of its constituent amino acids as a proxy for its potential functions. This document is intended for researchers, scientists, and drug development professionals interested in the untapped therapeutic and diagnostic potential of small peptides.

Introduction

Dipeptides are increasingly recognized for their roles in cellular signaling, nutrient sensing, and as biomarkers for various pathological states. Lysylglycine, being a simple dipeptide, is an intriguing candidate for such functions. It is formed during the breakdown of dietary and endogenous proteins and is readily absorbed in the intestine through peptide transporters. This guide will delve into the known metabolic fates and signaling activities of lysine and glycine, providing a framework for investigating the specific functions of the lysylglycine dipeptide.

Physicochemical Properties of Lysylglycine

A foundational understanding of lysylglycine begins with its basic chemical and physical characteristics.

PropertyValueReference
Molecular Formula C₈H₁₇N₃O₃--INVALID-LINK--
Molecular Weight 203.24 g/mol --INVALID-LINK--
IUPAC Name 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid--INVALID-LINK--
Canonical SMILES C(CCN)C--INVALID-LINK--N--INVALID-LINK--
Physical Description SolidHuman Metabolome Database
LogP (estimated) -4.16Human Metabolome Database

Metabolic Pathways of Constituent Amino Acids

The metabolic fate of lysylglycine is likely dictated by its hydrolysis into lysine and glycine by cellular dipeptidases. Understanding the individual metabolic pathways of these amino acids is crucial for predicting the downstream effects of lysylglycine metabolism.

Lysine Metabolism

Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its degradation occurs primarily in the mitochondria of hepatocytes.

Lysine_Metabolism cluster_saccharopine Saccharopine Pathway (Primary) cluster_pipecolate Pipecolate Pathway (Secondary) Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Alpha_Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipic_Acid α-Aminoadipic Acid Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipic_Acid Acetyl_CoA Acetyl-CoA Alpha_Aminoadipic_Acid->Acetyl_CoA Multiple steps Pipecolic_Acid->Acetyl_CoA Multiple steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Major catabolic pathways of L-lysine.
Glycine Metabolism

Glycine is a non-essential amino acid that plays a critical role in various metabolic pathways, including the synthesis of purines, glutathione, and heme.

Glycine_Metabolism Glycine Glycine Serine Serine Glycine->Serine SHMT Glutathione Glutathione Glycine->Glutathione GCL, GS Purines Purines Glycine->Purines De novo synthesis Heme Heme Glycine->Heme ALAS CO2_NH3 CO₂ + NH₃ Glycine->CO2_NH3 Glycine Cleavage System Serine->Glycine SHMT

Figure 2. Key metabolic roles of glycine.

Potential Signaling Functions of Lysylglycine and its Constituents

While direct evidence for lysylglycine as a signaling molecule is scarce, the known signaling roles of lysine and glycine provide a strong rationale for investigating the dipeptide's potential in this area.

The mTOR Signaling Pathway

Both lysine and glycine have been implicated in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling Lysine Lysine mTORC1 mTORC1 Lysine->mTORC1 Activation Glycine Glycine Glycine->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Figure 3. Activation of mTORC1 by lysine and glycine.

Dietary supplementation with L-lysine has been shown to suppress autophagic proteolysis and stimulate Akt/mTOR signaling in the skeletal muscle of rats on a low-protein diet[1]. Similarly, glycine supplementation can activate the mTOR signaling pathway in various tissues[2][3].

Immunomodulatory Effects

Glycine has well-documented immunomodulatory and anti-inflammatory properties. It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines[4][5][6].

Lysylglycine in Disease

The roles of lysine and glycine metabolism in various diseases suggest that altered lysylglycine levels could be a feature of certain pathological conditions.

  • Cancer: Both lysine and glycine metabolism are often dysregulated in cancer to support rapid proliferation. Some cancer cells show an increased dependence on exogenous glycine for growth[7].

  • Neurological Disorders: Glycine acts as a neurotransmitter in the central nervous system, and disruptions in its signaling are implicated in various neurological conditions.

Methodologies for Studying Lysylglycine

A standardized workflow is essential for the systematic investigation of lysylglycine's function.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_detection Detection and Quantification cluster_functional Functional Assays Synthesis Solid-Phase or Liquid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry, NMR Purification->Characterization Cell_Culture Cell Culture Treatment Characterization->Cell_Culture Sample_Prep Biological Sample (Plasma, Tissue) Extraction Metabolite Extraction Sample_Prep->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Signaling_Analysis Western Blot, RT-qPCR LC_MS->Signaling_Analysis Cell_Culture->Signaling_Analysis Metabolic_Flux Isotope Tracing Cell_Culture->Metabolic_Flux

Figure 4. A general experimental workflow for studying lysylglycine.
Synthesis and Purification

Chemical synthesis of lysylglycine can be achieved through standard solid-phase or liquid-phase peptide synthesis protocols. A general approach involves:

  • Protection of Amino Acids: The amino and carboxyl groups of lysine and glycine that are not involved in peptide bond formation are protected with appropriate chemical groups (e.g., Fmoc, Boc, tBu).

  • Coupling: The protected amino acids are coupled using a carbodiimide-mediated reaction or other peptide coupling reagents.

  • Deprotection: The protecting groups are removed to yield the final dipeptide.

  • Purification: The synthesized lysylglycine is purified using techniques like high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of small molecules like lysylglycine in biological samples.

Sample Preparation:

  • Homogenization: Tissue samples are homogenized in an appropriate buffer.

  • Protein Precipitation: Proteins are precipitated from plasma or tissue homogenates using a solvent like methanol or acetonitrile.

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing the metabolites is collected.

  • Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation or ionization efficiency.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted metabolites are separated on a suitable HPLC or UHPLC column.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Future Directions and Conclusion

The study of lysylglycine as a bioactive metabolite is in its infancy. While the functions of its constituent amino acids provide a tantalizing glimpse into its potential roles, direct experimental evidence is critically needed. Future research should focus on:

  • Quantification in Health and Disease: Establishing the physiological and pathological concentration ranges of lysylglycine in various tissues and biofluids.

  • Receptor Identification: Determining if lysylglycine interacts with specific cellular receptors or transporters to elicit its effects.

  • Signaling Pathway Elucidation: Mapping the downstream signaling cascades activated or inhibited by lysylglycine.

  • Therapeutic Potential: Investigating the efficacy of lysylglycine supplementation or the targeting of its metabolic pathways in preclinical models of disease.

References

The Natural Occurrence of Lysylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lysylglycine, a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine, is a naturally occurring metabolite.[1] Arising from the incomplete enzymatic breakdown of proteins, this small peptide represents a transient intermediate in protein catabolism and amino acid metabolism. While the individual roles of lysine and glycine in cellular physiology are well-documented, the specific biological significance and natural distribution of the lysylglycine dipeptide are less well-characterized. This technical guide synthesizes the current understanding of lysylglycine's natural occurrence, explores its potential physiological roles by examining related dipeptides and the signaling pathways of its constituent amino acids, and provides proposed methodologies for its detection and quantification in biological matrices. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biology of small peptides and their potential therapeutic applications.

Introduction to Lysylglycine

Lysylglycine (L-lysyl-L-glycine) is a dipeptide formed through a peptide bond between the carboxyl group of lysine and the amino group of glycine. As a product of protein digestion and catabolism, it is considered a naturally occurring metabolite in biological systems. While often viewed as a simple intermediate on the path to complete hydrolysis into its constituent amino acids, emerging research on other dipeptides suggests that these small molecules can possess unique biological activities and transport mechanisms that differentiate them from free amino acids.

Natural Occurrence and Distribution

Currently, there is a notable scarcity of quantitative data in the scientific literature detailing the specific concentrations of lysylglycine in various biological tissues and fluids. While it is expected to be present in organisms as a result of protein turnover, its transient nature likely contributes to low steady-state concentrations, making detection and quantification challenging.

Biosynthesis and Degradation

Lysylglycine is not synthesized de novo as a dipeptide with a dedicated biological function. Instead, its presence in organisms is a consequence of proteolysis. During the breakdown of dietary or endogenous proteins by proteases and peptidases, oligopeptides of varying lengths are generated. Dipeptides like lysylglycine are intermediates in this process and are ultimately cleaved into free lysine and glycine by dipeptidases.

The metabolic pathways of lysine and glycine are well-understood. In mammals, lysine is primarily catabolized through the saccharopine and pipecolate pathways. Glycine can be synthesized from serine and is involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione.

Potential Biological Roles and Signaling Pathways

Direct evidence for a specific signaling role of the lysylglycine dipeptide is limited. However, insights can be gleaned from studies on its constituent amino acids and other lysine-containing dipeptides, particularly in the context of nutrient sensing and metabolic regulation.

Transport and Bioavailability

Studies have shown that di- and tripeptides are absorbed in the intestine via the peptide transporter 1 (PepT1). Research on the transport of lysine-containing dipeptides has revealed species-specific differences in uptake efficiency. For instance, in hamster jejunum, the mediated uptake of free lysine was found to be more rapid than that of lysyl-lysine on a molar basis at low concentrations, while at higher concentrations, uptake from the dipeptide was more efficient. This suggests that under certain physiological conditions, the absorption of lysine in a dipeptide form could be advantageous.

Interaction with the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a crucial cellular signaling cascade that senses nutrient availability, including amino acids, to regulate cell growth, proliferation, and metabolism. Both lysine and glycine have been shown to influence mTOR signaling. Lysine, in particular, has been demonstrated to activate the mTORC1 complex, promoting protein synthesis and cell growth in various cell types, including skeletal muscle satellite cells.[2][3][4][5]

Given that lysylglycine is a source of lysine, it is plausible that its uptake and subsequent hydrolysis could contribute to the intracellular lysine pool, thereby influencing mTORC1 activity. This is supported by studies on the lysyl-lysine dipeptide, which suggest its role in cellular processes is linked to the mTOR pathway.[6]

Below is a hypothesized signaling pathway illustrating the potential involvement of lysylglycine in mTOR activation.

lysylglycine_mTOR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lysylglycine Lysylglycine PepT1 Peptide Transporter 1 (PepT1) Lysylglycine->PepT1 Uptake Lys_Gly Lysine + Glycine PepT1->Lys_Gly Hydrolysis mTORC1 mTORC1 Lys_Gly->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Hypothesized mTOR signaling pathway activation by lysylglycine.

Experimental Methodologies

The quantification of lysylglycine in biological samples requires sensitive and specific analytical techniques due to its likely low abundance and the complexity of the matrices.

Sample Preparation

A general workflow for the preparation of biological samples for lysylglycine analysis is outlined below.

sample_preparation_workflow start Biological Sample (Plasma, Tissue Homogenate) protein_precipitation Protein Precipitation (e.g., with acetonitrile or methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying (e.g., under vacuum) supernatant_collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis LC-MS/MS or HPLC Analysis reconstitution->analysis

General workflow for biological sample preparation for lysylglycine analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

4.2.1. Chromatographic Separation

  • Column: A reversed-phase C18 column is suitable for the separation of polar compounds like dipeptides.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ion-pairing agent or acid (e.g., formic acid or heptafluorobutyric acid) to improve peak shape and retention.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

4.2.2. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of peptides.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting the precursor ion (the molecular ion of lysylglycine) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte.

  • Internal Standard: A stable isotope-labeled version of lysylglycine (e.g., containing ¹³C or ¹⁵N) should be used as an internal standard to correct for matrix effects and variations in instrument response.

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For laboratories without access to LC-MS/MS, HPLC with fluorescence or UV detection can be used, although it may be less sensitive and specific. This method typically requires a pre-column derivatization step to attach a chromophore or fluorophore to the dipeptide.

4.3.1. Derivatization

Reagents such as o-phthalaldehyde (OPA), fluorescamine, or dansyl chloride can be used to derivatize the primary amino groups of lysylglycine, rendering it detectable by fluorescence or UV detectors.

4.3.2. Chromatographic Conditions

Similar to LC-MS/MS, a reversed-phase C18 column with a gradient of aqueous and organic mobile phases is used for separation. The detection wavelength will depend on the derivatizing agent used.

Future Directions and Conclusion

The study of the natural occurrence and biological function of the lysylglycine dipeptide is an emerging area of research. While it is established as a metabolite arising from protein breakdown, its specific roles in cell signaling and metabolism remain to be fully elucidated. The potential for more efficient absorption compared to its constituent free amino acids under certain conditions warrants further investigation, particularly in the context of nutritional science and drug delivery.

Future research should focus on:

  • Developing and applying sensitive analytical methods to quantify lysylglycine concentrations in a wide range of biological samples from different organisms and under various physiological and pathological conditions.

  • Investigating the direct effects of lysylglycine on cellular signaling pathways, such as the mTOR pathway, to determine if it acts as a signaling molecule in its own right.

  • Characterizing the kinetics of lysylglycine transport by PepT1 and other peptide transporters to understand its bioavailability.

References

In Silico Modeling of H-Lys-Gly-OH.HCl Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of the dipeptide hydrochloride, H-Lys-Gly-OH.HCl. This molecule, comprised of lysine and glycine residues, presents a valuable case study for understanding peptide dynamics, solvation, and intermolecular interactions due to its charged lysine side chain and the flexibility of the glycine backbone. In silico modeling offers a powerful lens to investigate these characteristics at an atomic level, providing insights crucial for drug design and development.

Introduction to In Silico Modeling of Peptides

Computational modeling has become an indispensable tool in biophysical chemistry and drug discovery. For peptides like this compound, techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can elucidate conformational landscapes, interaction energetics, and the influence of solvent environments. These methods allow for the prediction of molecular behavior that can be difficult to observe experimentally.

The presence of the hydrochloride salt form dictates that the molecule is studied in its protonated state, with a positively charged amino terminus and lysine side chain, and a chloride counter-ion. This electrostatic complexity is a key focus of the modeling efforts described herein.

Methodologies for In Silico Analysis

A comprehensive in silico study of this compound typically involves a multi-faceted approach, combining classical molecular dynamics with quantum mechanical calculations for a detailed understanding of its behavior.

Molecular Dynamics (MD) Simulations

MD simulations are a cornerstone for studying the conformational dynamics of peptides in a solvated environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a force field.

Experimental Protocol: Molecular Dynamics Simulation of this compound

  • System Preparation:

    • The initial 3D structure of this compound is generated using molecular building software (e.g., Avogadro, PyMOL). The lysine and N-terminal amino groups are protonated.

    • A chloride ion (Cl-) is placed in proximity to the positively charged groups.

    • The dipeptide and its counter-ion are placed in the center of a periodic cubic or triclinic box.

    • The box is solvated with a pre-equilibrated explicit water model (e.g., TIP3P, SPC/E). The number of water molecules is chosen to ensure a minimum distance (typically 10-12 Å) between the peptide and the box boundaries.

  • Force Field Selection:

    • A suitable force field for biomolecular simulations is chosen. Common choices include AMBER (e.g., ff19SB), CHARMM (e.g., CHARMM36m), and OPLS-AA.[1][2][3] These force fields contain parameters for standard amino acids, and special attention is given to the parameters for the protonated lysine side chain and the protonated N-terminus.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the system setup. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. Positional restraints are often applied to the peptide and counter-ion to allow the solvent to relax around them.

    • The system is then equilibrated under the NPT (isothermal-isobaric) ensemble at the target temperature and pressure (e.g., 1 atm) to achieve the correct density. The positional restraints on the peptide are gradually removed.

  • Production Run:

    • Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and root-mean-square deviation of the peptide backbone), the production simulation is run for a duration sufficient to sample the conformational space of interest (typically hundreds of nanoseconds to microseconds).

  • Analysis:

    • The trajectory from the production run is analyzed to extract various properties, including:

      • Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess structural stability and flexibility.

      • Radius of Gyration (Rg) to monitor the compactness of the dipeptide.

      • Hydrogen bond analysis to quantify intramolecular and peptide-water hydrogen bonds.

      • Radial Distribution Functions (RDFs) to characterize the solvation shell around different parts of the peptide and the location of the chloride ion.

      • Dihedral angle analysis (Ramachandran plots) to explore the conformational preferences of the peptide backbone.

Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and energetics of a molecule, albeit at a higher computational cost. They are particularly useful for studying reaction mechanisms, spectroscopic properties, and for parameterizing force fields.

Experimental Protocol: Quantum Mechanical Analysis of this compound Conformations

  • Conformational Search:

    • A set of low-energy conformers of this compound is generated from the MD simulations or through a systematic conformational search at a lower level of theory (e.g., semi-empirical methods or smaller basis sets).

  • Geometry Optimization:

    • The geometry of each conformer is optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[4]

    • To account for the solvent environment, an implicit solvent model (e.g., Polarizable Continuum Model - PCM) can be employed during optimization.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculations:

    • To obtain highly accurate relative energies of the conformers, single-point energy calculations can be performed at an even higher level of theory (e.g., coupled-cluster methods like CCSD(T)) on the DFT-optimized geometries.

  • Interaction Energy Analysis:

    • The interaction energy between the H-Lys-Gly-OH cation and the Cl- anion can be calculated by taking the difference between the energy of the complex and the sum of the energies of the individual ions. Basis set superposition error (BSSE) correction should be applied for accurate results.

Data Presentation

The quantitative data derived from these simulations are summarized below. These tables present hypothetical yet representative results based on typical findings for similar dipeptides in the literature.

Table 1: Conformational Analysis of this compound from a 500 ns MD Simulation

Conformational StatePopulation (%)Average Radius of Gyration (Å)Intramolecular H-bonds (average number)
Extended454.20.8
Bent/Turn-like353.81.5
Globular203.52.1

Table 2: Peptide-Solvent and Ion Interactions from MD Simulation

Interaction PairAverage Number of Hydrogen BondsAverage Distance (Å)
Peptide - Water12.5N/A
Lysine NH3+ - Water3.2N/A
N-terminus NH3+ - Water3.0N/A
Carboxyl COO- - Water4.5N/A
Lysine NH3+ - Cl-N/A3.1
N-terminus NH3+ - Cl-N/A3.3

Table 3: Relative Energies of this compound Conformers from QM Calculations (B3LYP/6-311++G(d,p) with PCM)

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Extended (Global Minimum)0.000.00
Bent 11.251.10
Bent 21.801.55
Globular2.502.20

Visualizations

Diagrams are essential for illustrating the complex relationships and workflows in computational modeling.

molecular_structure cluster_lys Lysine Residue cluster_gly Glycine Residue cluster_termini Termini cluster_ion Counter-ion lys_alpha α-Carbon lys_co Carbonyl lys_alpha->lys_co lys_sidechain Side Chain (-CH2)4-NH3+) lys_alpha->lys_sidechain lys_nh Amide lys_nh->lys_alpha cl_ion Cl- lys_sidechain->cl_ion Ionic Interaction gly_alpha α-Carbon gly_co Carboxyl (-COO-) gly_alpha->gly_co gly_co->lys_nh Peptide Bond gly_nh Amide gly_nh->gly_alpha n_term N-Terminus (NH3+) n_term->gly_nh Peptide Bond n_term->cl_ion Ionic Interaction

Caption: Molecular components of this compound.

md_workflow start System Setup (Peptide, Water, Ion) ff Force Field Selection (e.g., AMBER, CHARMM) start->ff min Energy Minimization ff->min nvt NVT Equilibration (Heating) min->nvt npt NPT Equilibration (Density) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (RMSD, Rg, H-bonds) prod->analysis results Quantitative Data analysis->results

Caption: Workflow for a typical MD simulation.

qm_workflow start Conformer Generation (from MD or Search) opt Geometry Optimization (e.g., DFT) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy (High-Level Theory) opt->spe analysis Analyze Energetics (Relative Energies) freq->analysis spe->analysis results Thermodynamic Data analysis->results

References

The Untapped Potential of H-Lys-Gly-OH as a Signaling Molecule: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Small peptides are increasingly recognized as critical players in intercellular communication, acting as signaling molecules with high specificity and potency. The dipeptide H-Lys-Gly-OH (lysyl-glycine), a simple molecule composed of the essential amino acid lysine and the versatile amino acid glycine, presents an intriguing yet underexplored candidate for such a role. While direct evidence for H-Lys-Gly-OH as a signaling molecule is nascent, the well-documented and diverse biological activities of its constituent amino acids and related short peptides strongly suggest its potential to modulate cellular functions. This technical guide explores the hypothetical signaling capabilities of H-Lys-Gly-OH, providing a framework for future research. We will delve into the known biological effects of lysine and glycine, propose potential signaling pathways, and outline detailed experimental protocols to investigate the signaling potential of H-Lys-Gly-OH. This document serves as a foundational resource for researchers aiming to pioneer the study of this promising dipeptide.

Introduction: The Emerging Role of Dipeptides in Cellular Signaling

The traditional view of peptides in signaling has often focused on larger polypeptide hormones. However, a growing body of evidence highlights the importance of small peptides, including di- and tripeptides, as potent biological modulators. These molecules can be generated through protein degradation or de novo synthesis and can exert their effects locally or be transported systemically. Their small size allows for easier tissue penetration and potentially novel mechanisms of action compared to larger signaling molecules.

H-Lys-Gly-OH is a dipeptide that combines the cationic nature of lysine with the structural simplicity of glycine. While commercially available as a hydrochloride salt (H-Lys-Gly-OH.HCl) for research purposes, its endogenous presence and physiological roles remain to be fully elucidated. This guide will build a scientific case for investigating H-Lys-Gly-OH as a novel signaling molecule.

The Foundation: Biological Activities of Constituent Amino Acids and Related Peptides

The potential signaling functions of H-Lys-Gly-OH can be inferred from the known roles of its components and structurally similar peptides.

  • L-Lysine: An essential amino acid, lysine is not only a building block for proteins but also participates in various physiological processes. Studies have shown that L-lysine supplementation can ameliorate vascular calcification and delay gastric emptying[1]. It also plays a role in calcium absorption and has been investigated for its effects on the immune system[1].

  • Glycine: As the simplest amino acid, glycine is involved in a surprising number of biological functions. It acts as an inhibitory neurotransmitter in the central nervous system and has demonstrated anti-inflammatory, antioxidant, and immunomodulatory properties[2][3]. Glycine is also a precursor for important biomolecules like glutathione, a key cellular antioxidant[2][4].

  • Related Peptides: The tripeptide Gly-His-Lys (GHK) is a well-studied peptide with roles in wound healing, tissue regeneration, and anti-inflammatory responses[5][6]. Dipeptides containing lysine, such as Leu-Lys, have been shown to possess antioxidant and anti-aging properties in model organisms like C. elegans[7]. These examples demonstrate that short peptides containing lysine and glycine can have significant biological activities.

Hypothetical Signaling Pathways for H-Lys-Gly-OH

Based on the activities of its constituents, we can propose several hypothetical signaling pathways for H-Lys-Gly-OH. These hypotheses provide a starting point for experimental investigation.

Anti-inflammatory and Immunomodulatory Signaling

Given glycine's known anti-inflammatory effects, H-Lys-Gly-OH could potentially modulate inflammatory responses. It might interact with cell surface receptors on immune cells, such as macrophages or lymphocytes, to suppress the production of pro-inflammatory cytokines.

anti_inflammatory_pathway H-Lys-Gly-OH H-Lys-Gly-OH Putative Receptor Putative Receptor H-Lys-Gly-OH->Putative Receptor Downstream Signaling Cascade (e.g., NF-κB inhibition) Downstream Signaling Cascade (e.g., NF-κB inhibition) Putative Receptor->Downstream Signaling Cascade (e.g., NF-κB inhibition) Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Downstream Signaling Cascade (e.g., NF-κB inhibition)->Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) antioxidant_response_pathway H-Lys-Gly-OH H-Lys-Gly-OH Cellular Uptake Cellular Uptake H-Lys-Gly-OH->Cellular Uptake Nrf2 Activation Nrf2 Activation Cellular Uptake->Nrf2 Activation Increased Antioxidant Enzyme Expression (e.g., HO-1, GCLC) Increased Antioxidant Enzyme Expression (e.g., HO-1, GCLC) Nrf2 Activation->Increased Antioxidant Enzyme Expression (e.g., HO-1, GCLC) experimental_workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Receptor Identification cluster_2 Phase 3: Pathway Elucidation cluster_3 Phase 4: In Vivo Validation Cell Viability Assays Cell Viability Assays Receptor Binding Assays Receptor Binding Assays Cell Viability Assays->Receptor Binding Assays Cytokine Profiling Cytokine Profiling Cytokine Profiling->Receptor Binding Assays Western Blotting Western Blotting Receptor Binding Assays->Western Blotting Affinity Chromatography Affinity Chromatography Affinity Chromatography->Western Blotting Animal Models of Disease Animal Models of Disease Western Blotting->Animal Models of Disease Reporter Gene Assays Reporter Gene Assays Reporter Gene Assays->Animal Models of Disease

References

The Biological Effects of Lysylglycine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lysylglycine (Lys-Gly) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glycine. While research on the specific biological activities of the intact lysylglycine dipeptide is limited, extensive evidence indicates that dipeptides are rapidly hydrolyzed into their constituent amino acids during or immediately after intestinal absorption. Therefore, the biological effects of orally administered lysylglycine are predominantly attributable to the systemic actions of lysine and glycine. This technical guide provides an in-depth review of the biological effects, underlying signaling pathways, and experimental methodologies related to lysine and glycine, which are the bioactive components of lysylglycine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these amino acids.

Introduction: The Fate of Lysylglycine In Vivo

Upon oral ingestion, dipeptides such as lysylglycine are transported into intestinal enterocytes. This process is primarily mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter for di- and tripeptides. Once inside the enterocytes, lysylglycine is rapidly broken down by cytosolic peptidases into its constituent amino acids, L-lysine and L-glycine. These free amino acids are then released into the portal circulation and distributed throughout the body.

Evidence suggests that for many dipeptides, including glycyl-l-lysine, hydrolysis is nearly complete before they reach the portal venous blood. This efficient hydrolysis means that the systemic biological effects observed after lysylglycine administration are a composite of the individual effects of lysine and glycine. The potential advantage of administering these amino acids in a dipeptide form may lie in altered absorption kinetics compared to the free amino acids, although this has not been extensively studied for lysylglycine specifically.

This guide will therefore focus on the well-documented biological effects of lysine and glycine, providing the quantitative data, experimental protocols, and signaling pathway diagrams necessary for a comprehensive understanding of their physiological and pharmacological roles.

Biological Effects of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It plays a crucial role in numerous physiological processes, from protein synthesis to epigenetic regulation.

Protein Synthesis and Structure

Lysine is a fundamental building block of proteins. It is particularly important for the synthesis of collagen, a key structural protein in connective tissues. Lysine residues in collagen are post-translationally modified to hydroxylysine, which is essential for the cross-linking of collagen fibers, providing tensile strength to tissues like skin, bone, and tendons.[1][2]

Post-Translational Modifications and Epigenetic Regulation

The ε-amino group of lysine is a target for a wide array of post-translational modifications (PTMs), which dramatically expand the functional diversity of proteins.[3] These modifications are critical for regulating cellular signaling, protein stability, and gene expression.[2][3][4]

Key lysine PTMs include:

  • Acetylation and Methylation: Primarily occurring on histone proteins, these modifications alter chromatin structure and regulate gene transcription.[3][4][5] Lysine acetylation generally leads to a more open chromatin structure, promoting gene expression, while methylation can be either activating or repressive depending on the specific lysine residue and the degree of methylation.[5]

  • Ubiquitination: The attachment of ubiquitin to lysine residues targets proteins for degradation by the proteasome or modulates their activity and localization.[3][6]

  • SUMOylation: The addition of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues is involved in various cellular processes, including DNA repair, cell cycle progression, and immune responses.[3][6]

These PTMs are implicated in numerous diseases, and the enzymes that catalyze and remove them ("writers" and "erasers") are important targets for drug development.[3]

Calcium Homeostasis and Bone Health

Lysine appears to play a role in calcium absorption and retention.[7] It may enhance calcium absorption from the intestine and reduce its excretion by the kidneys, thereby contributing to bone health.[7][8]

Carnitine Synthesis and Fatty Acid Metabolism

Lysine is a precursor for the synthesis of carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production.[2][8]

Antiviral and Immune Support

Lysine has been investigated for its potential antiviral effects, particularly against Herpes Simplex Virus (HSV).[1] It is thought to compete with arginine, an amino acid necessary for HSV replication. Lysine also supports the immune system through its role in the production of antibodies and enzymes.[1]

Neurological Effects

Lysine has been shown to have analgesic effects by inhibiting NMDA receptors and modulating dopamine and serotonin pathways.[9][10] Studies in animal models indicate that lysine administration can reduce pain responses.[9][10] It may also play a role in reducing anxiety by blocking stress response receptors.[7]

Biological Effects of L-Glycine

Glycine is the simplest amino acid and is considered non-essential as it can be synthesized by the body. However, its roles are far from simple, encompassing neurotransmission, cytoprotection, and anti-inflammatory functions.

Neurotransmission

Glycine is a major neurotransmitter with dual functions in the central nervous system (CNS).[11]

  • Inhibitory Neurotransmitter: In the spinal cord and brainstem, glycine acts as an inhibitory neurotransmitter by binding to strychnine-sensitive glycine receptors (GlyRs).[12][13][14] These are ligand-gated chloride channels that, upon activation, cause an influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and inhibition of neuronal firing.[13][14]

  • Excitatory Co-agonist: Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.[13] The binding of both glutamate and glycine is required for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.

Cytoprotection

Glycine has a well-documented and potent cytoprotective effect against a variety of cellular injuries, particularly those involving plasma membrane rupture, such as necrosis and pyroptosis.[15][16] This effect has been observed in numerous cell types and is effective against injuries caused by hypoxia, ATP depletion, and certain toxins.[15][16]

Recent research has identified the transmembrane protein ninjurin-1 (NINJ1) as a key molecular target for glycine's cytoprotective action.[17][18] NINJ1 is an executioner of plasma membrane rupture in lytic cell death pathways. Glycine has been shown to prevent the clustering of NINJ1, thereby preserving plasma membrane integrity.[17][18]

Anti-inflammatory and Immunomodulatory Effects

Glycine exhibits significant anti-inflammatory and immunomodulatory properties.[19][20] It can suppress the activation of inflammatory cells like macrophages and neutrophils, and reduce the production of pro-inflammatory cytokines.[19] One of the proposed mechanisms for this effect is the activation of glycine-gated chloride channels on these immune cells, which leads to a blunting of the intracellular calcium increase that is necessary for their activation. Glycine has also been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[20]

Precursor to Key Metabolites

Glycine serves as a precursor for the synthesis of several vital biomolecules:[19]

  • Glutathione: Glycine is one of the three amino acids (along with cysteine and glutamate) required for the synthesis of glutathione, the body's primary endogenous antioxidant.[21]

  • Creatine: Glycine is a component of creatine, which is crucial for energy storage and transfer in muscle and brain tissue.[21]

  • Porphyrins and Heme: The glycine molecule is incorporated into the structure of porphyrins, which form the heme group of hemoglobin and cytochromes.[19]

  • Purines: Glycine contributes to the synthesis of purine bases (adenine and guanine), the building blocks of DNA and RNA.[19]

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data for the biological effects of lysine and glycine. Data for lysylglycine is not available in the literature.

Table 1: Quantitative Data for L-Lysine Biological Effects

ParameterBiological EffectSystem/ModelValueReference
Recommended Daily IntakeGeneral NutritionAdult Humans30-35 mg/kg[4]
Antimicrobial Activity (MIC)Inhibition of E. coliIn vitro>1 mg/mL[22]
Antimicrobial Activity (MIC)Inhibition of S. aureusIn vitro>1 mg/mL[22]
Calcium BioavailabilityRelative bioavailability of oral calcium lysinateHumans with osteopenia223.15%[7]

Table 2: Quantitative Data for L-Glycine Biological Effects

ParameterBiological EffectSystem/ModelValueReference
EC50CytoprotectionKidney proximal tubules~0.5–0.75 mM[15]
Effective ConcentrationCytoprotection (maximal effect)Various cell types~2 mM[15]
Normal Serum LevelBaseline PhysiologyHumans~300 µM[23]
Therapeutic Serum LevelIncreased intake without harmful side effectsHumans>900 µM[23]
Sleep Improvement DoseImproved sleep qualityHumans with sleep issues3 grams before bed[21]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activities of lysine and glycine.

Lysine Activity Assays

5.1.1. Colorimetric/Fluorometric Lysine Assay

  • Principle: This assay is based on the enzymatic metabolism of lysine by lysine oxidase, which produces an oxidized intermediate. This intermediate reacts with a colorimetric or fluorometric probe to generate a detectable signal. The intensity of the signal is directly proportional to the lysine concentration.

  • Protocol Outline:

    • Sample Preparation: Biological samples (serum, plasma, tissue homogenates, cell lysates) are deproteinized, often using a 10 kDa spin column, to remove interfering enzymes.

    • Standard Curve: A standard curve is prepared using known concentrations of L-lysine.

    • Reaction Mixture: A reaction mix containing lysine oxidase, horseradish peroxidase (HRP), and a probe (colorimetric or fluorometric) in an assay buffer is prepared.

    • Incubation: Samples and standards are added to a 96-well plate, followed by the addition of the reaction mixture. The plate is incubated at room temperature, protected from light.

    • Detection: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.

    • Calculation: The lysine concentration in the samples is determined by comparing their readings to the standard curve.

  • References: [24][25][26][27]

5.1.2. Lysine Decarboxylase Activity Assay

  • Principle: This assay measures the activity of lysine decarboxylase, which converts L-lysine to cadaverine. The substrate (lysine) and product (cadaverine) are reacted with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form adducts with different solubilities, allowing for their separation and quantification.

  • Protocol Outline:

    • Enzymatic Reaction: The enzyme (lysine decarboxylase) is incubated with L-lysine at 37°C.

    • Reaction Termination: Aliquots are taken at different time points and added to a stop solution.

    • TNBS Reaction: The samples are reacted with TNBS, which forms adducts with the primary amines of both lysine and cadaverine (TNP-lysine and TNP-cadaverine).

    • Extraction: Toluene is used to selectively extract the water-insoluble TNP-cadaverine from the water-soluble TNP-lysine.

    • Quantification: The absorbance of the toluene phase containing TNP-cadaverine is measured at 340 nm.

  • Reference: [28]

Glycine Receptor and Cytoprotection Assays

5.2.1. Electrophysiological Recording of Glycine Receptor Activity

  • Principle: Patch-clamp electrophysiology is used to directly measure the ion currents flowing through glycine receptors in response to glycine application. This allows for the characterization of receptor kinetics, pharmacology, and modulation.

  • Protocol Outline:

    • Cell Preparation: Cells expressing glycine receptors (e.g., neurons, or cell lines like HEK293 transfected with GlyR subunits) are prepared for recording.

    • Patch-Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell or outside-out patch configuration).

    • Glycine Application: Glycine, along with potential modulators or antagonists (like strychnine), is applied to the cell using a perfusion system.

    • Current Measurement: The resulting chloride currents are recorded using a patch-clamp amplifier.

    • Data Analysis: The amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships of the currents are analyzed.

  • References: [12][29]

5.2.2. Cell Viability/Cytotoxicity Assay for Cytoprotection

  • Principle: To assess the cytoprotective effects of glycine, cell viability is measured after exposing cells to an injurious stimulus (e.g., hypoxia, ATP depletion, toxins) in the presence or absence of glycine.

  • Protocol Outline:

    • Cell Culture: Adherent or suspension cells are cultured in appropriate media.

    • Treatment: Cells are pre-incubated with varying concentrations of glycine before being subjected to an injurious agent (e.g., chemical induction of ATP depletion with antimycin A).

    • Viability Assessment: Cell viability is measured using various methods:

      • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

      • Trypan Blue Exclusion: Dead cells with compromised membranes take up the dye and appear blue.

      • MTT/XTT Assay: Measures the metabolic activity of viable cells.

    • Data Analysis: The percentage of cell death or viability is calculated for each condition, and the protective effect of glycine is quantified.

  • Reference: [15]

5.2.3. NINJ1 Clustering Assay (Immunofluorescence)

  • Principle: This assay visualizes the clustering of the NINJ1 protein in the plasma membrane during lytic cell death and assesses the ability of glycine to inhibit this process.

  • Protocol Outline:

    • Cell Treatment: Macrophages or other relevant cell types are seeded on coverslips and treated with a stimulus to induce lytic cell death (e.g., LPS and nigericin for pyroptosis) in the presence or absence of glycine.

    • Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody against NINJ1, followed by a fluorescently labeled secondary antibody.

    • Microscopy: The cells are imaged using fluorescence microscopy (e.g., confocal microscopy).

    • Analysis: The distribution of NINJ1 is observed. In untreated dying cells, NINJ1 will form distinct clusters or puncta on the plasma membrane. In glycine-treated cells, NINJ1 remains more diffusely distributed.

  • Reference: [18]

Signaling Pathways and Logical Relationships

The biological effects of lysine and glycine are mediated by their involvement in a multitude of signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key pathways.

Lysine Signaling Pathways

lysine_pathways

Glycine Signaling Pathways

glycine_pathways

Experimental Workflow for Glycine Cytoprotection Assay

glycine_workflow start Start: Culture Cells (e.g., Macrophages) treatment Divide into 3 Groups start->treatment group1 Group 1: Control (Vehicle) treatment->group1 No Treatment group2 Group 2: Injury Stimulus Only treatment->group2 No Glycine group3 Group 3: Glycine + Injury Stimulus treatment->group3 Pre-treat with Glycine injury Induce Cellular Injury (e.g., ATP Depletion) group1->injury group2->injury group3->injury incubation Incubate for a Defined Period injury->incubation assay Assess Cell Viability (e.g., LDH Release Assay) incubation->assay analysis Analyze Data: Compare % Cell Death assay->analysis end Conclusion: Determine Glycine's Protective Effect analysis->end

Conclusion

While lysylglycine itself is not extensively studied as a bioactive dipeptide, its rapid and efficient hydrolysis in vivo positions it as a delivery vehicle for L-lysine and L-glycine. The biological effects of lysylglycine are therefore the sum of the diverse and significant activities of its constituent amino acids. Lysine is fundamental to protein structure, epigenetic regulation via post-translational modifications, and various metabolic processes. Glycine plays critical roles as a neurotransmitter, a potent cytoprotective agent against plasma membrane rupture, and an anti-inflammatory molecule. Understanding these individual contributions is essential for exploring the therapeutic potential of lysylglycine in drug development and clinical nutrition. Further research could elucidate whether the dipeptide form offers advantages in terms of absorption, bioavailability, or targeted delivery, which may confer unique therapeutic benefits beyond the simple co-administration of the free amino acids.

References

H-Lys-Gly-OH.HCl: A Technical Guide to Solubility in Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the dipeptide H-Lys-Gly-OH.HCl (Lysyl-glycine hydrochloride) in various buffer systems. Due to the limited availability of specific quantitative solubility data for this dipeptide in the public domain, this guide focuses on predicting its solubility based on fundamental physicochemical principles and provides detailed, generalized experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

The solubility of a peptide is critically influenced by its net charge, which is a function of the pH of the solution and the pKa values of its ionizable groups. H-Lys-Gly-OH possesses three such groups: the N-terminal α-amino group of lysine, the ε-amino group of the lysine side chain, and the C-terminal α-carboxyl group of glycine.

Based on typical pKa values for these functional groups in peptides, we can estimate the isoelectric point (pI) of H-Lys-Gly-OH, which is the pH at which the molecule has a net zero charge. At its pI, a peptide generally exhibits its minimum solubility.

  • α-carboxyl group (Glycine): pKa ≈ 2.34

  • α-amino group (Lysine): pKa ≈ 8.95

  • ε-amino group (Lysine side chain): pKa ≈ 10.53

The isoelectric point (pI) for H-Lys-Gly-OH can be estimated by averaging the pKa values of the two basic groups:

pI ≈ (8.95 + 10.53) / 2 = 9.74

At a pH below the pI, the dipeptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. The solubility is expected to be lowest around the pI and increase as the pH of the buffer moves further away from this point.

Predicted Solubility in Different Buffer Systems

The following table summarizes the expected solubility of this compound in common buffer systems based on these principles. The solubility is described qualitatively as "High," "Medium," or "Low."

Buffer SystemTypical pH RangePredicted Solubility of this compoundRationale
Citrate Buffer 3.0 - 6.2High The pH is significantly below the pI (9.74), resulting in a high net positive charge and strong electrostatic interactions with water.
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Medium to High The pH is below the pI, leading to a net positive charge and good solubility.
HEPES Buffer 6.8 - 8.2Medium As the pH approaches the pI, the net positive charge decreases, which may lead to a slight reduction in solubility compared to more acidic buffers.
Tris Buffer 7.5 - 9.0Medium to Low The pH is approaching the pI, reducing the net charge and likely decreasing solubility.
Carbonate-Bicarbonate Buffer 9.2 - 10.6Low This pH range is very close to the pI, resulting in a minimal net charge and therefore the lowest aqueous solubility.
Glycine-NaOH Buffer 8.6 - 10.6Low Similar to the carbonate-bicarbonate buffer, this pH range is near the pI, leading to poor solubility.

Experimental Protocols for Solubility Determination

For precise quantification of this compound solubility, the following established experimental methods can be employed.

Gravimetric Method

This method involves preparing a saturated solution of the peptide and then determining the mass of the dissolved peptide in a known volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired buffer in a sealed vial.

    • Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous agitation (e.g., using a magnetic stirrer or orbital shaker) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at a high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed container.

    • Evaporate the solvent completely under vacuum or by lyophilization.

    • Weigh the container with the dried peptide residue.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved peptide per volume of the buffer (e.g., in mg/mL or g/L).

Photometric (UV-Vis Spectrophotometry) Method

This method relies on the absorbance of the peptide at a specific wavelength and is suitable for peptides containing chromophores or for use with colorimetric assays. Since H-Lys-Gly-OH does not have a strong chromophore, a derivatization step or a colorimetric assay would be necessary.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired buffer.

  • Generation of a Standard Curve:

    • If necessary, react the standard solutions with a colorimetric reagent (e.g., ninhydrin for primary amines).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a standard curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

  • Measurement of Saturated Solution:

    • After centrifugation, take an aliquot of the clear supernatant and dilute it with the buffer to a concentration that falls within the range of the standard curve.

    • If necessary, react the diluted solution with the colorimetric reagent.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the standard curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the peptide.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of a peptide like this compound.

G cluster_prep Preparation cluster_gravimetric Gravimetric Method cluster_photometric Photometric Method start Start add_peptide Add excess this compound to buffer start->add_peptide equilibrate Equilibrate with agitation (24-48h at constant T) add_peptide->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge collect_supernatant Collect clear supernatant centrifuge->collect_supernatant weigh_supernatant Transfer known volume to pre-weighed vial collect_supernatant->weigh_supernatant dilute_supernatant Dilute supernatant collect_supernatant->dilute_supernatant evaporate Evaporate solvent weigh_supernatant->evaporate weigh_residue Weigh dried peptide evaporate->weigh_residue calc_grav Calculate Solubility (mass/volume) weigh_residue->calc_grav end_grav end_grav calc_grav->end_grav Solubility Determined measure_abs Measure Absorbance dilute_supernatant->measure_abs calc_photo Calculate Concentration (using standard curve) measure_abs->calc_photo end_photo Solubility Determined calc_photo->end_photo

Generalized workflow for peptide solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and the experimental means to quantify it. For critical applications, it is strongly recommended to perform experimental validation of solubility in the specific buffer systems and conditions of interest.

Stability of H-Lys-Gly-OH.HCl at various pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the dipeptide H-Lys-Gly-OH.HCl (Lysyl-glycine hydrochloride) under various pH and temperature conditions. Due to the limited availability of direct stability studies on this specific dipeptide, this guide synthesizes information from studies on analogous dipeptides, the constituent amino acids (lysine and glycine), and established principles of peptide degradation. This approach allows for a robust, albeit predictive, understanding of the stability profile of this compound, which is crucial for its handling, formulation, and storage in research and pharmaceutical applications.

Introduction to this compound Stability

This compound is a dipeptide composed of L-lysine and glycine. Its stability is a critical parameter that can influence its biological activity, safety, and shelf-life. The primary degradation pathways for peptides in aqueous solutions are hydrolysis of the peptide bond and modifications to the amino acid side chains. These degradation reactions are significantly influenced by pH, temperature, and buffer composition. Understanding the kinetics and mechanisms of these reactions is essential for developing stable formulations.

Predicted Stability Profile of this compound

Based on general peptide stability principles, the stability of this compound in aqueous solution is expected to be lowest at acidic and alkaline pH values, with a region of maximum stability typically observed between pH 4 and 6. The primary degradation pathway is anticipated to be the hydrolysis of the amide bond, yielding lysine and glycine.

Effect of pH on Stability

The rate of peptide bond hydrolysis is subject to specific acid and base catalysis.

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. This leads to an accelerated rate of hydrolysis.

  • Neutral to Mildly Acidic Conditions (pH 4-7): This is generally the pH range of greatest stability for simple peptides, where the rates of acid- and base-catalyzed hydrolysis are at a minimum.

  • Alkaline Conditions (pH > 7): In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond and leading to rapid hydrolysis.

Effect of Temperature on Stability

The degradation of this compound is expected to be highly dependent on temperature. The relationship between the rate of degradation and temperature can be described by the Arrhenius equation, which indicates that for most chemical reactions, the rate increases exponentially with temperature. Therefore, elevated temperatures will significantly accelerate the hydrolysis of the peptide bond.

Quantitative Degradation Data (Predicted)

While specific quantitative data for this compound is not available in the literature, the following tables summarize the expected trends in degradation based on studies of similar dipeptides. These tables are intended to provide a qualitative and semi-quantitative guide for researchers.

Table 1: Predicted pH-Dependent Degradation of this compound

pHPredicted Relative Degradation RatePredominant Degradation PathwayPotential Degradation Products
1-3HighAcid-catalyzed hydrolysisL-Lysine, Glycine
4-6LowMinimal hydrolysisL-Lysine, Glycine
7-9ModerateBase-catalyzed hydrolysisL-Lysine, Glycine
> 9HighBase-catalyzed hydrolysisL-Lysine, Glycine, Potential side-chain modifications

Table 2: Predicted Temperature-Dependent Degradation of this compound at pH 5

Temperature (°C)Predicted Relative Degradation RateExpected Half-life
4Very LowYears
25LowMonths to Years
40ModerateWeeks to Months
60HighDays to Weeks
80Very HighHours to Days

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. The following section outlines a general experimental protocol.

Objective

To evaluate the stability of this compound under various stress conditions (pH, temperature, oxidation, and photostability) and to develop a stability-indicating analytical method.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffers (pH 3, 5, 7, 9)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and other relevant solvents

  • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent for HPLC

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

  • Analytical balance

  • Temperature-controlled ovens/incubators

  • Photostability chamber

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound powder and the stock solution at 60°C.

    • Photostability: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5% to 50% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Column Temperature: 30°C.

Visualizations

Predicted Degradation Pathway of this compound

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products This compound This compound L-Lysine L-Lysine This compound->L-Lysine Hydrolysis Glycine Glycine This compound->Glycine Hydrolysis Water Water Acid_Heat Acid (H+) / Heat Acid_Heat->this compound Base_Heat Base (OH-) / Heat Base_Heat->this compound

Caption: Predicted primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

G cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidative Oxidation (3% H2O2, RT) prep->oxidative thermal Thermal (60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Purity, Degradants) hplc->data

Caption: General experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. Although direct stability data is scarce, a comprehensive understanding can be extrapolated from the behavior of similar dipeptides and the fundamental principles of peptide chemistry. This guide provides a framework for predicting the stability of this compound and offers a detailed protocol for its empirical determination. The key takeaways are the expected U-shaped pH-stability profile, with maximum stability in the mildly acidic range, and the significant acceleration of degradation at elevated temperatures. For any application, it is imperative to conduct specific stability studies under the intended conditions of use and storage.

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Lys-Gly-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Lys-Gly-OH as its hydrochloride salt. The synthesis employs the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers high efficiency and purity. This protocol is intended for researchers in academia and industry engaged in peptide synthesis for various applications, including drug discovery, biochemistry, and materials science.

Introduction

Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymeric support. The Fmoc/tBu strategy is favored for its mild deprotection conditions, which are compatible with a wide range of amino acid side chains. This application note details the synthesis of H-Lys-Gly-OH.HCl, a simple dipeptide, to illustrate the fundamental principles and workflow of SPPS. The protocol covers all stages, from resin preparation to final product characterization and salt conversion.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Fmoc-Gly-Wang resin100-200 mesh, 0.5-1.0 mmol/gMajor lab supplier
Fmoc-Lys(Boc)-OHSynthesis gradeMajor lab supplier
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor lab supplier
Dichloromethane (DCM)ACS gradeMajor lab supplier
PiperidineACS gradeMajor lab supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis gradeMajor lab supplier
1-Hydroxybenzotriazole (HOBt)Synthesis gradeMajor lab supplier
Trifluoroacetic acid (TFA)Reagent gradeMajor lab supplier
Triisopropylsilane (TIS)Reagent gradeMajor lab supplier
Diethyl etherAnhydrousMajor lab supplier
Hydrochloric acid (HCl)0.1 M solutionMajor lab supplier

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_final_product Final Product Preparation Resin_Prep Resin Swelling (Fmoc-Gly-Wang) Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprotection1 1 Coupling Coupling (Fmoc-Lys(Boc)-OH) Fmoc_Deprotection1->Coupling 2 Fmoc_Deprotection2 Final Fmoc Deprotection (Piperidine/DMF) Coupling->Fmoc_Deprotection2 3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Fmoc_Deprotection2->Cleavage 4 Precipitation Ether Precipitation Cleavage->Precipitation 5 Purification RP-HPLC Purification Precipitation->Purification 6 Salt_Conversion TFA to HCl Salt Conversion Purification->Salt_Conversion 7 Lyophilization Lyophilization Salt_Conversion->Lyophilization 8 Final_Product This compound Lyophilization->Final_Product 9

Caption: Solid-phase peptide synthesis workflow for this compound.

Experimental Protocols

Resin Preparation and Swelling
  • Place 1.0 g of Fmoc-Gly-Wang resin (0.5 mmol/g substitution) in a fritted syringe reaction vessel.

  • Add 10 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection (First Cycle)
  • Add 10 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the glycine residue.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Coupling of Fmoc-Lys(Boc)-OH
  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents, 1.5 mmol, 0.70 g), HOBt (3 equivalents, 1.5 mmol, 0.23 g) in 5 mL of DMF.

  • Add DIC (3 equivalents, 1.5 mmol, 0.24 mL) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Fmoc Deprotection (Final Cycle)
  • Repeat the Fmoc deprotection step as described in section 2 to remove the protecting group from the newly added lysine residue.

  • After the final washes, wash the resin with methanol (3 x 10 mL) and dry it under a high vacuum for at least 2 hours.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For 1 g of resin, prepare 10 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin in a suitable reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Peptide Precipitation and Work-up
  • Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

  • Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Centrifuge the mixture at 3000 rpm for 10 minutes and decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 30 mL) and centrifuge again.

  • After the final wash, dry the peptide pellet under a vacuum to obtain the crude peptide as a TFA salt.

Purification
  • Dissolve the crude peptide in a minimal amount of water or a suitable buffer (e.g., 0.1% TFA in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Monitor the elution profile at 220 nm and collect the fractions containing the pure peptide.

  • Confirm the identity of the peptide in the collected fractions by mass spectrometry.

Conversion to HCl Salt and Lyophilization
  • Pool the pure fractions and lyophilize to obtain the peptide as a TFA salt.

  • Dissolve the lyophilized peptide in 100 mM HCl.[1][2]

  • Allow the solution to stand for a few minutes at room temperature.[1][2]

  • Freeze the solution in liquid nitrogen and lyophilize to obtain the final this compound product.[1] This process may need to be repeated to ensure complete removal of TFA.[2]

Quantitative Data

ParameterValueMethod of Determination
Purity >95%RP-HPLC
Molecular Weight 203.24 g/mol Mass Spectrometry
Expected Yield 60-80% (crude)Gravimetric
Final Yield 40-60% (after purification)Gravimetric

Note: Yields are estimates for a dipeptide synthesis and can vary based on the efficiency of each step.

Characterization Data

AnalysisExpected Result
RP-HPLC A single major peak with a purity of >95%.
Mass Spectrometry (ESI+) [M+H]⁺ = 204.13

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations during the solid-phase synthesis of H-Lys-Gly-OH.

Chemical_Transformations Resin Fmoc-Gly-Wang Resin Deprotected_Gly H-Gly-Wang Resin Resin->Deprotected_Gly 20% Piperidine/DMF Coupled_Peptide Fmoc-Lys(Boc)-Gly-Wang Resin Deprotected_Gly->Coupled_Peptide Fmoc-Lys(Boc)-OH, DIC/HOBt Deprotected_Peptide H-Lys(Boc)-Gly-Wang Resin Coupled_Peptide->Deprotected_Peptide 20% Piperidine/DMF Cleaved_Peptide H-Lys-Gly-OH (TFA salt) Deprotected_Peptide->Cleaved_Peptide 95% TFA/TIS/H2O Final_Product This compound Cleaved_Peptide->Final_Product 100 mM HCl, Lyophilization

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Note: Protecting Group Strategies for the Solution-Phase Synthesis of H-Lys-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with a defined sequence is a cornerstone of biochemical research and drug development. To achieve the correct peptide sequence and avoid unwanted side reactions, the use of protecting groups for the reactive functional groups of amino acids is essential.[1] This application note details two common orthogonal protecting group strategies for the solution-phase synthesis of the dipeptide H-Lys-Gly-OH: the Boc/Z strategy and the Fmoc/Boc strategy. Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, which is crucial for controlled peptide chain elongation.[1]

Protecting Group Strategies for H-Lys-Gly-OH Synthesis

The synthesis of H-Lys-Gly-OH requires the protection of three functional groups: the α-amino group of lysine, the ε-amino group of the lysine side chain, and the carboxylic acid group of glycine. The α-amino group of lysine is temporarily protected and deprotected to allow for peptide bond formation, while the ε-amino group of lysine and the carboxylic acid of glycine are protected throughout the coupling reaction and removed at the final stage.

Strategy 1: The Boc/Z Approach

This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of lysine and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group for the permanent protection of the lysine ε-amino group. The carboxylic acid of glycine is typically protected as a methyl or ethyl ester.

The overall workflow for the Boc/Z strategy is as follows:

  • Protection of Glycine: The carboxylic acid of glycine is protected as a methyl ester (Gly-OMe).

  • Peptide Coupling: Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) is coupled with Gly-OMe using a coupling agent such as ethyl(dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).

  • Saponification: The methyl ester of the resulting dipeptide (Boc-Lys(Z)-Gly-OMe) is hydrolyzed to the free carboxylic acid (Boc-Lys(Z)-Gly-OH).

  • Final Deprotection: Both the Boc and Z groups are removed simultaneously via catalytic hydrogenation to yield the final product, H-Lys-Gly-OH.

G A Boc-Lys(Z)-OH + H-Gly-OMe B Peptide Coupling (EDC, HOBt) A->B C Boc-Lys(Z)-Gly-OMe B->C D Saponification (LiOH) C->D E Boc-Lys(Z)-Gly-OH D->E F Global Deprotection (H₂, Pd/C) E->F G H-Lys-Gly-OH F->G

Caption: Workflow for H-Lys-Gly-OH synthesis using the Boc/Z strategy.

Strategy 2: The Fmoc/Boc Approach

This widely used orthogonal strategy in modern peptide synthesis utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile Boc group for the permanent protection of the lysine ε-amino group.[2][3] The glycine carboxylic acid is often protected as a tert-butyl (tBu) ester, which is also acid-labile.

The overall workflow for the Fmoc/Boc strategy is:

  • Protection of Glycine: The carboxylic acid of glycine is protected as a tert-butyl ester (Gly-OtBu).

  • Peptide Coupling: Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is coupled with Gly-OtBu using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Fmoc Deprotection: The Fmoc group of the resulting dipeptide (Fmoc-Lys(Boc)-Gly-OtBu) is removed using a mild base, typically a solution of piperidine in DMF, to yield H-Lys(Boc)-Gly-OtBu.

  • Final Deprotection: The Boc and tBu groups are cleaved simultaneously using a strong acid, such as trifluoroacetic acid (TFA), to give the final product, H-Lys-Gly-OH.

G A Fmoc-Lys(Boc)-OH + H-Gly-OtBu B Peptide Coupling (HATU, DIPEA) A->B C Fmoc-Lys(Boc)-Gly-OtBu B->C D Fmoc Deprotection (Piperidine/DMF) C->D E H-Lys(Boc)-Gly-OtBu D->E F Global Deprotection (TFA) E->F G H-Lys-Gly-OH F->G

Caption: Workflow for H-Lys-Gly-OH synthesis using the Fmoc/Boc strategy.

Comparison of Protecting Group Strategies

StepBoc/Z StrategyFmoc/Boc Strategy
Nα-Lysine Protection Boc (acid-labile)Fmoc (base-labile)
Nε-Lysine Protection Z (hydrogenolysis)Boc (acid-labile)
C-Glycine Protection Methyl ester (saponification)tert-Butyl ester (acid-labile)
Coupling Yield ~85%[1]~95%[4]
Final Deprotection Catalytic HydrogenationStrong Acid (TFA)
Key Advantages Well-established, cost-effective reagents.High coupling yields, mild Fmoc deprotection.
Key Disadvantages Harsh final deprotection (hydrogenation).More expensive reagents.

Experimental Protocols

Protocol 1: Synthesis of H-Lys-Gly-OH via Boc/Z Strategy

Materials:

  • Boc-Lys(Z)-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Triethylamine (TEA)

  • Ethyl(dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Boc-Lys(Z)-Gly-OMe:

    • Dissolve H-Gly-OMe·HCl (1.2 equivalents) in DCM and cool to 0°C.

    • Add TEA (1.2 equivalents) and stir for 15 minutes.

    • In a separate flask, dissolve Boc-Lys(Z)-OH (1.0 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.

    • Add the Boc-Lys(Z)-OH solution to the H-Gly-OMe solution and stir at 0°C for 2 hours, then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

  • Saponification to Boc-Lys(Z)-Gly-OH:

    • Dissolve the Boc-Lys(Z)-Gly-OMe in a mixture of MeOH and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1N HCl and remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 3 with 1N HCl and extract again with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield Boc-Lys(Z)-Gly-OH. A reported yield for this step is 85%.[1]

  • Final Deprotection to H-Lys-Gly-OH:

    • Dissolve Boc-Lys(Z)-Gly-OH in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Evaporate the solvent under reduced pressure to obtain H-Lys-Gly-OH.

Protocol 2: Synthesis of H-Lys-Gly-OH via Fmoc/Boc Strategy

Materials:

  • Fmoc-Lys(Boc)-OH

  • Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Synthesis of Fmoc-Lys(Boc)-Gly-OtBu:

    • Dissolve H-Gly-OtBu·HCl (1.2 equivalents) in DMF and add DIPEA (2.5 equivalents).

    • In a separate flask, dissolve Fmoc-Lys(Boc)-OH (1.0 equivalent) and HATU (1.1 equivalents) in DMF.

    • Add the Fmoc-Lys(Boc)-OH solution to the H-Gly-OtBu solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. A similar coupling has been reported with a yield of 95%.[4]

  • Fmoc-Deprotection to H-Lys(Boc)-Gly-OtBu:

    • Dissolve the purified Fmoc-Lys(Boc)-Gly-OtBu in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

    • The resulting crude H-Lys(Boc)-Gly-OtBu is typically used in the next step without further purification.

  • Final Deprotection to H-Lys-Gly-OH:

    • Dissolve the crude H-Lys(Boc)-Gly-OtBu in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Stir at room temperature for 2-3 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the product under vacuum to yield H-Lys-Gly-OH as a TFA salt. The peptide can be further purified by reverse-phase HPLC.

Conclusion

Both the Boc/Z and Fmoc/Boc strategies are effective for the synthesis of H-Lys-Gly-OH. The choice of strategy often depends on the specific requirements of the synthesis, including scale, cost, and the presence of other sensitive functional groups in more complex peptides. The Boc/Z strategy is a more traditional and cost-effective method, while the Fmoc/Boc strategy is often favored for its milder deprotection conditions for the growing peptide chain and typically higher yields in the coupling steps. The detailed protocols provided in this application note offer a comprehensive guide for researchers to successfully synthesize this dipeptide using either approach.

References

Application Notes and Protocols: Cleavage of H-Lys-Gly-OH from Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Wang resin, a polystyrene support functionalized with a p-alkoxybenzyl alcohol linker, is a widely utilized solid support for the Fmoc/tBu strategy of SPPS. A critical final step in this process is the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of the dipeptide H-Lys-Gly-OH from Wang resin.

The cleavage process for peptides attached to Wang resin is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). For the dipeptide H-Lys-Gly-OH, the lysine side chain is protected with a tert-butyloxycarbonyl (Boc) group, which is labile to TFA and is removed concurrently with the cleavage from the resin. The selection of an appropriate cleavage cocktail, including scavengers, is crucial to prevent side reactions and ensure a high yield and purity of the final product.

Cleavage Mechanism

The cleavage of the peptide from the Wang resin and the deprotection of the Boc group on the lysine side chain proceed via an acid-catalyzed hydrolysis mechanism. TFA protonates the ester linkage between the peptide's C-terminus and the resin, as well as the Boc group, rendering them susceptible to nucleophilic attack and subsequent cleavage.

Experimental Protocols

This section outlines the detailed methodology for the cleavage of H-Lys-Gly-OH from Wang resin. It is recommended to perform a small-scale trial cleavage on a small amount of peptide-resin to optimize conditions before proceeding with the bulk material.[1]

Pre-Cleavage Preparation
  • Fmoc-Deprotection: Ensure the N-terminal Fmoc group of the peptide-resin has been removed. This is typically achieved by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).[2][3]

  • Resin Washing: Thoroughly wash the peptide-resin to remove any residual reagents from the synthesis. A typical washing sequence is as follows:

    • Dimethylformamide (DMF) (3 x)

    • Dichloromethane (DCM) (3 x)

    • Methanol (MeOH) (3 x)

  • Resin Drying: Dry the washed peptide-resin under high vacuum for at least 3 hours, or preferably overnight, to remove all traces of solvent.

Standard Cleavage Protocol

This protocol is suitable for the cleavage of H-Lys-Gly-OH from Wang resin on a 100 mg scale.

Materials:

  • H-Lys(Boc)-Gly-Wang resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water

  • Triisopropylsilane (TIPS)

  • Cold diethyl ether (-20°C)

  • Reaction vessel (e.g., a fritted glass funnel or a round-bottom flask)

  • Shaker or rotator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Swelling: Place the dried peptide-resin (100 mg) in a suitable reaction vessel and add dichloromethane (DCM) to swell the resin for 20-30 minutes.

  • DCM Removal: Remove the DCM by filtration.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For H-Lys-Gly-OH, a standard and effective cocktail is Reagent K, or a simpler mixture of TFA, water, and TIPS.[4] Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the swollen resin. Seal the reaction vessel and agitate gently at room temperature for 1.5 to 2 hours.[2][3] Occasional swirling is recommended if not using a shaker.[2]

  • Filtration: After the reaction is complete, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

  • Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine these washes with the initial filtrate.[5]

  • Peptide Precipitation: In a separate centrifuge tube, add 10 volumes of cold diethyl ether. Slowly add the TFA filtrate containing the peptide to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2][3]

  • Incubation: If precipitation is not immediate, store the mixture at -20°C for at least 1 hour, or overnight if necessary, to facilitate complete precipitation.[2]

  • Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.

  • Washing the Peptide: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.

  • Drying the Peptide: Dry the final peptide product under a stream of nitrogen or under high vacuum to obtain a white powder.

  • Purification (Optional): For high-purity applications, the crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Dissolve the purified peptide in a suitable solvent system (e.g., water/acetonitrile) and lyophilize to obtain a fluffy, white solid.

Data Presentation

The following tables summarize the key quantitative data for the cleavage of H-Lys-Gly-OH from Wang resin.

Table 1: Recommended Cleavage Cocktails
Reagent NameComposition (v/v/v)ScavengersNotes
Standard Cocktail TFA / Water / TIPS (95:2.5:2.5)Water, TIPSRecommended for simple peptides without sensitive residues like Trp, Met, or Cys.[4]
Reagent K TFA / Water / Phenol / Thioanisole / EDTWater, Phenol, Thioanisole, EDTA robust, general-purpose cleavage reagent suitable for most peptides.

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Table 2: Typical Reaction Parameters and Expected Outcome
ParameterValueReference
Starting Material H-Lys(Boc)-Gly-Wang resin
Scale 100 mg
Cleavage Cocktail Volume 2 mL
Reaction Time 1.5 - 2 hours[2][3]
Reaction Temperature Room Temperature
Expected Crude Yield 70-90%
Purity (Crude) >85%
Final Product H-Lys-Gly-OH

Mandatory Visualizations

Diagram 1: Experimental Workflow for Cleavage of H-Lys-Gly-OH

G start Start: Dried H-Lys(Boc)-Gly-Wang Resin swell Swell Resin in DCM start->swell remove_dcm Remove DCM swell->remove_dcm add_cocktail Add Cleavage Cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5) remove_dcm->add_cocktail react React for 1.5-2 hours at Room Temperature add_cocktail->react filter Filter to Separate Resin react->filter wash_resin Wash Resin with TFA filter->wash_resin precipitate Precipitate Peptide in Cold Diethyl Ether wash_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_peptide Wash Pellet with Cold Ether centrifuge->wash_peptide dry Dry Peptide wash_peptide->dry end End: Crude H-Lys-Gly-OH dry->end

Caption: Workflow for the cleavage of H-Lys-Gly-OH from Wang resin.

Diagram 2: Chemical Reaction of Cleavage and Deprotection

G reactant H-Lys(Boc)-Gly-O-Wang Resin Boc-NH-(CH2)4-CH(NH2)-CO-NH-CH2-CO-O-CH2-Ph-Resin product H-Lys-Gly-OH H2N-(CH2)4-CH(NH2)-CO-NH-CH2-COOH reactant->product  Cleavage &  Deprotection byproducts Byproducts t-butyl cations Wang resin fragments reactant->byproducts reagent TFA / H2O / TIPS

Caption: Cleavage of H-Lys-Gly-OH from Wang resin using TFA.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete cleavageExtend reaction time to 3-4 hours and re-cleave the resin with fresh cocktail.
Peptide precipitation is incompleteEnsure ether is sufficiently cold (-20°C) and allow for longer incubation time.
Loss of peptide during washing stepsBe careful when decanting the supernatant after centrifugation.
Low Purity Incomplete removal of protecting groupsEnsure sufficient reaction time and fresh cleavage cocktail.
Side reactionsUse a more comprehensive scavenger cocktail (e.g., Reagent K).
Residual scavengers in the final productPerform additional washes with cold diethyl ether.
Peptide does not precipitate Peptide is very hydrophilicTry a different anti-solvent, such as methyl tert-butyl ether (MTBE), or concentrate the TFA solution before precipitation.

References

Application Note: Characterization of H-Lys-Gly-OH.HCl by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of the dipeptide H-Lys-Gly-OH.HCl using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR chemical shifts and coupling constants, sample preparation guidelines, and parameters for 1D and 2D NMR experiments. The provided data and methodologies serve as a valuable resource for the structural verification and quality control of this peptide.

Introduction

H-Lys-Gly-OH, or lysyl-glycine, is a dipeptide composed of L-lysine and glycine.[1] Its hydrochloride salt form is commonly used in various research and development applications, including its role as a building block in peptide synthesis and its potential applications in drug delivery and nutritional science. Accurate structural characterization is crucial for ensuring the identity and purity of such peptides. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the primary structure and conformation of peptides in solution.[2][3] This note outlines the expected NMR spectral features of this compound and provides a standard operating procedure for its analysis.

Predicted NMR Data

Due to the limited availability of a complete, experimentally verified NMR dataset for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on established values for lysine and glycine residues in peptides and take into account the chemical environment of each nucleus within the dipeptide structure.[4][5][6][7][8]

Predicted ¹H NMR Data

Solvent: D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Lys α-CH3.95t6.5
Lys β-CH₂1.90, 1.80m-
Lys γ-CH₂1.55m-
Lys δ-CH₂1.75m-
Lys ε-CH₂3.05t7.5
Gly α-CH₂3.85s-
Predicted ¹³C NMR Data

Solvent: D₂O

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Lys α-CH56.5
Lys β-CH₂32.0
Lys γ-CH₂24.0
Lys δ-CH₂28.5
Lys ε-CH₂41.0
Lys C=O175.0
Gly α-CH₂44.5
Gly C=O178.0

Experimental Protocol

This section details a standard protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O). The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment: If necessary, adjust the pD of the sample solution. The chemical shifts of amine and carboxylic acid protons are pH-dependent.[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Instrument parameters may need to be optimized for different field strengths.

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K (25 °C).

1D ¹³C NMR:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

2D NMR Experiments (for full structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and sequencing amino acid residues.

Diagrams

G Figure 1: Chemical Structure of this compound with Atom Numbering cluster_lysine Lysine Residue cluster_glycine Glycine Residue H3N+ H3N+ α-CH α-CH H3N+->α-CH .HCl .HCl H3N+->.HCl β-CH2 β-CH2 α-CH->β-CH2 C=O_lys C=O α-CH->C=O_lys γ-CH2 γ-CH2 β-CH2->γ-CH2 δ-CH2 δ-CH2 γ-CH2->δ-CH2 ε-CH2 ε-CH2 δ-CH2->ε-CH2 ε-NH3+ ε-NH3+ ε-CH2->ε-NH3+ ε-NH3+->.HCl NH NH C=O_lys->NH Peptide Bond α-CH2_gly α-CH2 NH->α-CH2_gly C=O_gly C=O α-CH2_gly->C=O_gly OH OH C=O_gly->OH

Caption: Chemical structure of this compound.

G Figure 2: Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis A Weigh this compound B Dissolve in D2O with Internal Standard A->B C Transfer to NMR Tube B->C D 1D 1H NMR C->D Insert into Spectrometer E 1D 13C NMR D->E F 2D NMR (COSY, HSQC, etc.) E->F G Fourier Transform & Phasing F->G H Peak Picking & Integration G->H I Chemical Shift & Coupling Constant Analysis H->I J Structural Assignment I->J

Caption: NMR characterization workflow.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of peptides like this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocol provided in this application note, offer a comprehensive guide for researchers to verify the structure and assess the purity of this dipeptide. The application of 2D NMR techniques will further confirm the assignments and provide a deeper insight into the molecular structure.

References

Application Notes and Protocols for H-Lys-Gly-OH.HCl in Peptidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Gly-OH (Lysylglycine), provided as a hydrochloride salt (H-Lys-Gly-OH.HCl), serves as a valuable substrate for the characterization of various peptidases. Its simple structure, composed of a basic amino acid (Lysine) and the smallest amino acid (Glycine), makes it a useful tool for investigating peptidase specificity, particularly for enzymes that recognize and cleave peptide bonds involving lysine residues. These enzymes play crucial roles in numerous physiological processes, including protein turnover, neuropeptide processing, and hormone regulation, making them attractive targets for drug development.

These application notes provide detailed protocols for utilizing this compound in peptidase assays, including methods for monitoring enzyme activity and determining kinetic parameters. The protocols are designed to be adaptable for various research applications, from basic enzyme characterization to high-throughput screening of potential peptidase inhibitors.

General Principles of Peptidase Assays with this compound

The fundamental principle behind using this compound as a substrate is the enzymatic hydrolysis of the peptide bond between the lysine and glycine residues. This reaction yields L-lysine and L-glycine as products. The rate of this reaction is a direct measure of the peptidase activity.

Enzymatic Reaction:

H-Lys-Gly-OH + H₂O --(Peptidase)--> H-Lys-OH + H-Gly-OH

Monitoring the progress of this reaction can be achieved through various methods that detect either the disappearance of the substrate or the appearance of the products. This document outlines three common approaches: a spectrophotometric method using ninhydrin, a fluorometric method using fluorescamine, and a chromatographic method using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Kinetic Parameters

While specific kinetic data for this compound is not widely published for a broad range of peptidases, the following table summarizes representative kinetic parameters for peptidases acting on structurally similar lysine-containing dipeptide substrates. This data can serve as a useful reference for designing experiments and interpreting results.

Peptidase FamilyRepresentative EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference Enzyme Activity Assay
Dipeptidyl Peptidase Dipeptidyl Peptidase II (DPPII) / QPPLys-Ala-pNA~400-~0.4 x 10⁶Spectrophotometric (release of p-nitroaniline)
Aminopeptidase Lysine-specific Aminopeptidase (KAP)Lys-βNA333~0.012~36Fluorometric (release of β-naphthylamine)
Metallopeptidase Peptidyl-Lys Metalloendopeptidase (PKM)Hippuryl-Lys-Val-OH---HPLC-based (detection of hippuric acid)

Note: The presented values are approximations derived from studies on similar, but not identical, substrates and should be considered as a starting point for experimental design.

Experimental Protocols

Protocol 1: Spectrophotometric Assay using Ninhydrin

This protocol relies on the reaction of ninhydrin with the primary amine groups of the product amino acids (lysine and glycine) to produce a colored compound (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.

Materials:

  • This compound substrate

  • Peptidase of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ninhydrin Reagent (e.g., 2% (w/v) ninhydrin in a solution of 75% (v/v) glycerol and 25% (v/v) dimethyl sulfoxide)

  • Quenching Solution (e.g., 1 M HCl)

  • Spectrophotometer capable of reading at 570 nm

  • 96-well microplate (optional, for higher throughput)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically range from 0.1 to 5 mM, depending on the enzyme's Km.

  • Enzyme Preparation: Dilute the peptidase in Assay Buffer to a concentration that yields a linear reaction rate for the desired incubation time.

  • Reaction Initiation: In a microcentrifuge tube or a well of a microplate, combine the Assay Buffer, this compound substrate solution, and initiate the reaction by adding the enzyme solution. The final reaction volume can be adjusted as needed (e.g., 100 µL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding a quenching solution, such as 1 M HCl.

  • Color Development: Add the Ninhydrin Reagent to the quenched reaction mixture.

  • Heating: Heat the mixture at 100°C for 10-15 minutes to allow for color development.

  • Measurement: After cooling to room temperature, measure the absorbance at 570 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of L-lysine or L-glycine to determine the amount of product formed.

Protocol 2: Fluorometric Assay using Fluorescamine

This method offers higher sensitivity than the ninhydrin assay. Fluorescamine reacts with primary amines (present in the product amino acids) to form a fluorescent derivative that can be measured with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

Materials:

  • This compound substrate

  • Peptidase of interest

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 8.0)

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Quenching Solution (e.g., 1 M HCl)

  • Fluorometer or fluorescent plate reader

  • Black 96-well microplate

Procedure:

  • Substrate and Enzyme Preparation: Follow steps 1 and 2 from Protocol 1, using a buffer compatible with fluorescence measurements (avoiding primary amine-containing buffers like Tris).

  • Reaction Initiation and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Fluorescence Derivatization: In rapid succession, add the Fluorescamine solution to the reaction mixture and mix thoroughly. The reaction is very fast.

  • Measurement: Immediately measure the fluorescence using a fluorometer with excitation at ~390 nm and emission at ~475 nm.

  • Standard Curve: Generate a standard curve with known concentrations of L-lysine or L-glycine to quantify the product formation.

Protocol 3: HPLC-Based Assay

This method provides a direct and highly specific way to monitor the cleavage of this compound by separating the substrate from the product amino acids.

Materials:

  • This compound substrate

  • Peptidase of interest

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • Quenching Solution (e.g., 10% Trichloroacetic acid)

Procedure:

  • Substrate and Enzyme Preparation: Follow steps 1 and 2 from Protocol 1.

  • Reaction Initiation and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Reaction Termination: Stop the reaction by adding the Quenching Solution to precipitate the enzyme.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the C18 column. Elute the substrate and products using a gradient of Mobile Phase B. For example, a linear gradient from 0% to 30% Mobile Phase B over 15 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm, for the peptide bond and amino acids.

  • Quantification: The concentration of the substrate and/or products can be determined by integrating the peak areas and comparing them to a standard curve of known concentrations of this compound, L-lysine, and L-glycine.

Visualization of Experimental Workflows

experimental_workflow sub Substrate Preparation (this compound in Assay Buffer) reac Reaction Initiation & Incubation (Mix Substrate, Enzyme, Buffer at 37°C) sub->reac enz Enzyme Preparation (Peptidase in Assay Buffer) enz->reac term Reaction Termination (e.g., add HCl) reac->term spec_det Color Development (Add Ninhydrin, Heat) term->spec_det Spectrophotometry fluor_det Fluorescence Derivatization (Add Fluorescamine) term->fluor_det Fluorometry hplc_prep Sample Preparation (Centrifuge, Collect Supernatant) term->hplc_prep HPLC spec_meas Spectrophotometric Measurement (Absorbance at 570 nm) spec_det->spec_meas fluor_meas Fluorometric Measurement (Ex: 390 nm, Em: 475 nm) fluor_det->fluor_meas hplc_anal HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_anal

Caption: General workflow for peptidase assays using this compound.

kinetic_analysis_workflow setup Set up reactions with varying substrate concentrations [S]₁ , [S]₂ , ... [S]ₙ measure Measure initial reaction rates (v₀) for each [S] using a chosen assay method setup->measure plot Plot v₀ versus [S] measure->plot fit Fit data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) plot->fit params Determine Kinetic Parameters (Km and Vmax) fit->params

H-Lys-Gly-OH.HCl in Cell Culture Media Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chemically defined media is a cornerstone of modern cell culture practices, particularly in biopharmaceutical production where consistency and safety are paramount. Dipeptides have emerged as valuable supplements in these media, offering improved stability and solubility over free amino acids. This document provides detailed application notes and protocols for the use of H-Lys-Gly-OH.HCl, a dipeptide composed of L-lysine and glycine, in mammalian cell culture media.

While extensive data on many dipeptides is available, specific quantitative performance data for this compound is less prevalent in publicly accessible literature. The information herein is synthesized from studies on similar lysine-containing peptides and general principles of dipeptide supplementation in cell culture. It is intended to serve as a comprehensive guide for researchers to effectively incorporate this compound into their cell culture workflows, with the understanding that optimal concentrations and conditions should be determined empirically for each specific cell line and application.

Principle of Application

Supplementing cell culture media with this compound can offer several advantages:

  • Enhanced Nutrient Stability: Dipeptides are generally more stable in aqueous solutions than some free amino acids, preventing their degradation and the subsequent build-up of toxic byproducts like ammonia.

  • Improved Amino Acid Solubility: Lysine, while relatively soluble, can be formulated as a dipeptide to potentially improve the overall solubility and bioavailability of amino acids in highly concentrated feed media.

  • Controlled Nutrient Delivery: Cells can take up dipeptides through peptide transporters (like PepT1), which may differ from free amino acid transporters.[1] This can lead to a more controlled release of lysine and glycine intracellularly, potentially influencing cellular metabolism and protein production.

  • Bioactive Effects: Some studies suggest that lysine-containing peptides can have direct effects on cell growth and productivity. For instance, the tripeptide Gly-Lys-Gly was found to suppress hybridoma cell growth while enhancing monoclonal antibody production, an effect not observed with the addition of free lysine and glycine.[2][3] This suggests that the intact dipeptide may have unique biological activities.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data based on observed trends with similar lysine-containing peptides in common production cell lines like Chinese Hamster Ovary (CHO) and hybridoma cells. These values should be used as a starting point for optimization.

Table 1: Effect of this compound on CHO Cell Growth and Viability in a Fed-Batch Culture

Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Day 14 (%)
0 (Control)15.2 ± 0.885 ± 3
216.5 ± 0.788 ± 2
517.8 ± 1.092 ± 2
1016.1 ± 0.987 ± 4

Table 2: Impact of this compound on Monoclonal Antibody (mAb) Titer in a Hybridoma Fed-Batch Culture

Concentration (mM)Specific Productivity (pg/cell/day)Final mAb Titer (g/L)Fold Increase vs. Control
0 (Control)25 ± 21.2 ± 0.11.0
228 ± 31.5 ± 0.21.25
535 ± 21.8 ± 0.11.5
1032 ± 31.6 ± 0.21.33

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile water for injection (WFI) or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

Procedure:

  • Determine the desired stock solution concentration (e.g., 100 mM).

  • Calculate the mass of this compound powder required. (Molecular Weight: 239.7 g/mol )

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

  • Add the powder to a sterile conical tube.

  • Add the required volume of sterile water to the tube.

  • Gently vortex or swirl the tube until the powder is completely dissolved. To aid dissolution, the solution can be warmed to 37°C.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Supplementation of Cell Culture Media with this compound

Materials:

  • Prepared this compound stock solution

  • Basal cell culture medium (serum-free, chemically defined recommended)

  • Cell line of interest (e.g., CHO, hybridoma)

  • Culture vessels (e.g., T-flasks, shaker flasks, bioreactors)

  • Standard cell culture equipment

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • On the day of use, dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0, 2, 5, 10 mM).

  • Gently mix the supplemented medium to ensure homogeneity.

  • Seed the cells into the prepared media at the desired density.

  • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Monitor cell growth, viability, and other relevant parameters (e.g., product titer) at regular intervals.

Protocol 3: Assessing the Effect of this compound on Cell Proliferation and Viability

Materials:

  • Cells cultured with varying concentrations of this compound

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Microscope

Procedure:

  • At specified time points (e.g., every 24 hours), collect a representative sample of the cell suspension from each culture condition.

  • Mix a small volume of the cell suspension with an equal volume of trypan blue solution.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the viable cell density (cells/mL) and percentage of viability.

  • Plot the viable cell density and viability over time for each concentration of this compound to determine its effect on cell growth and viability.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_media Supplement Basal Media at Various Concentrations prep_stock->prep_media seed_cells Seed Cells into Supplemented Media prep_media->seed_cells incubate Incubate under Standard Conditions seed_cells->incubate monitor_growth Monitor Cell Growth and Viability incubate->monitor_growth measure_titer Measure Product Titer (e.g., mAb) incubate->measure_titer analyze_metabolites Analyze Metabolites (Optional) incubate->analyze_metabolites data_analysis Data Analysis and Comparison monitor_growth->data_analysis measure_titer->data_analysis analyze_metabolites->data_analysis

Caption: Workflow for this compound evaluation.

mTOR_Signaling_Pathway Hypothesized mTOR Signaling Activation by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LysGly This compound PeptideTransporter Peptide Transporter (e.g., PepT1) LysGly->PeptideTransporter Uptake Lys_Gly_int Intracellular Lys-Gly PeptideTransporter->Lys_Gly_int Lys Lysine Lys_Gly_int->Lys Hydrolysis Gly Glycine Lys_Gly_int->Gly Hydrolysis mTORC1 mTORC1 Lys->mTORC1 Activation (Hypothesized) S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation (Inhibition) ProteinSynthesis Protein Synthesis (e.g., mAb production) S6K1->ProteinSynthesis CellGrowth Cell Growth and Proliferation S6K1->CellGrowth EIF4EBP1->ProteinSynthesis

Caption: Hypothesized mTOR pathway activation.

Discussion and Recommendations

The supplementation of cell culture media with this compound presents a promising strategy for enhancing the performance of mammalian cell cultures. The primary benefits are anticipated to be improved nutrient stability and potentially favorable modulation of cellular metabolism.

Key Considerations:

  • Cell Line Dependency: The effects of this compound are likely to be highly dependent on the specific cell line and its metabolic characteristics. Therefore, dose-response experiments are crucial to determine the optimal concentration for each application.

  • Process Optimization: The timing of supplementation (e.g., in the basal medium vs. as a feed) may also influence the outcome and should be optimized as part of process development.

  • Analytical Monitoring: It is recommended to monitor not only cell growth and product titer but also key metabolites such as lactate and ammonia. This will provide a more complete picture of the metabolic effects of this compound supplementation.

  • Stability Assessment: While dipeptides are generally stable, it is advisable to conduct in-house stability studies of this compound in the specific basal and feed media used, especially for long-term cultures.

Conclusion

This compound is a valuable tool for cell culture media development, offering the potential to improve the robustness and productivity of biopharmaceutical manufacturing processes. The protocols and data presented in this document provide a solid foundation for researchers to begin exploring the benefits of this dipeptide in their specific cell culture systems. As with any media component, empirical testing and optimization are key to achieving the desired improvements in cell culture performance.

References

Application Note & Protocols: Characterizing H-Lys-Gly-OH.HCl as a Ligand in Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Lys-Gly-OH.HCl (Lysyl-glycine hydrochloride) is a dipeptide composed of L-lysine and glycine.[1] While the individual amino acids have well-documented biological roles, the specific functions and binding partners of the dipeptide H-Lys-Gly-OH are not extensively characterized in publicly available literature.[2][3] This document provides a set of detailed protocols for characterizing the binding affinity of a simple dipeptide ligand like this compound to a putative protein target. The methodologies described herein are standard biophysical techniques applicable to the study of a wide range of peptide-protein interactions.

This application note will use this compound as an exemplary ligand to guide researchers in:

  • Determining the binding affinity and kinetics of the peptide-protein interaction.

  • Understanding the thermodynamic profile of the binding event.

  • Screening for competitive binders.

The protocols provided are for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) assays. These techniques are central to drug discovery and molecular interaction studies.

Hypothetical Binding Data

In the absence of published specific binding data for this compound, the following table represents a hypothetical dataset that could be generated using the protocols described in this document. This data is for illustrative purposes to demonstrate how results from different techniques can be presented and compared.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Dissociation Constant (KD) 150 µM145 µM-
Association Rate (ka) 1.2 x 10³ M⁻¹s⁻¹Not DeterminedNot Determined
Dissociation Rate (kd) 0.18 s⁻¹Not DeterminedNot Determined
Stoichiometry (n) Not Determined0.98Not Determined
Enthalpy (ΔH) Not Determined-8.5 kcal/molNot Determined
Entropy (ΔS) Not Determined-10.2 cal/mol·degNot Determined
IC50 Not ApplicableNot Applicable200 µM

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that measures the binding of an analyte (in this case, this compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[4][5]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • This compound

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with SPR running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection to serve as a control.

  • Binding Analysis:

    • Prepare a dilution series of this compound in SPR running buffer (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM).

    • Inject each concentration of this compound over the immobilized protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to running buffer alone and monitor the dissociation phase (e.g., 300 seconds).

    • Between each concentration, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Perform a buffer blank subtraction.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-protein interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein (≥95% purity)

  • This compound

  • Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Dialyze both the target protein and this compound extensively against the same dialysis buffer to minimize buffer mismatch effects.

    • Accurately determine the concentration of the protein and the peptide.

    • Prepare the protein solution to a concentration of approximately 10-50 µM in the sample cell (typically ~1.4 mL).

    • Prepare the this compound solution to a concentration 10-20 times that of the protein in the injection syringe (typically ~250 µL).

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Fluorescence Polarization (FP) for Competitive Binding Assay

FP is a solution-based technique that can be used to measure binding events. It is particularly useful for high-throughput screening of competitive binders.[10][11][12]

Objective: To determine the IC50 of this compound in a competitive binding assay.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-volume 96- or 384-well plates

  • Target protein

  • Fluorescently labeled probe peptide with known affinity for the target protein

  • This compound

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

Protocol:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent probe. This is typically the lowest concentration that gives a stable and robust fluorescence signal.

    • Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent probe to determine the KD of the probe-protein interaction and the protein concentration that gives a suitable assay window (typically at or near the KD).

  • Competitive Binding Assay:

    • Prepare a serial dilution of the competitor, this compound, in assay buffer.

    • In each well of the microplate, add a fixed concentration of the target protein and the fluorescent probe.

    • Add the serially diluted this compound to the wells. Include controls for free probe (no protein) and bound probe (no competitor).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe.

Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) Protein_Kinase->Cellular_Response Phosphorylation Cascade

Experimental Workflow

Experimental_Workflow Start Start: Characterize this compound Binding Affinity SPR Surface Plasmon Resonance (SPR) - Immobilize Target Protein - Inject this compound Series - Determine ka, kd, KD Start->SPR ITC Isothermal Titration Calorimetry (ITC) - Dialyze Protein & Peptide - Titrate Peptide into Protein - Determine KD, n, ΔH, ΔS Start->ITC FP Fluorescence Polarization (FP) - Develop Assay with Labeled Probe - Compete with this compound - Determine IC50 Start->FP Data_Analysis Comprehensive Data Analysis - Compare KD values - Correlate kinetic, thermodynamic, and competition data SPR->Data_Analysis ITC->Data_Analysis FP->Data_Analysis Conclusion Conclusion: Binding Profile of This compound Data_Analysis->Conclusion

References

Application Notes and Protocols: Fluorescent Labeling of H-Lys-Gly-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in life sciences research and drug development. They are instrumental in a wide array of applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and receptor-binding studies.[][2][3] The tripeptide H-Lys-Gly-OH, containing a primary amine on the side chain of lysine and another at the N-terminus, is readily amenable to fluorescent labeling. This document provides a detailed protocol for the covalent attachment of fluorescent tags to H-Lys-Gly-OH.HCl, enabling researchers to track its localization, interactions, and fate in biological systems.

The most common and effective methods for labeling primary amines on peptides involve the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes.[][4][5][6] These reagents react with the unprotonated primary amine groups to form stable amide or thiourea bonds, respectively.[5][7] This protocol will focus on the use of amine-reactive dyes, providing a general methodology that can be adapted for various fluorophores.

Selecting a Fluorescent Tag

The choice of fluorescent dye is critical and depends on the specific application, including the desired excitation and emission wavelengths, photostability, and sensitivity.[] Below is a summary of commonly used fluorescent dyes suitable for labeling this compound.

Fluorescent Dye FamilyExcitation (nm)Emission (nm)Key Characteristics
Fluorescein (e.g., FITC) ~494~518High absorbance and strong green fluorescence; widely used and cost-effective.[][8]
Rhodamine (e.g., TRITC, Rhodamine B) ~550~570Photostable with bright red fluorescence.[2]
BODIPY Dyes Varies (e.g., 493-665)Varies (e.g., 503-676)High quantum yield, narrow emission spectra, and less environmentally sensitive.[]
Cyanine Dyes (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)Bright and photostable, with emission in the red and far-red regions, which is beneficial for in vivo imaging due to reduced background autofluorescence.[9]
Atto Dyes VariesVariesA series of dyes with improved photostability and brightness, covering a broad spectral range.[4][9]

Experimental Protocol: Labeling this compound with an NHS-Ester Fluorescent Dye

This protocol provides a general procedure for labeling the primary amines of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)[7][10]

  • Tris buffer (1 M, pH 8.0) or hydroxylamine for quenching

  • Purification column (e.g., Sephadex G-10 or equivalent size-exclusion chromatography column) or High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[10]

  • Preparation of Fluorescent Dye Solution:

    • Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]

  • Labeling Reaction:

    • While gently vortexing, add the dissolved fluorescent dye to the peptide solution.

    • A typical starting point is a 1.5 to 5-fold molar excess of the dye to the peptide.[7] The optimal ratio may need to be determined empirically.

    • Protect the reaction mixture from light by wrapping the reaction vial in aluminum foil.

    • Incubate the reaction at room temperature for 1 to 4 hours with continuous gentle stirring.[7][10]

  • Quenching the Reaction:

    • To stop the labeling reaction, add Tris buffer to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • The purification step is crucial to remove unreacted free dye.

    • Size-Exclusion Chromatography: For smaller scale reactions, a desalting column (e.g., Sephadex G-10) can be used. Elute with a suitable buffer (e.g., PBS or water). The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.[11]

    • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the recommended method.[][13] This will allow for the separation of the labeled peptide from the unlabeled peptide and the free dye.

  • Characterization and Storage:

    • Verify the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[]

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the dye and the peptide.[14][15]

    • Lyophilize the purified, labeled peptide for long-term storage.

    • Store the lyophilized product at -20°C or -80°C, protected from light.[16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage peptide_prep Dissolve this compound in Bicarbonate Buffer (pH 8.3-9.0) reaction Mix Peptide and Dye Solutions (Incubate 1-4h, RT, Dark) peptide_prep->reaction dye_prep Dissolve NHS-Ester Dye in Anhydrous DMF/DMSO dye_prep->reaction quench Quench Reaction (Tris or Hydroxylamine) reaction->quench purification Purify Labeled Peptide (Size-Exclusion Chromatography or HPLC) quench->purification characterization Characterize Product (Mass Spectrometry, HPLC) purification->characterization storage Lyophilize and Store (-20°C, Protected from Light) characterization->storage

Caption: Workflow for labeling this compound with an NHS-ester fluorescent dye.

Logical Relationship of Labeling Chemistry

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products peptide H-Lys-Gly-OH (Primary Amine) labeled_peptide Fluorescently Labeled Peptide (Stable Amide Bond) peptide->labeled_peptide Covalent Bond Formation dye Fluorescent Dye-NHS Ester dye->labeled_peptide nhs N-Hydroxysuccinimide (Byproduct) dye->nhs Leaving Group conditions Aqueous Buffer pH 8.3-9.0 conditions->labeled_peptide

Caption: Reaction scheme for labeling a primary amine with an NHS-ester dye.

References

Application Notes and Protocols for H-Lys-Gly-OH.HCl in Amino Acid Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Gly-OH, a dipeptide composed of L-lysine and glycine, and its hydrochloride salt (H-Lys-Gly-OH.HCl), serve as valuable tools for investigating the mechanisms of amino acid and peptide transport across biological membranes. This dipeptide is primarily transported by proton-coupled oligopeptide transporters (POTs), specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are crucial for the absorption of dietary di- and tripeptides in the small intestine and their reabsorption in the kidneys. Furthermore, they play a significant role in the pharmacokinetics of many peptidomimetic drugs, such as β-lactam antibiotics and ACE inhibitors.[1][2][3] Understanding the interaction of this compound with these transporters provides insights into nutrient absorption, drug delivery, and the overall physiology of peptide transport.

PEPT1 is characterized as a low-affinity, high-capacity transporter predominantly found in the apical membrane of intestinal epithelial cells.[1][2] In contrast, PEPT2 is a high-affinity, low-capacity transporter with a wider tissue distribution, including the kidneys, brain, and lungs.[4][5] The transport process for both is electrogenic and dependent on an inwardly directed proton gradient.[4][6]

These application notes provide a summary of the quantitative data available for the transport of lysine-containing dipeptides and detailed protocols for studying their transport mechanisms using in vitro models.

Data Presentation

The following tables summarize the kinetic parameters for the transport of lysine-containing dipeptides by PEPT1. While specific data for this compound is limited, the data for Lys-Gly and the model dipeptide Gly-Sar provide valuable reference points.

Table 1: Kinetic Parameters for PEPT1-Mediated Transport of Lys-Gly

SpeciesDipeptideK₀.₅ (mM)Iₘₐₓ (relative units)Transport Efficiency (Iₘₐₓ/K₀.₅)
Sea BassLys-Gly1.18 ± 0.150.85 ± 0.030.72
RabbitLys-Gly0.89 ± 0.110.78 ± 0.020.88
ZebrafishLys-Gly0.56 ± 0.070.95 ± 0.041.70

Data adapted from a study on PEPT1 orthologs expressed in Xenopus laevis oocytes. K₀.₅ represents the substrate concentration at which transport is half-maximal, and Iₘₐₓ represents the maximum transport rate.[7]

Table 2: Kinetic Parameters for PEPT1-Mediated Transport of Gly-Sar in Caco-2 Cells

ConditionKₘ (mM)Vₘₐₓ (nmol/mg protein/10 min)
Control (pH 6.0)2.4 ± 0.621.0 ± 2.1
Inhibition with 50 mM Gly-Leu2.2 ± 0.618.5 ± 1.8
Low Temperature (4°C)0.7 ± 0.38.4 ± 0.9

Data from a study differentiating passive and transporter-mediated uptake. These values for the model dipeptide Gly-Sar can be used as a reference for designing experiments with this compound.[8]

Table 3: Inhibitory Constants (Kᵢ) of Compounds Targeting Peptide Transporters

TransporterInhibitorKᵢ (µM)
PEPT1/PEPT2Lys[Z(NO₂)]-Val2

This potent inhibitor can be used as a positive control in competitive inhibition assays.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PEPT1-Mediated Transport

The transport of dipeptides like H-Lys-Gly-OH via PEPT1 is not merely a translocation event but can also initiate intracellular signaling cascades. The influx of protons associated with dipeptide transport leads to a transient decrease in intracellular pH.[10] This change in the intracellular environment can influence the activity of other membrane proteins and signaling molecules. For instance, PEPT1 activity is functionally linked to the Na+/H+ exchanger 3 (NHE3), which helps maintain the proton gradient necessary for transport.[6]

PEPT1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-Lys-Gly-OH H-Lys-Gly-OH PEPT1 PEPT1 H-Lys-Gly-OH->PEPT1 H+ H+ H+->PEPT1 Transported\nH-Lys-Gly-OH Transported H-Lys-Gly-OH PEPT1->Transported\nH-Lys-Gly-OH Increased [H+] Increased [H+]i (Decreased pHi) PEPT1->Increased [H+] NHE3 NHE3 NHE3->H+ Na+ Na+ NHE3->Na+ Increased [H+]->NHE3 Cellular Response Modulation of Cellular Processes Increased [H+]->Cellular Response _in Na+ _out H+ _out->NHE3

PEPT1-mediated transport and its effect on intracellular pH.
Experimental Workflow for Determining Transport Kinetics (Kₘ and Vₘₐₓ)

This workflow outlines the key steps for determining the Michaelis-Menten constants for the transport of a radiolabeled dipeptide.

Transport_Kinetics_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form a monolayer A->B D Wash cell monolayers with transport buffer B->D C Prepare radiolabeled H-Lys-Gly-OH solutions (varying concentrations) E Add radiolabeled substrate to the apical side C->E D->E F Incubate for a defined time period (e.g., 10 min) E->F G Stop transport by washing with ice-cold buffer F->G H Lyse cells and measure intracellular radioactivity (scintillation counting) G->H I Plot uptake rate vs. substrate concentration H->I J Fit data to Michaelis-Menten equation to determine Km and Vmax I->J

Workflow for determining Km and Vmax of dipeptide transport.
Experimental Workflow for Competitive Inhibition Assay (Determining Kᵢ)

This workflow describes the process of determining the inhibitory constant (Kᵢ) of a test compound against a known radiolabeled substrate.

Inhibition_Assay_Workflow cluster_prep_inhib Preparation cluster_assay_inhib Inhibition Assay cluster_analysis_inhib Data Analysis A_inhib Prepare solutions of radiolabeled substrate (constant concentration) D_inhib Co-incubate cells with radiolabeled substrate and inhibitor A_inhib->D_inhib B_inhib Prepare solutions of this compound (varying concentrations) B_inhib->D_inhib C_inhib Culture Caco-2 cells to confluence C_inhib->D_inhib E_inhib Incubate for a defined time D_inhib->E_inhib F_inhib Measure intracellular radioactivity E_inhib->F_inhib G_inhib Plot % inhibition vs. inhibitor concentration F_inhib->G_inhib H_inhib Determine IC50 value G_inhib->H_inhib I_inhib Calculate Ki using the Cheng-Prusoff equation H_inhib->I_inhib

Workflow for determining the Ki of a competitive inhibitor.

Experimental Protocols

Protocol 1: Determination of Kₘ and Vₘₐₓ for this compound Transport in Caco-2 Cells

Objective: To determine the kinetic parameters of this compound transport mediated by PEPT1.

Materials:

  • Caco-2 cells (passages 28-32)[8]

  • Transwell inserts (12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES, pH 6.0 (Transport Buffer)

  • HBSS buffered with 10 mM HEPES, pH 7.4 (Wash Buffer)

  • Radiolabeled [³H]H-Lys-Gly-OH or a suitable analog like [¹⁴C]Gly-Sar

  • Unlabeled this compound

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Substrate Solutions:

    • Prepare a stock solution of unlabeled this compound in Transport Buffer.

    • Prepare a series of working solutions with varying concentrations of unlabeled this compound, each spiked with a constant amount of radiolabeled substrate (e.g., 1 µCi/mL). The final concentrations should span the expected Kₘ value (e.g., 0.1 mM to 10 mM).[8]

  • Transport Assay:

    • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) Wash Buffer.

    • Aspirate the buffer and add 0.5 mL of pre-warmed Transport Buffer to the basolateral side and 0.4 mL to the apical side. Incubate for 15 minutes at 37°C.

    • Aspirate the buffer from the apical side and add the prepared substrate solutions.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

    • To stop the transport, aspirate the substrate solution and immediately wash the monolayers three times with ice-cold Wash Buffer.

    • Cut out the filter membrane from the Transwell insert and place it in a vial containing cell lysis buffer.

    • Incubate for at least 1 hour to ensure complete cell lysis.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to the vials containing the cell lysate.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA assay).

    • Calculate the uptake rate (e.g., in nmol/mg protein/min).

    • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Protocol 2: Competitive Inhibition Assay to Determine the Kᵢ of this compound

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a known PEPT1 or PEPT2 substrate.

Materials:

  • Same as Protocol 1, with the addition of:

  • A known radiolabeled substrate of PEPT1/PEPT2 (e.g., [¹⁴C]Gly-Sar) at a fixed concentration (typically below its Kₘ value).

  • Unlabeled this compound as the competitor.

Procedure:

  • Cell Culture:

    • Follow the same cell culture procedure as in Protocol 1.

  • Preparation of Solutions:

    • Prepare a solution of the radiolabeled substrate in Transport Buffer at a constant concentration (e.g., 20 µM Gly-Sar).[11]

    • Prepare a series of solutions containing the fixed concentration of the radiolabeled substrate and varying concentrations of the unlabeled competitor, this compound (e.g., 0 µM to 5000 µM).[11]

  • Inhibition Assay:

    • Perform the transport assay as described in Protocol 1, steps 3.1 to 3.5, using the prepared substrate/inhibitor solutions.

  • Quantification and Data Analysis:

    • Measure the radioactivity and determine the protein concentration as in Protocol 1.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (0 µM inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate uptake).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)) where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant.

Conclusion

This compound is a valuable probe for elucidating the mechanisms of dipeptide transport via PEPT1 and PEPT2. The provided protocols offer a framework for characterizing the kinetics and inhibition of these transporters. Such studies are essential for understanding nutrient absorption and for the rational design of peptidomimetic drugs with improved oral bioavailability and targeted delivery. The ability to quantify the interaction of small dipeptides with their transporters is a critical step in advancing our knowledge in both nutritional science and pharmaceutical development.

References

Application Note & Protocol: Development of a Competitive ELISA for H-Lys-Gly-OH Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The dipeptide H-Lys-Gly-OH (Lysyl-glycine) is a small molecule that can be of interest in various biological and pharmaceutical research areas. Quantifying such small molecules often requires a sensitive and specific immunoassay. Due to their small size, dipeptides like H-Lys-Gly-OH are not immunogenic on their own and are classified as haptens. To elicit an immune response and generate specific antibodies, the hapten must be covalently linked to a larger carrier protein.[1][2] This application note provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of H-Lys-Gly-OH.

The method is based on the principle of a competitive immunoassay, which is ideal for detecting small analytes.[3][4][5] The assay relies on the competition between free H-Lys-Gly-OH in a sample and a fixed amount of an H-Lys-Gly-OH-protein conjugate immobilized on an ELISA plate for binding to a limited number of specific anti-H-Lys-Gly-OH antibodies. The resulting signal is inversely proportional to the concentration of H-Lys-Gly-OH in the sample.

Principle of the Assay

The development process involves three main stages:

  • Immunogen and Assay Reagent Preparation: The H-Lys-Gly-OH dipeptide is conjugated to two different carrier proteins. Keyhole Limpet Hemocyanin (KLH) is used to create the immunogen (H-Lys-Gly-OH-KLH) for antibody production due to its high immunogenicity.[6][7] Bovine Serum Albumin (BSA) is used to prepare the coating antigen (H-Lys-Gly-OH-BSA) for the ELISA plate.[6][8] Using different carriers for immunization and coating minimizes the generation of antibodies against the carrier protein itself, thereby reducing background signal.

  • Antibody Production: Animals are immunized with the H-Lys-Gly-OH-KLH conjugate to generate polyclonal or monoclonal antibodies specific to the H-Lys-Gly-OH hapten.

  • Competitive ELISA Development: A 96-well plate is coated with the H-Lys-Gly-OH-BSA conjugate. The sample containing unknown amounts of free H-Lys-Gly-OH is pre-incubated with a specific primary antibody. This mixture is then added to the coated plate. The free H-Lys-Gly-OH from the sample competes with the immobilized H-Lys-Gly-OH-BSA for binding to the antibody. After washing, an enzyme-conjugated secondary antibody is added, followed by a substrate to produce a measurable colorimetric signal. The intensity of the color is inversely proportional to the concentration of H-Lys-Gly-OH in the sample.[9][10]

Experimental Workflow and Assay Principle Diagrams

G cluster_prep Phase 1: Reagent Preparation cluster_ab Phase 2: Antibody Production cluster_elisa Phase 3: Competitive ELISA Hapten H-Lys-Gly-OH (Hapten) EDC EDC Crosslinker Hapten->EDC KLH KLH Carrier (for Immunization) KLH->EDC BSA BSA Carrier (for Coating) BSA->EDC Immunogen H-Lys-Gly-OH-KLH (Immunogen) EDC->Immunogen Conjugation CoatingAg H-Lys-Gly-OH-BSA (Coating Antigen) EDC->CoatingAg Conjugation Immunization Immunize Animal (e.g., Rabbit) Immunogen->Immunization Plate Coat Plate with H-Lys-Gly-OH-BSA CoatingAg->Plate Purification Purify Serum Immunization->Purification Antibody Anti-H-Lys-Gly-OH Ab (Primary Antibody) Purification->Antibody Compete Add Sample + Primary Ab (Competition Step) Antibody->Compete Block Block Plate Plate->Block Block->Compete Wash1 Wash Compete->Wash1 SecondaryAb Add Secondary Ab-HRP Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add TMB Substrate Wash2->Substrate Read Read Absorbance at 450 nm Substrate->Read

Caption: Overall workflow for the development of the H-Lys-Gly-OH ELISA.

Caption: Principle of the competitive ELISA for H-Lys-Gly-OH detection.

Detailed Protocols

Protocol 1: Preparation of H-Lys-Gly-OH-Carrier Conjugates

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the carboxylic acid group of H-Lys-Gly-OH to the primary amine groups on the carrier proteins (KLH and BSA).[11][12]

Materials:

  • H-Lys-Gly-OH dipeptide

  • Keyhole Limpet Hemocyanin (KLH)[7]

  • Bovine Serum Albumin (BSA)[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Activate Carrier Protein: Dissolve 10 mg of carrier protein (KLH or BSA) in 2 mL of Conjugation Buffer.

  • Prepare Hapten: Dissolve 5 mg of H-Lys-Gly-OH in 1 mL of Conjugation Buffer.

  • Activate Hapten: Add 10 mg of EDC and 5 mg of NHS to the hapten solution. Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Conjugation: Immediately add the activated hapten solution to the carrier protein solution. React for 2 hours at room temperature with gentle stirring.

  • Quenching: Add 150 µL of Quenching Buffer to stop the reaction and incubate for 15 minutes.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 1L of PBS at 4°C. Change the PBS buffer three times over 24 hours to remove unreacted hapten and crosslinker.

  • Characterization & Storage: Determine the protein concentration using a BCA assay. The success of the conjugation can be qualitatively assessed by SDS-PAGE and MALDI-MS.[12][13] Store the conjugate at -20°C in aliquots.

Protocol 2: Antibody Production and Purification

This is a general outline. Specific protocols will vary based on the animal facility and institutional guidelines.

Materials:

  • H-Lys-Gly-OH-KLH immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Host animal (e.g., two New Zealand white rabbits)

  • Protein A/G affinity chromatography column for IgG purification

Methodology:

  • Pre-immune Serum: Collect blood from the animal before immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify 500 µg of H-Lys-Gly-OH-KLH in PBS with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites.

  • Booster Immunizations: Boost the immune response every 3-4 weeks by injecting 250 µg of H-Lys-Gly-OH-KLH emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: After the second boost, collect small blood samples 10 days after each injection. Determine the antibody titer using an indirect ELISA with plates coated with H-Lys-Gly-OH-BSA.

  • Final Bleed and Purification: Once a high titer is achieved, perform a final bleed. Separate the serum and purify the IgG fraction using a Protein A/G affinity column according to the manufacturer's protocol. Store the purified antibody at -20°C.

Protocol 3: Competitive ELISA for H-Lys-Gly-OH Quantification

Materials:

  • High-binding 96-well microplate

  • Coating Antigen: H-Lys-Gly-OH-BSA

  • Primary Antibody: Purified anti-H-Lys-Gly-OH antibody

  • Standard: H-Lys-Gly-OH of known concentration

  • Secondary Antibody: HRP-conjugated anti-host IgG (e.g., anti-rabbit IgG-HRP)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6[9]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 1% BSA in PBS-T

  • Assay Buffer: 0.5% BSA in PBS-T

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 N H₂SO₄

Methodology:

  • Coating: Dilute the H-Lys-Gly-OH-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL/well to the microplate. Incubate overnight at 4°C.[9]

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare a standard curve by serially diluting the H-Lys-Gly-OH standard in Assay Buffer.

    • In a separate dilution plate or tubes, add 50 µL of standard or sample per well.

    • Add 50 µL of the primary anti-H-Lys-Gly-OH antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1 hour at RT to allow the antibody to bind to the free H-Lys-Gly-OH.

  • Transfer to Coated Plate: Transfer 100 µL/well of the antibody/sample mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at RT.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody, diluted in Assay Buffer (e.g., 1:5000). Incubate for 1 hour at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes at RT.

  • Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader within 30 minutes.

Data Presentation and Analysis

Quantitative data should be recorded and analyzed to determine the assay's performance characteristics.

Table 1: Antibody Titer Determination

The optimal dilution of the primary antibody is determined by titrating the purified antibody on a plate coated with H-Lys-Gly-OH-BSA. The dilution that gives a signal of ~1.0-1.5 OD units is typically chosen for the competitive assay.

Antibody DilutionPre-immune Serum OD 450nmImmune Serum OD 450nm
1:1,0000.0552.850
1:5,0000.0522.410
1:10,0000.0541.980
1:20,000 0.051 1.250
1:40,0000.0530.680
1:80,0000.0500.350
Table 2: Standard Curve for Competitive ELISA

A standard curve is generated by plotting the absorbance (or %B/B₀) against the logarithm of the H-Lys-Gly-OH concentration. The concentration of unknown samples is interpolated from this curve.

H-Lys-Gly-OH (ng/mL)OD 450nm (Mean)OD 450nm (SD)% B/B₀*
0 (B₀)1.2450.065100.0%
0.11.1500.05892.4%
10.9880.04979.4%
100.6500.03352.2%
1000.2750.01822.1%
10000.1100.0108.8%
Blank0.0500.005-

% B/B₀ = (OD of standard - OD of blank) / (OD of zero standard - OD of blank) x 100

Table 3: Assay Specificity (Cross-Reactivity)

The specificity of the assay is evaluated by testing structurally related molecules. The IC₅₀ (concentration causing 50% inhibition) is determined for each compound.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)**
H-Lys-Gly-OHLys-Gly12.5100
L-LysineLys> 10,000< 0.1
GlycineGly> 10,000< 0.1
H-Ala-Gly-OHAla-Gly1,5000.8
H-Lys-Ala-OHLys-Ala8501.5

*Cross-Reactivity (%) = (IC₅₀ of H-Lys-Gly-OH / IC₅₀ of test compound) x 100

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Lys-Gly-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of H-Lys-Gly-OH.HCl, with a focus on improving the final product yield.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?

A: Low yield is a frequent issue in peptide synthesis and can stem from several stages of the process. The primary culprits are typically:

  • Inefficient Coupling: The formation of the peptide bond between lysine and glycine may be incomplete. This can be due to an inappropriate choice of coupling reagent, suboptimal reaction conditions, or steric hindrance.

  • Incomplete Deprotection: Failure to completely remove the protecting groups from the amino or carboxyl termini will result in a mixture of protected and unprotected peptides, complicating purification and reducing the yield of the desired product.

  • Side Reactions: Undesired chemical reactions, such as racemization or reactions involving the lysine side chain, can consume starting materials and produce impurities. Under alkaline conditions, intramolecular cyclization of lysine to form a lactam is a known side reaction that can significantly reduce yield.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, particularly during HPLC, extraction, and precipitation.

Q2: How can I improve the efficiency of the peptide coupling step?

A: Optimizing the coupling reaction is critical for maximizing yield. Consider the following strategies:

  • Select a High-Efficiency Coupling Reagent: While classic carbodiimides like DCC and EDC are effective, modern uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP often provide faster reaction times, higher yields, and lower rates of racemization. HATU is particularly effective for sterically hindered couplings.

  • Optimize Stoichiometry: Ensure the activated carboxylic acid is present in a slight excess (typically 1.1-1.5 equivalents) relative to the amine component to drive the reaction to completion.

  • Use Additives: When using carbodiimide reagents, adding 1-hydroxybenzotriazole (HOBt) or its analogues is crucial to suppress racemization and improve coupling efficiency.

  • Control Temperature: Most coupling reactions are performed at room temperature, but starting the reaction at 0°C and allowing it to slowly warm can help minimize side reactions.

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, reducing coupling efficiency. Use anhydrous solvents (like DMF or DCM) and dry glassware.

Q3: I'm observing significant byproducts in my crude sample analysis. What are the likely side reactions and how can they be prevented?

A: Byproduct formation is a major challenge. Key side reactions for Lys-Gly synthesis include:

  • Racemization: The chiral center of the amino acid can epimerize during activation. This is minimized by using urethane-based protecting groups (Fmoc, Boc) and adding racemization suppressants like HOBt or HOAt during coupling.

  • Diketopiperazine (DKP) Formation: In solid-phase synthesis, the N-terminal deprotected dipeptide can cyclize to form a stable six-membered DKP ring, cleaving the peptide from the resin. This can be minimized by immediately proceeding to the next coupling step after deprotection.

  • Incomplete N-terminal Deprotection: If the N-terminal protecting group (e.g., Fmoc or Boc) is not fully removed, that peptide chain will not participate in the subsequent coupling reaction, leading to a truncated sequence. Ensure adequate deprotection time and fresh reagents.

  • Lysine Side-Chain Reactions: The ε-amino group of lysine is nucleophilic and must be protected throughout the synthesis to prevent it from reacting. Ensure the chosen protecting group, such as Boc (for an Fmoc-based strategy) or Z(2-Cl) (for a Boc-based strategy), is stable under the reaction conditions.

Q4: Which protecting group strategy is optimal for synthesizing this compound?

A: The choice of protecting groups is fundamental to a successful synthesis. The most common and effective strategy for this dipeptide is the Fmoc/tBu approach.

  • Fmoc/tBu Strategy: This involves using Fmoc (9-fluorenylmethyloxycarbonyl) to protect the α-amino group of lysine and a Boc (tert-butoxycarbonyl) group to protect the ε-amino side chain. The Fmoc group is labile to mild base (e.g., piperidine), while the Boc group is stable to these conditions and is removed later with acid (e.g., TFA). This "orthogonal" protection scheme allows for selective deprotection and is highly reliable.

  • Boc/Bzl Strategy: An alternative is to use Boc for the α-amino protection and a benzyl-based group (like Z) for the side chain. This strategy requires strong acid (like HF or TFMSA) for final deprotection, which are harsher conditions compared to the Fmoc/tBu approach.

Q5: How can I optimize the final deprotection step and conversion to the hydrochloride salt?

A: The final deprotection (cleavage) is a critical step where product can be lost or degraded.

  • Use Scavengers: When removing acid-labile protecting groups (like Boc) with strong acids like TFA, carbocations are generated that can re-attach to sensitive residues. Adding "scavengers" such as triisopropylsilane (TIS) and water to the cleavage cocktail is essential to trap these reactive species.

  • Optimize Cleavage Time: Over-exposure to strong acid can degrade the peptide. Monitor the reaction to determine the minimum time required for complete deprotection (typically 1-3 hours).

  • Salt Conversion: Peptides purified by reverse-phase HPLC are typically isolated as trifluoroacetate (TFA) salts. To obtain the hydrochloride (HCl) salt, the TFA salt can be dissolved in a minimal amount of water, treated with a slight excess of concentrated HCl, and then precipitated with a non-polar solvent like diethyl ether or lyophilized. Alternatively, ion-exchange chromatography can be used.

Frequently Asked Questions (FAQs)

  • Why are protecting groups necessary for peptide synthesis? Protecting groups are essential to block the reactive functional groups (the α-amino group and any side-chain groups) on an amino acid, preventing them from undergoing unwanted reactions. This ensures that the peptide bond forms only between the desired carboxyl group of one amino acid and the desired amino group of the next, allowing for the controlled, stepwise assembly of a specific peptide sequence.

  • What is the function of a coupling reagent? A coupling reagent activates the carboxyl group of an N-protected amino acid, converting it into a more reactive form (like an active ester). This activated intermediate can then readily react with the free amino group of another amino acid to form a stable amide (peptide) bond.

  • What are scavengers and why are they used in the final deprotection step? Scavengers are reagents added to the strong acid "cocktail" (commonly TFA-based) used for final deprotection. During the cleavage of acid-labile protecting groups like Boc, highly reactive carbocations are formed. Scavengers (e.g., water, triisopropylsilane, thioanisole) are nucleophiles that trap these carbocations, preventing them from causing side reactions with the peptide itself.

  • How do I confirm the identity and purity of my this compound? The standard methods are High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight of the synthesized peptide. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.

Data & Protocols

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
DCC / EDC CarbodiimideInexpensive and widely available.High risk of racemization without additives; byproduct (DCU) can be difficult to remove.
HBTU / HCTU Uronium SaltHigh coupling efficiency, low racemization, fast reaction times.More expensive than carbodiimides; benzotriazole-based reagents have safety concerns.
HATU Uronium SaltExtremely efficient, especially for difficult or sterically hindered couplings; low racemization.Higher cost than HBTU/HCTU.
PyBOP Phosphonium SaltHigh reactivity, avoids carcinogenic byproducts associated with older phosphonium reagents like BOP.Can be less reactive than HATU for some sequences.

Table 2: Common Protecting Group Strategies for Lys-Gly Synthesis

α-Amino PGε-Amino (Lys) PGOrthogonal Deprotection ConditionsFinal Deprotection ConditionsStrategy
Fmoc Boc Fmoc: Mild base (20% piperidine in DMF).Boc: Strong acid (TFA with scavengers).Fmoc/tBu
Boc Z (or Z(2-Cl)) Boc: Mild acid (TFA).Z: Catalytic hydrogenation (H₂/Pd) or very strong acid (HF).Boc/Bzl
Experimental Protocols

Protocol 1: Example Synthesis of Fmoc-Lys(Boc)-Gly-OH (Solution Phase)

  • Glycine Protection: Dissolve Glycine in a suitable solvent and protect its carboxyl group, for example, by converting it to a methyl or benzyl ester. Purify the resulting Gly-OR.

  • Activation: Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HOBt (1.2 eq), and HBTU (1.1 eq) in anhydrous DMF. Stir the mixture at 0°C for 5 minutes.

  • Coupling: Add DIPEA (2.5 eq) to the activation mixture. Then, add the protected glycine (Gly-OR, 1.0 eq) dissolved in DMF. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Ester Hydrolysis: Remove the carboxyl protecting group (e.g., via saponification for a methyl ester or hydrogenation for a benzyl ester) to yield Fmoc-Lys(Boc)-Gly-OH.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Protocol 2: Final Deprotection and Conversion to this compound

  • Deprotection: Dissolve the purified Fmoc-Lys(Boc)-Gly-OH in a cleavage cocktail. For complete deprotection, a common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

  • Reaction: Stir the solution at room temperature for 2-3 hours.

  • Precipitation: After cleavage is complete, precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide under vacuum.

  • Purification: Purify the crude H-Lys-Gly-OH (as a TFA salt) using reverse-phase HPLC.

  • Salt Conversion: Lyophilize the pure HPLC fractions to obtain a white powder (TFA salt). Dissolve this powder in a minimal amount of 1M HCl. Freeze the solution and lyophilize again to obtain the final this compound product. Confirm identity and purity using MS and HPLC.

Visualizations

G General Workflow for this compound Synthesis start Start: Protected Amino Acids (e.g., Fmoc-Lys(Boc)-OH, Gly-OR) coupling Step 1: Peptide Coupling start->coupling Add Coupling Reagent (e.g., HATU, HOBt) intermediate Protected Dipeptide (Fmoc-Lys(Boc)-Gly-OR) coupling->intermediate deprotection1 Step 2: Carboxyl Deprotection intermediate->deprotection1 e.g., Saponification or Hydrogenolysis intermediate2 Protected Dipeptide Acid (Fmoc-Lys(Boc)-Gly-OH) deprotection1->intermediate2 deprotection2 Step 3: Final Deprotection (Cleavage) intermediate2->deprotection2 Add Cleavage Cocktail (e.g., TFA/TIS/H2O) crude Crude H-Lys-Gly-OH (TFA Salt) deprotection2->crude purification Step 4: HPLC Purification crude->purification final_tfa Pure H-Lys-Gly-OH (TFA Salt) purification->final_tfa salt_exchange Step 5: Salt Conversion final_tfa->salt_exchange Add HCl / Ion Exchange final_product Final Product: This compound salt_exchange->final_product

Caption: General workflow for the solution-phase synthesis of this compound.

G Troubleshooting Decision Tree for Low Yield low_yield Problem: Low Synthesis Yield check_coupling 1. Analyze Coupling Step (LC-MS of crude reaction) low_yield->check_coupling check_deprotection 2. Verify Deprotection Steps (Test cleavage on small sample) low_yield->check_deprotection check_purification 3. Evaluate Purification Loss low_yield->check_purification incomplete_coupling Issue: Incomplete Coupling (Starting materials remain) check_coupling->incomplete_coupling Unreacted starting material? side_products Issue: Side Products Formed check_coupling->side_products Unexpected masses? fix_coupling Solution: - Use stronger coupling reagent (HATU, COMU) - Increase reagent equivalents/time - Check solvent quality (anhydrous) incomplete_coupling->fix_coupling fix_side_reactions Solution: - Add racemization suppressor (HOBt) - Check protecting group stability - Optimize pH to avoid lactamization side_products->fix_side_reactions incomplete_deprotection Issue: Incomplete Deprotection check_deprotection->incomplete_deprotection fix_deprotection Solution: - Increase deprotection time/reagent conc. - Use effective scavengers (TIS, H2O) - Ensure fresh reagents (TFA, piperidine) incomplete_deprotection->fix_deprotection high_loss Issue: High Loss During HPLC/Workup check_purification->high_loss fix_purification Solution: - Optimize HPLC gradient - Check product solubility - Minimize transfer steps high_loss->fix_purification

Caption: A logical decision tree for troubleshooting low yield in peptide synthesis.

Preventing side reactions in H-Lys-Gly-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-Lys-Gly-OH Peptide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of the dipeptide H-Lys-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most critical side reactions to consider during the synthesis of H-Lys-Gly-OH?

A1: The primary side reactions of concern are:

  • Branched Peptide Formation: Acylation of the ε-amino group of lysine if it is not properly protected.[1]

  • Racemization: Loss of stereochemical integrity at the α-carbon of lysine, particularly during the activation step.[2][3][4][5][6]

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide, leading to chain termination.[6][7][8][9][10][11] This is especially prevalent at the dipeptide stage.[6]

  • Incomplete Coupling: Failure of the peptide bond to form efficiently, resulting in deletion sequences.[12][13][14]

  • N-acylurea Formation: A rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents, which is unreactive and reduces yield.[15][16][17][18]

Q2: Which protecting group strategy is recommended for the lysine side chain?

A2: The choice of protecting group depends on the overall synthetic strategy (e.g., Boc or Fmoc chemistry).

  • For Fmoc/tBu-based solid-phase synthesis: The tert-Butoxycarbonyl (Boc) group is commonly used for the lysine side chain (Fmoc-Lys(Boc)-OH).[1][19] It is stable to the mild basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved under the final acidic conditions (e.g., TFA).[19][20]

  • For Boc/Bzl-based synthesis: The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group is a standard choice (Boc-Lys(2-Cl-Z)-OH).[1] It is stable to the acidic conditions used for Boc removal (e.g., 50% TFA) and is cleaved by strong acids like HF.[1]

Q3: How can I minimize racemization during the coupling step?

A3: Racemization can be suppressed by:

  • Using Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) with carbodiimide coupling agents is highly effective.[4][6][15] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[17]

  • Choosing the Right Coupling Reagent: Phosphonium and aminium-type reagents (e.g., HBTU, HATU) generally lead to lower levels of racemization compared to carbodiimides alone.[15][21]

  • Controlling the Base: In Fmoc chemistry, the choice and amount of base are critical. A weaker base like N-methylmorpholine (NMM) or collidine may be preferred over stronger bases like N,N-Diisopropylethylamine (DIPEA) in cases with a high risk of racemization.[15]

Q4: What causes diketopiperazine (DKP) formation and how can it be prevented?

A4: DKP formation is an intramolecular cyclization that cleaves the dipeptide from the resin.[6][10][11] It is particularly problematic with sequences containing proline, but can also occur with other dipeptides, especially at elevated temperatures.[6][7]

  • Prevention Strategies:

    • Use 2-Chlorotrityl Chloride Resin: When using Fmoc chemistry, this resin is preferred as it allows for cleavage under very mild acidic conditions that leave the peptide chain intact.[6]

    • Immediate Coupling of the Third Amino Acid: After the dipeptide H-Lys-Gly-OH has been formed on the resin, proceeding immediately to the next coupling step can minimize the time available for cyclization.

Troubleshooting Guides

Guide 1: Low Yield of H-Lys-Gly-OH
Symptom Possible Cause Recommended Solution
Low final yield with significant starting material remaining. Incomplete Coupling - Increase coupling time and/or temperature. - Use a more efficient coupling reagent such as HATU or HBTU.[15][22] - Increase the concentration of the amino acid and coupling reagent solutions.[23] - Perform a "double coupling" by repeating the coupling step with fresh reagents before deprotection.[23]
Presence of a major byproduct with the mass of N-acylurea. Carbodiimide Rearrangement - Add HOBt or OxymaPure® to the coupling reaction to minimize the formation of the unreactive N-acylurea.[15][17]
Peptide chain is cleaved from the resin at the dipeptide stage. Diketopiperazine (DKP) Formation - If synthesizing a longer peptide, couple the third amino acid immediately after the formation of the dipeptide. - For Fmoc/tBu synthesis, use a 2-chlorotrityl chloride resin which is more labile and allows for milder cleavage conditions.[6]
Peptide-resin fails to swell, and both deprotection and coupling are slow. Peptide Aggregation - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO.[6][24] - Perform the coupling at a higher temperature or use sonication to disrupt aggregation.[6]
Guide 2: Impure H-Lys-Gly-OH Product
Symptom Possible Cause Recommended Solution
Presence of diastereomers in the final product. Racemization - Use coupling additives like HOBt or OxymaPure®.[4][6][15] - Pre-activate the protected amino acid with the coupling reagent before adding it to the resin to avoid prolonged exposure to the base.[6] - Use a weaker base (e.g., NMM) if significant racemization is observed with DIPEA.[15]
Product contains branched peptides (e.g., Gly-Lys(Gly)-OH). Inadequate Lysine Side-Chain Protection - Ensure the use of an orthogonal protecting group for the lysine ε-amino group (e.g., Boc for Fmoc synthesis).[1][19] - Verify the stability of the protecting group to the deprotection conditions used for the α-amino group. The Boc group on lysine should be stable to piperidine treatment.[20]
Deletion sequences (e.g., Gly-OH) are observed. Incomplete Coupling or Premature Chain Termination - Monitor coupling completion using a qualitative test like the ninhydrin test.[12] If the test is positive, recouple before proceeding. - Avoid guanidinylation when using uronium/aminium coupling reagents (HBTU, HATU) by pre-activating the amino acid before adding it to the resin.[6]

Experimental Protocols & Visualizations

Protocol 1: General Solid-Phase Synthesis of H-Lys(Boc)-Gly-OH on Wang Resin (Fmoc/tBu Strategy)
  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Lys(Boc)-OH:

    • Pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion with a ninhydrin test. Recouple if necessary.

    • Wash the resin thoroughly with DMF.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of lysine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

Visualization 1: Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start: Resin (e.g., Fmoc-Gly-Wang) Swell 1. Swell Resin (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple 3. Couple Fmoc-Lys(Boc)-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Deprotect2 4. Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DCM) Deprotect2->Wash3 Cleave 5. Cleave & Deprotect (TFA Cocktail) Wash3->Cleave Precipitate 6. Precipitate & Purify (Ether) Cleave->Precipitate Product End: H-Lys-Gly-OH Precipitate->Product Troubleshooting_Purity Start Low Purity of H-Lys-Gly-OH Diastereomers Diastereomers Detected? Start->Diastereomers Branched Branched Peptide (Mass +128 Da)? Diastereomers->Branched No Sol_Racemization Cause: Racemization Solution: Add HOBt/Oxyma. Use weaker base. Diastereomers->Sol_Racemization Yes Deletion Deletion Peptide (Mass -128 Da)? Branched->Deletion No Sol_Protection Cause: Poor Lys Protection Solution: Verify stability of Lys(Boc) group. Branched->Sol_Protection Yes Sol_Coupling Cause: Incomplete Coupling Solution: Double couple. Use monitoring test. Deletion->Sol_Coupling Yes End Purity Improved Sol_Racemization->End Sol_Protection->End Sol_Coupling->End

References

Troubleshooting aggregation of H-Lys-Gly-OH.HCl in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Lys-Gly-OH.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments, with a specific focus on the aggregation of this dipeptide in solution.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues with this compound.

Question: My this compound solution appears cloudy, or I suspect aggregation. What should I do?

Answer:

Cloudiness or precipitation is a common indicator of peptide aggregation. Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Initial Assessment and Characterization of Aggregation

First, confirm the presence and nature of the aggregates. Visual inspection is a starting point, but quantitative analysis is crucial.

  • Recommended Action: Characterize the aggregation using appropriate analytical techniques.

  • Rationale: Understanding the extent and type of aggregation (e.g., amorphous vs. fibrillar) will guide your troubleshooting strategy.[1][2]

A summary of common techniques for detecting and characterizing peptide aggregation is provided below:

TechniquePrincipleInformation GainedThroughput
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[3][4]Hydrodynamic size distribution of particles in solution. Detects the presence of larger aggregates.High
UV-Visible Spectroscopy Measures light absorbance or scattering. An increase in absorbance at higher wavelengths (e.g., 350-600 nm) indicates the presence of light-scattering aggregates.[5][6]Quick assessment of aggregation and turbidity.[5]High
Intrinsic/Extrinsic Fluorescence Spectroscopy Monitors changes in the fluorescence of intrinsic fluorophores (like tryptophan, though not present in H-Lys-Gly-OH) or extrinsic dyes (like Thioflavin T) that bind to aggregates.[5][6]Provides information on conformational changes and the presence of specific aggregate structures like amyloid fibrils.[2]High
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.[6]Quantifies the distribution of monomers, oligomers, and larger aggregates.Medium

Step 2: Review Solution Preparation and Handling

The preparation protocol is a critical factor. H-Lys-Gly-OH is a dipeptide containing the basic amino acid Lysine and is supplied as a hydrochloride salt.

  • Recommended Action: Review your dissolution protocol.

    • Solvent Choice: this compound, being a salt of a basic peptide, should be readily soluble in water.[7][8]

    • pH: The hydrochloride salt will result in an acidic solution upon dissolution in unbuffered water. Peptides are often least soluble at their isoelectric point (pI). Ensure the solution pH is at least one unit away from the pI.[9][10] For H-Lys-Gly-OH, the pI will be in the basic range due to the lysine residue. Therefore, an acidic to neutral pH should favor solubility.

    • Concentration: Higher peptide concentrations can promote self-association and aggregation.[1][2] Try preparing a more dilute solution.

    • Temperature: While gentle warming (<40°C) can aid dissolution, excessive heat can sometimes promote aggregation.[7][11]

    • Agitation: Vigorous stirring or shaking can introduce shear stress and air-water interfaces, which may induce aggregation.[2] Use gentle swirling or inversion to dissolve the peptide.

Step 3: Modify Solution Conditions

If aggregation persists, systematically modify the solution environment.

  • Recommended Action: Adjust the buffer composition.

    • pH Adjustment: As mentioned, ensure the pH is far from the peptide's pI. For this basic peptide, maintaining a slightly acidic to neutral pH is advisable.

    • Ionic Strength: The effect of salt concentration can be complex. Salts can screen electrostatic repulsions, which might promote aggregation, but they can also influence salvation (Hofmeister effects).[2] Experiment with varying the salt concentration (e.g., 50-150 mM NaCl).

    • Excipients/Additives: Certain additives can help stabilize peptides in solution.[10] Consider the addition of:

      • Arginine: 50-100 mM arginine can increase solubility and reduce aggregation.[9]

      • Guanidine-HCl or Urea: For highly aggregated peptides, denaturants like 6 M guanidine-HCl or 8 M urea can be used to dissolve aggregates, followed by dilution.[7] However, these will disrupt any native structure and may not be suitable for all applications.

The following diagram illustrates a logical workflow for troubleshooting aggregation:

G start Suspicion of This compound Aggregation char Characterize Aggregation (e.g., DLS, UV-Vis) start->char Step 1 aggregation_confirmed Aggregation Confirmed? char->aggregation_confirmed review_prep Review Solution Preparation Protocol check_conc Check Concentration review_prep->check_conc check_ph Check pH review_prep->check_ph check_temp Check Temperature & Agitation review_prep->check_temp modify_cond Modify Solution Conditions adjust_ph Adjust pH (away from pI) modify_cond->adjust_ph adjust_salt Adjust Ionic Strength modify_cond->adjust_salt add_excipient Add Stabilizing Excipients modify_cond->add_excipient aggregation_confirmed->review_prep Yes end_success Proceed with Experiment aggregation_confirmed->end_success No issue_resolved Issue Resolved? issue_resolved->modify_cond No issue_resolved->end_success Yes end_fail Contact Technical Support for Further Assistance check_conc->issue_resolved check_ph->issue_resolved check_temp->issue_resolved adjust_ph->end_fail adjust_salt->end_fail add_excipient->end_fail

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to aggregate?

A1: Several factors, both intrinsic to the peptide and extrinsic to the solution environment, can lead to aggregation.[12] For this compound, the key factors include:

FactorInfluence on this compound Aggregation
Concentration Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[1]
pH The peptide has a net positive charge at acidic to neutral pH due to the lysine residue. Aggregation is more likely if the pH approaches the isoelectric point (pI), where the net charge is zero, as electrostatic repulsion is minimized.[2][13]
Temperature Increased temperature can enhance hydrophobic interactions, potentially leading to aggregation. However, gentle warming can sometimes improve solubility.[11]
Ionic Strength Salts can either stabilize or destabilize the peptide. They can screen charge repulsions (promoting aggregation) or affect the hydration shell (Hofmeister effect).[2]
Surfaces/Interfaces Adsorption to surfaces (e.g., glass, plastic, air-water interface) can induce conformational changes that trigger aggregation.[1][2]
Impurities Small amounts of impurities from synthesis or handling can sometimes act as nucleation sites for aggregation.[12]

The interplay of these factors is visualized in the diagram below:

G aggregation This compound Aggregation conc Concentration conc->aggregation ph pH (near pI) ph->aggregation temp Temperature temp->aggregation ionic Ionic Strength ionic->aggregation surface Surfaces/ Interfaces surface->aggregation impurities Impurities impurities->aggregation

Caption: Key factors influencing the aggregation of this compound.

Q2: How should I prepare a stock solution of this compound to minimize aggregation?

A2: For best results, follow these guidelines:

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[14]

  • Calculate the required amount of solvent to achieve your desired stock concentration. It is often better to start with a slightly more dilute solution.

  • For this compound, the recommended starting solvent is sterile, deionized water.[7][8] The peptide should be soluble due to its charged nature.

  • Add the solvent to the vial, and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[2]

  • If solubility is an issue in water, a dilute acidic solution (e.g., 10% acetic acid) can be used, followed by dilution with water.[8][11]

  • Once dissolved, the stock solution can be filter-sterilized and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Can I use sonication to dissolve my this compound?

A3: Sonication can be used to aid dissolution, but it should be applied cautiously.[11][14] Use a bath sonicator for short periods to avoid localized heating, which could potentially promote aggregation.

Q4: My peptide is dissolved, but my assay results are inconsistent. Could "invisible" aggregates be the cause?

A4: Yes, it is possible to have soluble oligomers or small aggregates that are not visible to the naked eye but can interfere with experimental results.[15] These "invisible" species can reduce the concentration of active, monomeric peptide and may have altered biological activity. Techniques like DLS or SEC are recommended to check for the presence of these smaller aggregates.[3][15]

Experimental Protocols

Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer. The solution must be visually clear and free of dust.

    • Filter the buffer using a 0.22 µm syringe filter before preparing the peptide solution.

    • Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, extraneous particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Carefully transfer the supernatant from the centrifuged sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for several minutes.

    • Initiate the measurement. The instrument will collect data over a series of runs.

  • Data Analysis:

    • The software will generate a particle size distribution report.

    • A monomodal peak at a small hydrodynamic radius is expected for a monomeric peptide solution. The presence of additional peaks at larger sizes indicates the presence of oligomers or aggregates.

Protocol 2: Assessment of Turbidity using UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer. Prepare a "blank" sample containing only the buffer.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Measurement:

    • Use a matched pair of cuvettes. Fill one with the blank (buffer) and the other with the peptide solution.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250-600 nm).

    • Replace the blank with the sample cuvette and scan the absorbance.

  • Data Analysis:

    • Examine the spectrum at wavelengths above 340 nm. A flat baseline near zero absorbance indicates a clear solution.

    • An increasing absorbance or a "tail" at higher wavelengths (e.g., 350-600 nm) is indicative of light scattering by aggregates and thus, a turbid solution.[5] The magnitude of the absorbance in this region correlates with the degree of aggregation.

References

Technical Support Center: Optimizing HPLC Separation of H-Lys-Gly-OH and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of H-Lys-Gly-OH and its precursors, L-lysine and L-glycine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic separation of these highly polar analytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of H-Lys-Gly-OH, lysine, and glycine?

A1: The primary challenge stems from the high polarity of these molecules. In traditional reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, these analytes have very little retention and may elute at or near the column's void volume, resulting in poor separation from the solvent front and from each other.

Q2: Which HPLC modes are most suitable for separating these polar compounds?

A2: Three HPLC modes are particularly effective for retaining and separating polar compounds like H-Lys-Gly-OH and its precursors:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. It is well-suited for retaining and separating very polar analytes.

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism provides enhanced selectivity and retention for polar and charged molecules.

  • Reversed-Phase HPLC with Ion-Pairing Agents: While less common now due to potential issues with mass spectrometry compatibility and long equilibration times, adding an ion-pairing reagent to the mobile phase can increase the retention of these polar, ionizable compounds on a traditional C18 column.

Q3: Why is my peak shape for lysine and H-Lys-Gly-OH consistently poor (e.g., tailing)?

A3: Peak tailing for basic compounds like lysine and H-Lys-Gly-OH is often caused by secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] At mobile phase pH values above 3, these silanol groups can be deprotonated and interact with the positively charged amine groups of the analytes, leading to tailing peaks.[1]

Q4: Can I use mass spectrometry (MS) for detection with any mobile phase?

A4: Not all mobile phase additives are compatible with MS detection. Non-volatile buffers, such as phosphate buffers, can contaminate the ion source. For LC-MS applications, it is crucial to use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate. Ion-pairing reagents like trifluoroacetic acid (TFA) can be used at very low concentrations, but they may cause signal suppression.

Troubleshooting Guides

Issue 1: Poor or No Retention of Analytes

Symptoms:

  • All peaks (lysine, glycine, H-Lys-Gly-OH) elute very early, close to the solvent front (void volume).

  • Inability to separate the analytes from each other or from matrix components.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate HPLC Mode For highly polar analytes, standard reversed-phase HPLC is often inadequate. Switch to HILIC or a Mixed-Mode column. HILIC is specifically designed for polar compounds, while mixed-mode columns offer a combination of retention mechanisms that can be highly effective.[3][4][5]
Mobile Phase is Too Strong (Reversed-Phase) If using reversed-phase, decrease the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase (e.g., >95% water).
Incorrect Mobile Phase pH (Reversed-Phase) Adjusting the mobile phase pH can alter the ionization state of the analytes and improve retention. For these basic compounds, a higher pH mobile phase can increase retention on a C18 column, but be mindful of the column's pH stability.
No Ion-Pairing Reagent (Reversed-Phase) If you must use reversed-phase, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase. This will form a neutral ion-pair with the analytes, increasing their hydrophobicity and retention.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, particularly for lysine and H-Lys-Gly-OH, with a pronounced "tail."

  • Peaks may appear broad and have reduced height.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols This is a common issue for basic analytes. Lower the mobile phase pH to around 2.5-3.0 with an additive like formic acid or TFA. This protonates the silanol groups, minimizing unwanted ionic interactions.[6] Alternatively, use a column with a highly deactivated, end-capped stationary phase or a modern silica-hybrid particle technology.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.
Mismatched Sample Solvent The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Column Contamination or Degradation If peak shape degrades over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, a guard column can help protect the analytical column, or the column may need to be replaced.
Issue 3: Poor Resolution Between Analytes

Symptoms:

  • Peaks for lysine, glycine, and/or H-Lys-Gly-OH are not baseline separated.

  • Inaccurate quantification due to peak overlap.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the mobile phase pH. Small changes in pH can significantly impact the selectivity between ionizable compounds.[4] Modify the organic solvent ratio. In HILIC, increasing the water content will decrease retention and can alter selectivity. In reversed-phase, decreasing the organic content increases retention.
Inadequate Gradient Profile If using a gradient, make it shallower (i.e., a slower increase in the strong solvent concentration over a longer time). This can improve the separation of closely eluting peaks. For peptide analysis, a shallow gradient is often recommended.[4]
Insufficient Column Efficiency Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve resolution.
Incorrect Column Chemistry The selectivity between the analytes is highly dependent on the stationary phase. Experiment with different column chemistries (e.g., HILIC vs. Mixed-Mode, or different types of HILIC phases like amide or diol).

Experimental Protocols

Protocol 1: HILIC Method for Separation of Lysine and Glycine

This protocol provides a starting point for the separation of lysine and glycine using HILIC.

  • Column: A HILIC column with an amide or diol stationary phase (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: Linear gradient from 90% to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-15 min: Return to 90% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Sample Diluent: 75:25 Acetonitrile:Water.

Protocol 2: Mixed-Mode Method for H-Lys-Gly-OH and Precursors

This protocol is a starting point for separating the dipeptide and its amino acid precursors using a mixed-mode column.

  • Column: Mixed-mode reversed-phase/cation-exchange column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 40% B

    • 20-22 min: Linear gradient from 40% to 95% B

    • 22-25 min: Hold at 95% B

    • 25.1-30 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 214 nm or Mass Spectrometry.

  • Sample Diluent: Mobile Phase A.

Data Presentation

The following tables provide illustrative quantitative data for the separation of lysine and glycine under different HPLC conditions. Note: Data for H-Lys-Gly-OH is estimated based on the typical behavior of similar dipeptides and is for illustrative purposes.

Table 1: Effect of Mobile Phase pH on Retention Time (Reversed-Phase C18 Column)

AnalyteRetention Time (min) at pH 3.0Retention Time (min) at pH 7.0
Glycine1.82.5
Lysine2.13.8
H-Lys-Gly-OH (Illustrative)2.54.5

Table 2: Comparison of HPLC Modes on Analyte Retention and Peak Shape

HPLC ModeAnalyteRetention Time (min)Resolution (Rs) vs. GlycineUSP Tailing Factor
Reversed-Phase (C18) Glycine1.5-1.2
Lysine1.81.31.9
H-Lys-Gly-OH (Illustrative)2.21.81.8
HILIC (Amide Phase) Glycine9.7-1.1
Lysine14.7>5.01.2
H-Lys-Gly-OH (Illustrative)12.5>3.01.3
Mixed-Mode (RP/Cation-Exchange) Glycine3.5-1.1
Lysine8.2>4.01.3
H-Lys-Gly-OH (Illustrative)6.8>3.51.2

Visualizations

The following diagrams illustrate key workflows and decision-making processes in optimizing the HPLC separation of H-Lys-Gly-OH and its precursors.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Separation Goals (Analytes: Lys, Gly, H-Lys-Gly-OH) SelectMode Select HPLC Mode (Reversed-Phase, HILIC, Mixed-Mode) Start->SelectMode SelectColumn Select Column Chemistry (e.g., C18, Amide, RP/SCX) SelectMode->SelectColumn InitialConditions Define Initial Conditions (Mobile Phase, Gradient, Flow Rate) SelectColumn->InitialConditions RunScouting Run Initial Scouting Experiments InitialConditions->RunScouting Evaluate Evaluate Results (Retention, Resolution, Peak Shape) RunScouting->Evaluate OptimizeMP Optimize Mobile Phase (pH, Organic %, Buffer Conc.) Evaluate->OptimizeMP Poor Selectivity OptimizeGrad Optimize Gradient Profile Evaluate->OptimizeGrad Poor Resolution OptimizeTemp Optimize Temperature Evaluate->OptimizeTemp Improve Peak Shape/ Selectivity RunOptimized Run Optimized Method OptimizeMP->RunOptimized OptimizeGrad->RunOptimized OptimizeTemp->RunOptimized FinalCheck Final Method Performance Check RunOptimized->FinalCheck FinalCheck->Evaluate Needs Improvement Validation Method Validation (Robustness, Linearity, etc.) FinalCheck->Validation Meets Goals

Caption: A general workflow for developing and optimizing an HPLC method for peptide and amino acid separation.

Troubleshooting_Decision_Tree Problem Identify Problem: Poor Peak Shape (Tailing) CheckAnalyte Is the analyte basic? (e.g., Lysine, H-Lys-Gly-OH) Problem->CheckAnalyte CheckpH Check Mobile Phase pH CheckAnalyte->CheckpH Yes FinalCheck Re-evaluate Peak Shape CheckAnalyte->FinalCheck No (Consider other issues like co-elution or contamination) pH_High Is pH > 3.5? CheckpH->pH_High LowerpH Action: Lower pH to 2.5-3.0 with Formic Acid or TFA pH_High->LowerpH Yes CheckColumn Check Column Type pH_High->CheckColumn No LowerpH->FinalCheck ColumnType Is it an older, Type A silica column? CheckColumn->ColumnType UseDeactivated Action: Use a modern, end-capped, high-purity silica column ColumnType->UseDeactivated Yes CheckOverload Is peak also broad or fronting? ColumnType->CheckOverload No UseDeactivated->FinalCheck ReduceConc Action: Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckOverload->FinalCheck No (Problem likely resolved or related to other factors) ReduceConc->FinalCheck

Caption: A decision tree for troubleshooting peak tailing for basic analytes like lysine.

References

H-Lys-Gly-OH.HCl Degradation Analysis: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathway analysis of H-Lys-Gly-OH.HCl.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is the hydrolysis of the peptide bond.[1][2] This reaction cleaves the dipeptide into its constituent amino acids, L-lysine and glycine.[3] The process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[4][5][6]

Q2: What are the expected degradation products of this compound hydrolysis?

A2: The direct products of peptide bond hydrolysis are L-lysine and glycine.[1] Under certain conditions, such as elevated temperatures, a secondary degradation of lysine to lysine lactam may occur, though this is less common for the dipeptide itself.[7]

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature significantly impact the stability. The rate of hydrolysis generally increases at both low and high pH values and at elevated temperatures.[6][8] For optimal stability in solution, it is recommended to work at a neutral or slightly acidic pH and at reduced temperatures (e.g., 2-8°C for short-term handling).

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound solid should be stored in a tightly sealed container in a dry, cool place, typically at temperatures of -15°C or lower, protected from moisture.[9][10][11]

Q5: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A5: The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separating and quantifying the parent dipeptide and its degradation products, and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the identity of these species by their mass-to-charge ratio.[12][13]

Troubleshooting Guide

Problem 1: My RP-HPLC chromatogram shows multiple unexpected peaks during a stability study.

  • Possible Cause 1: Contaminants. The peaks may be impurities from the initial synthesis of the dipeptide, not degradation products.

  • Troubleshooting Steps:

    • Analyze a t=0 (time zero) sample immediately after dissolution. Any peaks present, other than the main H-Lys-Gly-OH peak, are likely impurities.

    • If available, run individual standards of L-lysine and glycine to confirm if any of the new peaks match their retention times.

    • Utilize a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can definitively distinguish between degradation products (lysine, glycine) and other contaminants.

  • Possible Cause 2: Racemization. Under harsh acidic or basic conditions, racemization of the L-lysine residue could occur, leading to the formation of diastereomers that may separate on a chiral HPLC column or appear as shoulder peaks on a standard C18 column.[4]

  • Troubleshooting Steps:

    • Maintain moderate pH conditions during the experiment where possible.

    • Use appropriate analytical columns and methods designed to separate stereoisomers if racemization is suspected.

Problem 2: The degradation of my this compound sample in solution is much faster than expected.

  • Possible Cause 1: Incorrect pH. The pH of your solution may be in a range that significantly accelerates hydrolysis. Unbuffered solutions of this compound will be acidic.

  • Troubleshooting Steps:

    • Measure and buffer the pH of your solution to a more stable range (typically pH 4-6).

    • Ensure the buffer components do not catalyze the degradation reaction. Phosphate and citrate buffers are common choices.

  • Possible Cause 2: High Temperature. The experiment is being conducted at an elevated or uncontrolled temperature.

  • Troubleshooting Steps:

    • Conduct the experiment at a controlled, lower temperature (e.g., 4°C or 25°C) using a temperature-controlled autosampler and column compartment.

    • Avoid prolonged exposure of the solution to room temperature or heat.

Problem 3: I am getting inconsistent results in my quantitative analysis.

  • Possible Cause 1: Sample Preparation Error. this compound can be hygroscopic. Inaccurate weighing due to moisture absorption can lead to inconsistent starting concentrations.

  • Troubleshooting Steps:

    • Weigh the solid material in a controlled-humidity environment if possible, or weigh it quickly after allowing it to equilibrate to room temperature in a desiccator.

    • Prepare a stock solution and make subsequent dilutions to ensure concentration accuracy across samples.

  • Possible Cause 2: Adsorption to Surfaces. Peptides can sometimes adsorb to glass or plastic surfaces, leading to a perceived loss of material.

  • Troubleshooting Steps:

    • Use low-adsorption vials (e.g., polypropylene or silanized glass).

    • Include a small percentage of organic solvent (like acetonitrile) in your sample diluent if compatible with your experiment.

Degradation Pathway and Workflow Diagrams

hydrolysis_pathway Dipeptide H-Lys-Gly-OH (Dipeptide) Water + H₂O (Hydrolysis) Products H-Lys-OH (Lysine) + H-Gly-OH (Glycine) Water->Products  Peptide Bond  Cleavage

Caption: Primary hydrolysis pathway of this compound.

experimental_workflow arrow prep 1. Sample Preparation Dissolve this compound in buffered solution at known concentration. aliquot 2. Aliquoting & Incubation Dispense into vials and store under defined conditions (e.g., 4°C, 25°C, 40°C). prep->aliquot sampling 3. Time-Point Sampling Withdraw samples at scheduled intervals (t=0, 1h, 4h, 24h, etc.). aliquot->sampling analysis 4. RP-HPLC Analysis Inject sample to separate and quantify parent peptide and products. sampling->analysis data 5. Data Processing Calculate peak areas and determine the percentage of remaining peptide. analysis->data

Caption: Experimental workflow for a typical stability study.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The table below provides an example of degradation data from a hypothetical stability study.

Time (Hours)% Remaining (pH 3.0, 40°C)% Remaining (pH 7.0, 40°C)% Remaining (pH 7.0, 25°C)
0 100.0%100.0%100.0%
4 95.2%99.1%99.8%
8 90.5%98.2%99.6%
24 72.1%94.8%98.9%
48 51.8%90.1%97.8%

Note: This data is illustrative and intended for comparison purposes only. Actual degradation rates must be determined experimentally.

Experimental Protocols

Protocol 1: RP-HPLC Method for Degradation Monitoring

This protocol outlines a general method for monitoring the degradation of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffer salts (e.g., sodium phosphate)

  • L-lysine and Glycine standards

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: 0% to 20% B

    • 15-17 min: 20% to 0% B

    • 17-20 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in the desired buffered solution to a final concentration of 1 mg/mL.

  • Time-Zero (t=0) Sample: Immediately dilute a portion of the stock solution to the working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system to establish the initial purity and retention time.

  • Incubation: Store the stock solution under the desired stress conditions (e.g., in a temperature-controlled oven or water bath).

  • Sampling: At each scheduled time point, withdraw an aliquot, dilute it to the working concentration, and inject it into the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the t=0 chromatogram.

    • Identify peaks for L-lysine and glycine using standards.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 peak area using the formula: % Remaining = (Area_t / Area_t0) * 100

    • Plot the % Remaining versus time to determine the degradation kinetics.

References

Incomplete cleavage of H-Lys-Gly-OH from solid support

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Incomplete Cleavage of H-Lys-Gly-OH from Solid Support

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete cleavage of the dipeptide H-Lys-Gly-OH from the solid support during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete cleavage of H-Lys-Gly-OH from the solid support?

Incomplete cleavage of H-Lys-Gly-OH can stem from several factors:

  • Inadequate Trifluoroacetic Acid (TFA) Concentration: The concentration of TFA in the cleavage cocktail may be too low to efficiently cleave the linker attaching the peptide to the resin. Most standard resins like Wang and Rink Amide require a high concentration of TFA (typically 95%) for effective cleavage.[1]

  • Insufficient Cleavage Time: The duration of the cleavage reaction may be too short. While a standard cleavage time is 1-2 hours, some resins or specific peptide sequences may require longer exposure to the cleavage cocktail.[2]

  • Inappropriate Cleavage Cocktail for the Resin Type: Highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, require milder cleavage conditions. Using a high concentration of TFA can lead to side reactions rather than efficient cleavage. For these resins, a lower concentration of TFA (e.g., 1-5% in Dichloromethane (DCM)) is recommended to release the peptide while keeping the side-chain protecting groups intact.[3]

  • Poor Resin Swelling: The solid support must be adequately swollen for the cleavage reagents to access all the peptide chains. Insufficient swelling can lead to a significant portion of the peptide remaining attached to the resin.

  • Exhausted or Poor-Quality Reagents: The TFA or scavengers used in the cleavage cocktail may have degraded over time, reducing their effectiveness. It is crucial to use fresh, high-quality reagents.

Q2: How does the Lysine (Lys) side-chain protecting group affect cleavage?

The most common protecting group for the lysine side chain is the tert-butyloxycarbonyl (Boc) group. During TFA-mediated cleavage, the Boc group is removed, generating reactive tert-butyl cations. If not properly "scavenged," these cations can re-attach to the peptide, particularly to nucleophilic residues, leading to impurities.[4] Therefore, the presence of effective scavengers in the cleavage cocktail is critical when cleaving peptides containing Lys(Boc).

Q3: What is the role of scavengers in the cleavage cocktail for H-Lys-Gly-OH?

Scavengers are essential components of the cleavage cocktail that "trap" reactive cationic species generated during the removal of protecting groups, such as the tert-butyl cation from Lys(Boc).[2] This prevents side reactions like re-attachment of the protecting group to the peptide or modification of the peptide itself. For a simple dipeptide like H-Lys-Gly-OH, a standard scavenger mixture is usually sufficient.

Q4: Can I re-cleave the resin if the initial cleavage is incomplete?

Yes, if you suspect incomplete cleavage, you can wash the resin and subject it to a second cleavage step with a fresh batch of the appropriate cleavage cocktail.[5] This can help recover additional peptide that was not released during the first attempt.

Troubleshooting Guide

If you are experiencing low yield of H-Lys-Gly-OH, it is likely due to incomplete cleavage. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Incomplete Cleavage start Start: Low Peptide Yield check_cleavage_protocol Verify Cleavage Protocol (TFA conc., time, temp) start->check_cleavage_protocol protocol_correct Protocol Correct? check_cleavage_protocol->protocol_correct adjust_protocol Adjust Protocol: - Increase TFA concentration - Extend cleavage time protocol_correct->adjust_protocol No analyze_supernatant Analyze Supernatant/Filtrate (HPLC/LC-MS) protocol_correct->analyze_supernatant Yes re_cleave Re-cleave Resin with Fresh Cocktail adjust_protocol->re_cleave re_cleave->analyze_supernatant peptide_present Peptide in Supernatant? analyze_supernatant->peptide_present check_precipitation Troubleshoot Precipitation/Work-up peptide_present->check_precipitation No, but expected check_synthesis Review Synthesis Steps: - Coupling efficiency - Deprotection steps peptide_present->check_synthesis No, and not expected end_success Success: Peptide Cleaved peptide_present->end_success Yes end_failure Further Investigation Needed check_precipitation->end_failure check_synthesis->end_failure

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Quantitative Data Summary

The composition of the cleavage cocktail is critical and should be tailored to the resin and peptide sequence.

Table 1: Recommended TFA-Based Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Target Resin/Peptide Characteristics
Standard (Reagent R) TFA / Thioanisole / EDT / Anisole (90:5:3:2)Standard choice for most peptides, especially those with sensitive residues.
Minimalist TFA / H₂O / TIS (95:2.5:2.5)Suitable for simple peptides without sensitive residues like Trp, Cys, or Met.[6]
Low Odor (Reagent B) TFA / Phenol / H₂O / TIS (88:5:5:2)An alternative to thiol-containing cocktails to reduce odor.[7]
For 2-CTC Resin TFA / DCM (1-5:99-95)For highly acid-labile resins to cleave the peptide with protecting groups intact.[3]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: Ethanedithiol, DCM: Dichloromethane

Table 2: Recommended Cleavage Conditions

ParameterStandard Resins (e.g., Wang, Rink Amide)Acid-Labile Resins (e.g., 2-CTC)
TFA Concentration 90-95%1-5%
Reaction Time 1.5 - 3 hours30 - 60 minutes
Temperature Room TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Standard Cleavage from Wang or Rink Amide Resin

  • Resin Preparation: Wash the peptide-resin (100 mg) with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) fresh. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1.5 to 3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice to remove scavengers and dissolved protecting groups.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Test Cleavage for Assessing Cleavage Efficiency

  • Sample Preparation: Take a small amount of the peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube.

  • Cleavage: Add 100 µL of the chosen cleavage cocktail to the resin. Vortex briefly and let it stand at room temperature for the intended cleavage time (e.g., 2 hours).

  • Work-up: After the reaction, add 1 mL of ice-cold diethyl ether to the tube and vortex. Centrifuge to pellet the resin and any precipitated peptide.

  • Analysis: Carefully take an aliquot of the supernatant, evaporate the ether and TFA, and dissolve the residue in a suitable solvent for HPLC or LC-MS analysis to check for the presence and quantity of the cleaved peptide.

Protocol 3: Analysis of Cleavage Efficiency by HPLC

  • Sample Preparation: Dissolve a small, accurately weighed amount of the dried, crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak corresponding to H-Lys-Gly-OH and any impurity peaks. Incomplete cleavage will result in a lower than expected area for the product peak. The presence of protected peptide in the crude product can also indicate incomplete removal of the Boc group from the lysine side chain.

References

H-Lys-Gly-OH.HCl stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Lys-Gly-OH.HCl. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term storage and stability of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][2][3][4][5] Dry peptides are generally stable for days to weeks at room temperature, but for extended storage, colder temperatures are essential to minimize degradation.[1]

Q2: How should I store this compound once it is reconstituted in a solution?

Peptide solutions are significantly less stable than the lyophilized powder. To prolong the shelf life of reconstituted this compound, it is recommended to:

  • Use sterile buffers with a pH between 5 and 6.[1][2]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to peptides.[1][2][3][4]

  • Store the aliquots at -20°C or colder.[1][2][3][4]

  • Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[1]

Q3: What are the primary factors that can affect the stability of this compound?

The main factors that can accelerate the degradation of this compound are:

  • Temperature: Higher temperatures increase the rate of chemical degradation.[3][5]

  • Moisture: The presence of water can lead to hydrolysis of the peptide bond.[3][5] It is crucial to minimize the exposure of the lyophilized powder to atmospheric moisture.[2]

  • Light: Exposure to UV light can degrade the peptide.[3][5]

  • pH: Storing solutions at a pH outside the optimal range of 5-6 can promote degradation.[1][2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively published, based on the constituent amino acids, potential degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bond between lysine and glycine is a primary concern, especially in solution.[2][6]

  • Lysine Side Chain Modification: The primary amine on the lysine side chain can undergo reactions. For instance, in the presence of chlorine, it can form chloramines which may further degrade to lysine nitrile and lysine aldehyde over time.[7][8] While not a typical storage concern, this highlights the reactivity of the side chain.

  • Glycine Degradation: Under extreme conditions such as high temperatures, glycine can undergo dehydration, decarboxylation, and deamination.[9] These are less likely to be significant under recommended storage conditions.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays using stored this compound solutions.
Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh solutions of this compound from a new vial of lyophilized powder. Compare the activity of the fresh solution with the stored solution.
Repeated Freeze-Thaw Cycles Discard the previously used stock solution and prepare a new one. Ensure the new stock is aliquoted into single-use vials to avoid repeated freezing and thawing.[1][2][3][4]
Improper Storage of Solution Review the storage conditions of the solution. Ensure it was stored at -20°C or colder and in a buffer with a pH of 5-6.[1][2]
Bacterial Contamination Use sterile buffers for reconstitution and handle the peptide under aseptic conditions.[1][2]
Problem 2: Difficulty in dissolving lyophilized this compound.
Possible Cause Troubleshooting Step
Peptide has clumped due to moisture absorption Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2] If clumping has already occurred, the peptide may have partially degraded. It is advisable to use a fresh vial.
Incorrect Solvent This compound is generally soluble in water. If solubility issues persist, sonication can aid dissolution.[2] For basic peptides, the addition of a small amount of 10% acetic acid or 0.1% TFA can improve solubility.[2]
Problem 3: Visible changes in the lyophilized powder (e.g., color change, clumping).
Possible Cause Troubleshooting Step
Moisture Absorption This is the most likely cause of clumping.[3] The vial may not have been sealed properly or was opened before reaching room temperature. The peptide's stability may be compromised.
Improper Storage The product may have been exposed to light or high temperatures.
Contamination The vial may have been contaminated during previous use.
Action In all these cases, it is recommended to discard the vial and use a fresh one to ensure the integrity of your experiments.

Quantitative Data Summary

While specific quantitative long-term stability data for this compound is not publicly available, the following table summarizes general recommendations for peptide storage.

Storage Condition Lyophilized Powder Reconstituted Solution
Long-Term Storage -20°C or -80°C[5]-20°C or -80°C (in aliquots)[1][4]
Short-Term Storage 4°C (for a few weeks or months)[3]4°C (up to one week)[4]
Recommended pH (for solutions) N/A5-6[1][2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

1. Objective: To determine the purity of this compound over time under various storage conditions.

2. Materials:

  • This compound (lyophilized powder)
  • Reversed-Phase HPLC system with UV detector
  • C18 column suitable for peptide analysis
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Milli-Q or HPLC-grade water
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (HPLC grade)
  • Sterile microcentrifuge tubes

3. Procedure:

  • Sample Preparation (Time Zero):
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in Milli-Q water.
  • Filter the solution through a 0.22 µm filter.
  • Perform an initial purity analysis by RP-HPLC (see step 5). This is your T=0 reference.
  • Storage Conditions:
  • Aliquot the stock solution into separate sterile microcentrifuge tubes.
  • Store the aliquots under the following conditions:
  • -20°C
  • 4°C
  • Room Temperature (e.g., 25°C)
  • Time Points:
  • Analyze the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
  • Sample Analysis:
  • At each time point, retrieve one aliquot from each storage condition.
  • Allow the frozen samples to thaw completely at room temperature.
  • Centrifuge the tubes briefly to collect the contents at the bottom.
  • RP-HPLC Analysis:
  • Set the UV detection wavelength to 210-230 nm.[10]
  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject a standard volume of the sample (e.g., 20 µL).
  • Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (intact this compound).
  • Data Analysis:
  • Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.
  • Plot the percentage purity against time for each storage condition to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to rapidly identify potential degradation products and pathways.

1. Objective: To accelerate the degradation of this compound to identify potential impurities and degradation pathways.[11][12]

2. Materials:

  • This compound
  • 0.1 M HCl
  • 0.1 M NaOH
  • 3% Hydrogen Peroxide (H₂O₂)
  • RP-HPLC-MS system

3. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in Milli-Q water.
  • Expose aliquots of the stock solution to the following stress conditions:
  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
  • Thermal Stress: Incubate an aliquot of the stock solution at 60°C for 7 days.
  • Photostability: Expose an aliquot to a light source according to ICH Q1B guidelines.[12]
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by RP-HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_use Experimental Use start Lyophilized This compound reconstitute Reconstitute in Sterile Buffer (pH 5-6) start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage_conditions Store at -20°C or colder Protect from light aliquot->storage_conditions thaw Thaw a single aliquot storage_conditions->thaw use Use in experiment thaw->use discard Discard unused portion use->discard

Caption: Recommended workflow for handling and storage of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Corrective Actions issue Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, pH) issue->check_storage check_handling Assess Handling Procedures (Freeze-Thaw Cycles) issue->check_handling check_age Consider Age of Stock Solution issue->check_age prepare_fresh Prepare Fresh Solution from New Lyophilized Stock check_storage->prepare_fresh check_handling->prepare_fresh check_age->prepare_fresh aliquot_new Aliquot New Stock into Single-Use Vials prepare_fresh->aliquot_new re_evaluate Re-run Experiment with Freshly Prepared Peptide aliquot_new->re_evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing reaction conditions for H-Lys-Gly-OH enzymatic cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic cleavage of H-Lys-Gly-OH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for cleaving the peptide bond in H-Lys-Gly-OH?

A1: The primary enzyme for cleaving the bond between Lysine (Lys) and Glycine (Gly) in H-Lys-Gly-OH is Lysyl Endopeptidase (Lys-C) . This enzyme specifically hydrolyzes peptide bonds at the C-terminal side of lysine residues.[1][2] Other potential enzymes include Trypsin , which also cleaves at the C-terminus of lysine, and certain Aminopeptidases that can cleave N-terminal amino acids.[2][3][4] For cleavage from the C-terminus, Carboxypeptidase B is an option as it removes C-terminal lysine residues.[5]

Q2: What is the optimal pH for Lysyl Endopeptidase (Lys-C) activity?

A2: The optimal pH for Lys-C amidase activity is in the range of 9.0 to 9.5.[1][6] However, for carboxyl oxygen exchange reactions, which are related to the cleavage mechanism, the optimal pH is around 5.0.[7][8] It is recommended to perform initial experiments within the pH range of 8.5 to 9.5 for cleavage.

Q3: What is the optimal temperature for the enzymatic cleavage reaction?

A3: Lys-C functions optimally between 30-37°C. The enzyme is stable at 30°C in a pH range of 6-11 but loses stability at temperatures of 50°C or higher.[6] For dipeptidyl peptidases, optimal temperatures can vary, with some showing maximal activity at 50°C.[9][10] A starting temperature of 37°C is recommended for most applications.

Q4: How can I monitor the progress of the cleavage reaction?

A4: The progress of the cleavage reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the cleaved products (Lysine and Glycine) from the intact dipeptide. Mass Spectrometry (MS) can also be used to identify and quantify the reaction products.[3]

Q5: What are common inhibitors of enzymes like Lys-C?

A5: Lysyl endopeptidase is a serine protease and can be inhibited by compounds such as TLCK (Tosyl-L-lysine chloromethyl ketone), PMSF (Phenylmethylsulfonyl fluoride), and DFP (Diisopropyl fluorophosphate).[1] It is important to ensure that your reaction buffer is free from these or other potential enzyme inhibitors.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or No Cleavage Suboptimal Enzyme Activity: Incorrect pH, temperature, or buffer composition.- Verify the pH of the reaction buffer is within the optimal range for the chosen enzyme (e.g., pH 9.0-9.5 for Lys-C).[1][6] - Ensure the reaction is incubated at the optimal temperature (e.g., 30-37°C for Lys-C). - Check for the presence of enzyme inhibitors in your sample or reagents.[1][11]
Incorrect Enzyme to Substrate Ratio: Too little enzyme for the amount of dipeptide.- Increase the enzyme-to-substrate (E:S) ratio. A common starting point is a 1:100 to 1:20 (w/w) ratio. The optimal ratio may need to be determined empirically.
Insufficient Incubation Time: The reaction has not proceeded to completion.- Increase the incubation time. Monitor the reaction at several time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.[11]
Enzyme Degradation: The enzyme may have lost activity due to improper storage or handling.- Use a fresh aliquot of the enzyme. Ensure enzymes are stored at the recommended temperature (e.g., -20°C).
Non-Specific Cleavage Contaminating Proteases: The enzyme preparation may contain other proteases.- Use a high-purity, sequencing-grade enzyme.
Reaction Conditions Favoring Non-Specific Activity: Extreme pH or temperature.- Ensure that the reaction is performed under the recommended optimal conditions for pH and temperature.
Difficulty Reproducing Results Inconsistent Reagent Preparation: Variations in buffer preparation, substrate, or enzyme concentration.- Prepare fresh buffers for each experiment. - Accurately determine the concentration of the H-Lys-Gly-OH stock solution. - Prepare fresh enzyme dilutions for each experiment.
Variability in Reaction Setup: Inconsistent volumes or incubation conditions.- Use precise pipetting techniques. - Ensure consistent temperature control during incubation (e.g., use a water bath or incubator).

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for optimizing the enzymatic cleavage of H-Lys-Gly-OH based on data for relevant enzymes.

Table 1: Enzyme Selection and Optimal pH

EnzymeCleavage SiteOptimal pH (Amidase Activity)Reference(s)
Lysyl Endopeptidase (Lys-C) C-terminus of Lysine9.0 - 9.5[1][6]
Trypsin C-terminus of Lysine & Arginine~8.0[2]
Lysine Aminopeptidase N-terminus of Lysine~7.5 - 8.0[4][12]
Carboxypeptidase B C-terminus of Lysine & Arginine~8.0

Table 2: Influence of Temperature on Enzyme Activity

EnzymeOptimal TemperatureStability NotesReference(s)
Lysyl Endopeptidase (Lys-C) 30 - 37°CUnstable at 50°C or higher. Retains activity after incubation in 4M urea or 0.1% SDS for up to 6 hours at 30°C.[6]
Dipeptidyl Peptidase (thermophilic) ~50°CExhibits higher thermal stability compared to human counterparts.[9]
Carboxypeptidase B ~37°CActivity can be inhibited by cooling to 4°C.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Cleavage of H-Lys-Gly-OH

  • Substrate Preparation:

    • Prepare a stock solution of H-Lys-Gly-OH (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Enzyme Preparation:

    • Reconstitute the lyophilized enzyme (e.g., Lysyl Endopeptidase) in high-purity water or the recommended buffer to a stock concentration (e.g., 1 mg/mL). Store on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • H-Lys-Gly-OH solution (to a final concentration of 1-5 mg/mL).

      • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 9.0).

      • Enzyme solution (at a desired enzyme:substrate ratio, e.g., 1:50 w/w).

    • The final reaction volume can be adjusted as needed (e.g., 100 µL).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specified duration (e.g., 2-24 hours). Gentle agitation may be beneficial.

  • Reaction Termination:

    • Stop the reaction by adding a small volume of an acidic solution (e.g., 10% trifluoroacetic acid - TFA) to lower the pH and inactivate the enzyme.

  • Analysis:

    • Analyze the reaction mixture by a suitable method such as RP-HPLC or LC-MS to determine the extent of cleavage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare H-Lys-Gly-OH Stock Solution Setup Set up Reaction Mixture (Substrate, Buffer, Enzyme) Substrate->Setup Enzyme Prepare Enzyme Stock Solution Enzyme->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Terminate Terminate Reaction (e.g., add acid) Incubate->Terminate Analyze Analyze Products (HPLC, MS) Terminate->Analyze Troubleshooting_Logic Start Incomplete Cleavage? Check_pH Is pH Optimal? Start->Check_pH Yes Success Cleavage Successful Start->Success No Check_Temp Is Temperature Optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Ratio Is E:S Ratio Sufficient? Check_Temp->Check_Ratio Yes Adjust_Temp Adjust Incubation Temperature Check_Temp->Adjust_Temp No Check_Time Is Incubation Time Sufficient? Check_Ratio->Check_Time Yes Increase_Ratio Increase Enzyme Concentration Check_Ratio->Increase_Ratio No Check_Enzyme Is Enzyme Active? Check_Time->Check_Enzyme Yes Increase_Time Increase Incubation Time Check_Time->Increase_Time No New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme->New_Enzyme No Check_Enzyme->Success Yes Adjust_pH->Start Re-run Adjust_Temp->Start Re-run Increase_Ratio->Start Re-run Increase_Time->Start Re-run New_Enzyme->Start Re-run

References

Dealing with hygroscopic nature of H-Lys-Gly-OH.HCl powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of H-Lys-Gly-OH.HCl powder.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[1][2][3] this compound, being a lyophilized peptide, is prone to this phenomenon. This absorbed moisture can impact the powder's physical and chemical properties, potentially affecting experimental outcomes.[1][4][5]

Q2: How does moisture absorption affect my this compound powder?

A2: Moisture absorption can lead to several issues:

  • Inaccurate Weighing: The measured weight will include the mass of the absorbed water, leading to an overestimation of the actual peptide quantity.[6]

  • Physical Changes: The powder may clump, become gummy, or even form a paste, making it difficult to handle and dispense accurately.[3][7]

  • Decreased Stability: The presence of water can accelerate the degradation of the peptide through processes like hydrolysis.[1][2] This is particularly relevant for long-term storage.

  • Altered Chemical Properties: The absorbed water can change the powder's chemical composition and physical state.[5]

Q3: What are the ideal storage conditions for this compound to minimize moisture absorption?

A3: To maintain the integrity of your this compound powder, it is crucial to store it under the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C or lower is recommended. For short-term storage (a few weeks), refrigeration at 4°C is acceptable.

  • Low Humidity: Store the powder in a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a dry environment.[1][2]

  • Airtight Container: The vial should be tightly sealed to prevent the ingress of atmospheric moisture.

  • Inert Atmosphere: For peptides containing amino acids prone to oxidation (though not the case for Lys and Gly), storing under an inert gas like nitrogen or argon is recommended.

Q4: How should I handle this compound powder when preparing for an experiment?

A4: Follow these steps to minimize moisture uptake during handling:

  • Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold powder.

  • Quick Weighing: Weigh the desired amount of powder as quickly as possible to minimize its exposure to the air.[7]

  • Immediate Resealing: Tightly reseal the vial immediately after dispensing the powder.

  • Controlled Environment: If possible, handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity.[8]

Q5: My this compound powder has clumped. Can I still use it?

A5: Clumping is a sign of moisture absorption.[7] While you may still be able to use the powder, it is crucial to consider the following:

  • The weighed amount will not be accurate due to the presence of water.

  • The stability of the peptide may be compromised. If the experiment requires high accuracy, it is recommended to use a fresh, non-clumped vial of the peptide. If you must use the clumped powder, you can try to break up the clumps with a spatula, but be aware that this does not remove the absorbed water.[7] For critical applications, determining the water content is advised.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Inaccurate concentration of the this compound solution due to weighing errors caused by moisture absorption.

  • Troubleshooting Workflow:

    G Troubleshooting: Inconsistent Results A Inconsistent experimental results observed B Review weighing procedure for this compound A->B C Was the vial equilibrated to room temperature in a desiccator before opening? B->C D Was the powder weighed quickly in a low-humidity environment? B->D E Implement proper handling procedures (Protocol 1) C->E No F Determine the water content of the powder (Protocol 2) C->F Yes D->E No D->F Yes E->F G Correct the weighed amount for water content F->G H Prepare fresh solutions with corrected concentration G->H I Re-run the experiment H->I J Problem Resolved I->J Consistent Results K Contact Technical Support I->K Inconsistent Results Persist

    Figure 1. Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty in Weighing the Powder Accurately
  • Possible Cause: The weight reading on the analytical balance is unstable and continuously increasing. This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[3][9]

  • Troubleshooting Steps:

    • Minimize Exposure Time: Have everything prepared before you open the vial. Weigh the powder as quickly as possible.

    • Use a Weighing Boat: Weigh the powder in a clean, dry weighing boat. Do not weigh directly onto weighing paper, which can also absorb moisture.

    • Work in a Controlled Environment: If available, use a glove box with a controlled, dry atmosphere.

    • Weighing by Difference:

      • Tare the sealed vial of this compound.

      • Remove the desired amount of powder and transfer it to your reaction vessel.

      • Reseal the vial and weigh it again. The difference in weight is the amount of powder transferred. This method minimizes the time the powder is exposed to the atmosphere.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Typical Water Content in Lyophilized Peptides2% - 15%[10]
Recommended Storage Temperature (Long-term)≤ -20 °C
Recommended Storage Temperature (Short-term)4 °C
Recommended Humidity in Weighing Area25% - 35% RH[4]

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Weighing this compound Powder

Objective: To accurately weigh this compound powder while minimizing moisture absorption.

Materials:

  • Vial of this compound powder

  • Desiccator with active desiccant

  • Analytical balance (in a draft-free location)

  • Spatula

  • Weighing boat

  • Reaction vessel

Procedure:

  • Equilibration: Transfer the sealed vial of this compound from cold storage to a desiccator at room temperature. Allow the vial to equilibrate for at least 30 minutes.

  • Balance Preparation: Ensure the analytical balance is clean, level, and tared.

  • Dispensing:

    • Quickly open the vial.

    • Using a clean, dry spatula, transfer the desired amount of powder to a tared weighing boat on the balance.

    • Record the weight promptly.

  • Resealing: Immediately and tightly reseal the vial of this compound.

  • Transfer: Transfer the weighed powder to your reaction vessel.

  • Storage: Return the vial to the appropriate cold storage conditions.

Protocol 2: Determination of Water Content using Karl Fischer Titration

Objective: To quantify the percentage of water in a sample of this compound powder. This is the most accurate and widely used method for water content determination in peptides.[4]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (e.g., Aquagent®)

  • Methanol (anhydrous)

  • This compound powder sample

  • Airtight syringe or weighing boat for sample introduction

Procedure: Note: The specific instrument settings and reagent preparation should follow the manufacturer's instructions for your Karl Fischer titrator.

  • Titrator Preparation:

    • Prepare the Karl Fischer titration cell with the appropriate reagents.

    • Condition the cell to remove any residual moisture until a stable, low drift is achieved.[11]

  • Sample Preparation and Introduction:

    • Accurately weigh a suitable amount of this compound powder. The required amount will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).[5][12]

    • Quickly and carefully introduce the weighed sample into the titration cell.

  • Titration:

    • Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

    • The titration endpoint is reached when all the water has reacted.

  • Calculation:

    • The instrument's software will calculate the amount of water in the sample, typically expressed as a percentage (w/w).

  • Correction for Subsequent Experiments: Use the determined water content to correct the weight of the this compound powder used in your experiments to reflect the net peptide content.

    Net Peptide Weight = Gross Weight × (1 - (Water Content % / 100))

Visualizations

Figure 2. Recommended experimental workflow for this compound.

References

Technical Support Center: Purification of Synthetic H-Lys-Gly-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthetic H-Lys-Gly-OH.HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Synthetic this compound is typically produced by solid-phase peptide synthesis (SPPS). Impurities can arise from various stages of the synthesis and purification process.[1][2] Common impurities include:

  • Deletion sequences: Peptides lacking either the lysine or glycine residue (e.g., H-Lys-OH or H-Gly-OH). This can be caused by incomplete deprotection or inefficient coupling during synthesis.[1][3]

  • Truncated sequences: Peptides that are shorter than the desired dipeptide.

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on the lysine side chain.[1][4]

  • Diastereomers: Racemization of the chiral center in lysine can lead to the formation of D-Lys-Gly-OH.[1]

  • Residual solvents and reagents: Trifluoroacetic acid (TFA), used in cleavage from the solid support, is a common impurity.[2] Other solvents used in synthesis and purification may also be present.

  • Side-reaction products: Modifications to the amino acid side chains can occur during synthesis.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective methods for purifying this compound are:

  • Recrystallization: A straightforward technique for removing impurities with different solubility profiles from the desired dipeptide.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is highly effective for purifying charged peptides like this compound.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates peptides based on their hydrophobicity.[6][7]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using analytical techniques such as:

  • Analytical RP-HPLC: This provides a quantitative measure of the purity by separating the target peptide from its impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Recrystallization

Problem 1: this compound does not crystallize from the solution.

  • Possible Cause: The concentration of the dipeptide is too low (the solution is not supersaturated), or there is an excess of solvent.[3][8]

  • Solution:

    • Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound to the solution.[3]

    • Cool the solution slowly. If initial cooling at room temperature is unsuccessful, try cooling in an ice bath or refrigerator.

Problem 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.[3][8]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool very slowly to encourage crystal formation over oiling out.

    • Consider a different solvent system with a lower boiling point.

Ion-Exchange Chromatography (IEC)

Problem 3: The target peptide, this compound, does not bind to the cation-exchange column.

  • Possible Cause: The pH of the loading buffer is too high, or the ionic strength of the sample is too high. For cation exchange, the pH of the buffer should be at least 0.5 to 1 pH unit below the isoelectric point (pI) of the peptide to ensure a net positive charge.[9]

  • Solution:

    • Adjust Buffer pH: Lower the pH of the equilibration and loading buffer.

    • Desalt the Sample: If the sample has a high salt concentration, desalt it using a desalting column or dialysis before loading it onto the IEC column.[9]

    • Ensure Proper Equilibration: Make sure the column is fully equilibrated with the starting buffer before loading the sample.

Problem 4: Poor resolution of this compound from impurities.

  • Possible Cause: The elution gradient is too steep, or the flow rate is too high.

  • Solution:

    • Optimize Elution Gradient: Use a shallower salt gradient to improve the separation of closely eluting compounds.

    • Reduce Flow Rate: A lower flow rate can increase the interaction time between the peptide and the resin, leading to better separation.

    • Adjust Buffer pH: A slight adjustment in the buffer pH can alter the charge of the target peptide and impurities, potentially improving resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: A common solvent system for recrystallizing polar molecules like this compound is a mixture of a solvent in which it is soluble (e.g., water) and a solvent in which it is less soluble (e.g., ethanol or isopropanol).

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Slowly add the less soluble solvent (e.g., ethanol) to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography (IEC) of this compound

This protocol outlines the purification of this compound using a strong cation-exchange resin.

  • Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50W or similar).

  • Column Packing and Equilibration:

    • Prepare a slurry of the resin in the starting buffer (e.g., 20 mM sodium phosphate, pH 3.0).

    • Pour the slurry into a chromatography column and allow it to settle.

    • Equilibrate the column by washing with 5-10 column volumes of the starting buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the starting buffer.

    • Ensure the pH of the sample is the same as the starting buffer.

    • Load the sample onto the column.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound peptide using a linear salt gradient. For example, a gradient from 0 to 1 M NaCl in the starting buffer over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target peptide using analytical RP-HPLC or another suitable method.

  • Desalting: Pool the pure fractions and desalt them using a desalting column or dialysis to obtain the final product.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Key AdvantagesKey Disadvantages
Recrystallization 85%95-98%60-80%Simple, cost-effective, scalable.May not remove impurities with similar solubility.
Ion-Exchange Chromatography (IEC) 85%>99%70-90%High capacity, excellent for charged impurities.Requires desalting step, more complex than recrystallization.
Preparative RP-HPLC 85%>99.5%50-70%Highest resolution for closely related impurities.Lower capacity, more expensive solvents.

Note: The data in this table is for illustrative purposes to demonstrate the typical outcomes of each purification method for a dipeptide like this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Choose Method IEC Ion-Exchange Chromatography Crude->IEC Choose Method RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Choose Method Analysis Purity Assessment (HPLC, MS, NMR) Recrystallization->Analysis IEC->Analysis RP_HPLC->Analysis Pure Pure this compound Analysis->Pure If Purity is Met

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting_IEC Start Problem: No Binding to Cation-Exchange Column Cause1 Possible Cause 1: Buffer pH too High Start->Cause1 Cause2 Possible Cause 2: Sample Ionic Strength too High Start->Cause2 Solution1 Solution: Lower Buffer pH (at least 0.5 unit below pI) Cause1->Solution1 Solution2 Solution: Desalt Sample (before loading) Cause2->Solution2

Caption: Troubleshooting guide for peptide binding issues in ion-exchange chromatography.

References

Technical Support Center: Troubleshooting Low Signal for H-Lys-Gly-OH in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity when analyzing the dipeptide H-Lys-Gly-OH by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for my H-Lys-Gly-OH sample?

A1: Low signal intensity for a small, hydrophilic peptide like H-Lys-Gly-OH is a common issue that can stem from three primary areas: sample integrity, instrument parameters, or the chosen ionization method. The most frequent causes are sample contamination, suboptimal ionization source conditions, or the formation of various adducts that split the ion signal. A systematic approach is the key to identifying and resolving the problem.

The following workflow provides a logical sequence for troubleshooting.

TroubleshootingWorkflow cluster_Start Initial Problem cluster_Step1 Step 1: Foundational Checks cluster_Step2 Step 2: Sample & Solvent Issues cluster_Step3 Step 3: Ionization Optimization cluster_End Resolution start Low or No Signal for H-Lys-Gly-OH Instrument Verify Instrument Performance (Run Blank & Calibration Standard) start->Instrument SamplePrep Evaluate Sample Preparation Instrument->SamplePrep If instrument is OK Contamination Check for Contaminants (Salts, Detergents, PEG) SamplePrep->Contamination Adducts Investigate Adduct Formation ([M+Na]+, [M+K]+) Contamination->Adducts If sample is clean Concentration Confirm Sample Concentration & pH Adducts->Concentration If adducts are minimal ESIOptimization Optimize ESI Source (Voltages, Gas, Temp) Concentration->ESIOptimization If concentration is sufficient MALDI Consider MALDI (Matrix Choice, Spotting) ESIOptimization->MALDI If ESI fails end Improved Signal Intensity ESIOptimization->end MALDI->end

Caption: A systematic workflow for troubleshooting low mass spec signals.

Q2: How can I improve my sample preparation to increase signal intensity?

A2: Sample purity is paramount for successful mass spectrometry analysis, as many common laboratory substances can suppress the ionization of the target analyte.[1] For H-Lys-Gly-OH, the goal is to remove non-volatile salts, detergents, and polymers.

Key Recommendations:

  • Avoid Non-Volatile Buffers and Salts: Salts like NaCl and K₂HPO₄ must be removed as the corresponding cations (Na⁺, K⁺) can suppress protonation and form adducts, complicating the spectra.[2]

  • Eliminate Detergents and Stabilizers: Detergents (e.g., Triton X-100, SDS) and stabilizers like polyethylene glycol (PEG) or glycerol ionize exceptionally well and can completely obscure the analyte signal.[2][3]

  • Use High-Purity Solvents: Employ HPLC or MS-grade water, acetonitrile, and methanol to minimize background contamination.[2]

  • Beware of Plasticizers and Keratins: Phthalates from plastics and keratin proteins from skin, hair, and dust are common contaminants.[4][5] Minimize sample contact with plasticware and maintain a clean workspace.

Common ContaminantSource(s)Effect on MS Signal
Salts (Na⁺, K⁺) Glassware, buffers (PBS)Signal suppression, adduct formation
Polyethylene Glycol (PEG) Detergents, skin creams, lab wipesStrong signal with 44 Da spacing, ion suppression[3]
Keratins Dust, skin, hairNumerous peptide peaks that obscure the analyte[4][5]
Phthalates/Plasticizers Plastic tubes, solvent bottlesBackground ions, potential for adduct formation[4]
Trifluoroacetic Acid (TFA) HPLC mobile phasesCan cause strong ion pairing and signal suppression at high concentrations[2]

Experimental Protocol: Peptide Sample Cleanup using SPE

This protocol uses a Solid-Phase Extraction (SPE) C18 cartridge to desalt and purify the H-Lys-Gly-OH sample prior to MS analysis.

  • Cartridge Activation: Wet the C18 sorbent by passing 1 mL of methanol or acetonitrile through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water through it. Do not let the sorbent dry out.

  • Sample Loading: Acidify your H-Lys-Gly-OH sample with formic acid to a final concentration of 0.1% (pH ~2-3). Slowly load the sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the purified peptide using 1 mL of a solution containing 50-70% acetonitrile and 0.1% formic acid in water.[1] Collect the eluate in a clean microcentrifuge tube.

  • Drying & Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute in an appropriate solvent for MS analysis (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

Q3: My signal is split into multiple peaks (e.g., [M+H]⁺, [M+Na]⁺). How can I consolidate it?

A3: The presence of multiple adduct ions is a common reason for apparent low signal, as the total ion current for your analyte is divided among several species. H-Lys-Gly-OH has a molecular weight of 203.24 Da. In positive ion mode, the primary desired ion is the protonated molecule, [M+H]⁺, at an m/z of 204.25. However, alkali metal cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous and readily form adducts.[6][7]

Troubleshooting Adduct Formation:

  • Acidify the Sample: Adding a small amount of an organic acid like formic acid (0.1% final concentration) provides a high concentration of protons (H⁺), making the formation of [M+H]⁺ more favorable than alkali adducts.[2]

  • Use High-Purity Reagents: Use MS-grade solvents to minimize alkali metal contamination.

  • Avoid Glassware: Older glassware can be a significant source of sodium ions.[6][8] If possible, use high-quality polypropylene tubes for sample preparation and storage.

Ion SpeciesMass Shift (Da)Expected m/z for H-Lys-Gly-OH
[M+H]⁺ +1.0078204.25
[M+NH₄]⁺ +18.0344221.27
[M+Na]⁺ +22.9898226.23
[M+K]⁺ +39.0983242.34
Q4: What are the optimal Electrospray Ionization (ESI) source conditions for a small peptide?

A4: ESI parameters must be carefully tuned to achieve efficient desolvation and ionization of small, hydrophilic peptides. Improper settings can lead to poor sensitivity or in-source fragmentation.[9]

Experimental Protocol: ESI Source Optimization for H-Lys-Gly-OH

  • Initial Infusion: Prepare a solution of H-Lys-Gly-OH (e.g., 1-10 µM) in 50% acetonitrile/50% water with 0.1% formic acid. Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Tune Spray Voltage: While monitoring the ion current for [M+H]⁺ (m/z 204.25), slowly increase the capillary/spray voltage until a stable signal is achieved. Excessive voltage can cause discharge.

  • Optimize Gas Flows: Adjust the nebulizer and drying gas pressures/flow rates. The goal is to achieve stable spray and efficient desolvation without losing signal. For small molecules, lower gas flows are often better.[9]

  • Adjust Temperature: Optimize the drying gas temperature. A temperature that is too low will result in poor desolvation (solvent clusters), while one that is too high can cause thermal degradation.

  • Tune Ion Optics: Adjust skimmer, capillary exit, or tube lens voltages to maximize the transmission of the target ion while minimizing fragmentation.[9] Needle positioning is also critical; even a small shift can significantly reduce the signal.[10][11]

ParameterTypical Starting RangePurpose
Spray Voltage 2.5 - 4.5 kVGenerates the electrospray plume
Nebulizer Gas 10 - 20 psiAssists in droplet formation
Drying Gas Flow 5 - 10 L/minAids in solvent evaporation from droplets[9]
Drying Gas Temp 150 - 300 °CHeats the drying gas to aid desolvation
Capillary Exit / Skimmer 50 - 100 VGuides ions into the mass analyzer
Q5: When should I consider using MALDI instead of ESI, and what is a good starting protocol?

A5: Matrix-Assisted Laser Desorption/Ionization (MALDI) is an excellent alternative to ESI, particularly for analyzing peptide mixtures or when dealing with samples that may have a higher tolerance for certain contaminants.[12][13] It is a soft ionization technique that typically produces singly charged ions with minimal fragmentation, which is ideal for molecular weight determination.[14][15]

Experimental Protocol: MALDI Sample Preparation (Dried-Droplet Method)

  • Matrix Selection: For small peptides like H-Lys-Gly-OH, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix. 2,5-dihydroxybenzoic acid (DHB) is another good option.

  • Prepare Solutions:

    • Analyte: Dissolve your purified H-Lys-Gly-OH sample in 0.1% TFA in 50% acetonitrile/water to a concentration of approximately 1-10 pmol/µL.

    • Matrix: Prepare a saturated solution of CHCA in 0.1% TFA in 50% acetonitrile/water.

  • Mix Sample and Matrix: On a clean MALDI target plate, first spot 0.5 µL of the matrix solution. Before it dries, add 0.5 µL of your analyte solution directly to the matrix spot. Mix gently by pipetting up and down.

  • Crystallization: Allow the spot to air dry completely at room temperature. A fine, uniform layer of crystals should form.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum. Optimize the laser power to achieve good signal-to-noise without causing excessive fragmentation.

MALDIFlowchart A Mix Analyte (H-Lys-Gly-OH) with MALDI Matrix (e.g., CHCA) B Spot Mixture onto Target Plate A->B C Allow Solvent to Evaporate, Forming Co-crystals B->C D Irradiate with Pulsed Laser C->D E Analyte Desorbs and Ionizes D->E F Accelerate Ions into Mass Analyzer E->F

Caption: The basic workflow for MALDI-MS analysis.

References

Technical Support Center: Optimizing Buffer Conditions for H-Lys-Gly-OH.HCl Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of H-Lys-Gly-OH.HCl in functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it typically used?

A1: this compound is the hydrochloride salt of the dipeptide L-lysyl-L-glycine. Due to its structure, it serves as a substrate for certain peptidases, particularly carboxypeptidases. Carboxypeptidase B, for instance, is an exopeptidase that specifically cleaves basic amino acids like lysine from the C-terminal end of peptides.[1][2][3] Therefore, this compound is commonly used in functional assays to measure the activity of such enzymes.

Q2: What is the recommended storage and handling for this compound?

A2: For long-term stability, this compound should be stored in its lyophilized form in a desiccator at -20°C or colder.[4] Before use, allow the vial to warm to room temperature before opening to prevent moisture contamination.[4]

For preparing stock solutions, it is best to dissolve the peptide in a dry organic solvent to prevent premature hydrolysis.[5] However, for aqueous assays, sterile distilled water or a buffer at a pH of 5-7 is recommended for creating stock solutions.[5][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] These aliquots can be stored at -20°C for several weeks to months.[5]

Q3: How do I dissolve this compound?

A3: The solubility of peptides is influenced by their amino acid composition. H-Lys-Gly-OH is a basic peptide. For basic peptides, dissolution can be attempted in a small amount of an acidic solvent like dilute acetic acid, followed by dilution to the desired concentration with your assay buffer. Alternatively, Phosphate Buffered Saline (PBS) at a pH of 7.0-7.4 can be a suitable solvent for concentrations up to 1 mg/mL.[7] It is generally recommended to avoid dissolving peptides directly in a buffer with high salt content, as salts can hinder solubility.[8] If the peptide does not dissolve readily, gentle sonication can be applied.[9]

Q4: What is the optimal pH for functional assays using this compound?

A4: The optimal pH will depend on the specific enzyme being assayed. For many carboxypeptidases, the optimal pH for activity is in the neutral to slightly alkaline range, typically between 7.0 and 9.0. For example, some studies have shown an optimal pH of around 9.0 for carboxypeptidase B. However, the optimal pH can vary, and some carboxypeptidases exhibit maximal activity in the acidic range. Therefore, it is crucial to consult the literature for the specific enzyme you are working with or to perform a pH-rate profile to determine the optimal pH for your experimental conditions.

Troubleshooting Guides

Below are common issues encountered during functional assays with this compound, along with their potential causes and solutions.

Issue 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Steps
Incorrect Buffer pH The activity of carboxypeptidases is highly dependent on pH. Verify the pH of your assay buffer. The optimal pH for many carboxypeptidases is between 7.0 and 9.0. Prepare fresh buffer and re-measure the pH.
Suboptimal Buffer Composition Some buffer components can inhibit enzyme activity. Ensure your buffer does not contain known inhibitors of your target enzyme. Tris-HCl and HEPES are commonly used buffers for peptidase assays.
Degraded Substrate This compound in solution can degrade over time, especially with repeated freeze-thaw cycles or improper storage. Prepare a fresh stock solution from lyophilized powder.[5]
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme or verify its activity with a known positive control substrate.
Incorrect Assay Temperature Enzyme activity is temperature-dependent. Ensure your assay is performed at the optimal temperature for your specific enzyme. Most assays are run at room temperature (25°C) or 37°C.
Issue 2: High Background Signal in Fluorescence-Based Assays
Potential Cause Troubleshooting Steps
Autofluorescence of Assay Components The substrate, buffer components, or the microplate itself may be autofluorescent. Run a control experiment without the enzyme to determine the background fluorescence. Consider using black microplates with clear bottoms for fluorescence assays to minimize background.[10]
Contaminated Reagents Reagents may be contaminated with fluorescent compounds. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Light Exposure Fluorogenic substrates can be light-sensitive. Protect the substrate and assay plates from light as much as possible.[11]
Excessive Substrate Concentration High concentrations of a fluorogenic substrate can sometimes lead to increased background. Optimize the substrate concentration by performing a substrate titration.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inaccurate Pipetting Small volumes of enzyme or substrate can be difficult to pipette accurately. Use calibrated pipettes and consider preparing a master mix for the reagents to be added to all wells.[10]
Temperature Fluctuations Inconsistent temperatures across the assay plate or between experiments can lead to variability. Ensure the plate is uniformly equilibrated to the assay temperature before adding the final reagent to start the reaction.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To minimize this, avoid using the outermost wells or fill them with buffer/water.
Variability in Reagent Preparation Inconsistent preparation of buffers and substrate solutions can lead to variable results. Prepare fresh reagents for each experiment and ensure they are well-mixed.

Data and Protocols

Table 1: Recommended Buffer Systems for Peptidase Assays
Buffer SystemTypical pH RangeConcentration (mM)Notes
Tris-HCl 7.0 - 9.020 - 100Widely used for many enzyme assays. pH is temperature-sensitive.
HEPES 6.8 - 8.220 - 50Good buffering capacity in the physiological pH range. Less temperature-sensitive than Tris.
Phosphate (PBS) 6.5 - 7.550 - 150Can be used, but be aware that phosphate ions may inhibit some enzymes.
Experimental Protocol: General Carboxypeptidase Activity Assay

This protocol provides a general framework for a continuous spectrophotometric or fluorometric assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile distilled water. Store in aliquots at -20°C.

    • Enzyme Solution: Dilute the carboxypeptidase enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the this compound substrate to each well to the desired final concentration.

    • Include control wells:

      • No-enzyme control: Buffer and substrate only.

      • No-substrate control: Buffer and enzyme only.

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the diluted enzyme solution to the appropriate wells.

    • Immediately start monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) from the linear portion of the progress curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Enzyme activity can be calculated using the Beer-Lambert law for absorbance assays or by comparison to a standard curve for fluorescence assays.

Visual Guides

Experimental_Workflow General Experimental Workflow for this compound Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Plate_Setup Assay Plate Setup (Controls, Substrate) Reagent_Prep->Plate_Setup Temp_Equil Temperature Equilibration Plate_Setup->Temp_Equil Reaction_Init Reaction Initiation (Add Enzyme) Temp_Equil->Reaction_Init Data_Acq Data Acquisition (Monitor Signal) Reaction_Init->Data_Acq Rate_Calc Calculate Initial Rates Data_Acq->Rate_Calc Control_Sub Subtract Controls Rate_Calc->Control_Sub Activity_Calc Determine Enzyme Activity Control_Sub->Activity_Calc Troubleshooting_Logic Troubleshooting Logic for Low Enzyme Activity Start Low/No Activity Observed Check_pH Verify Buffer pH Start->Check_pH pH_OK pH Correct? Check_pH->pH_OK Check_Substrate Prepare Fresh Substrate Substrate_OK Substrate Fresh? Check_Substrate->Substrate_OK Check_Enzyme Test Enzyme Activity with Control Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Temp Confirm Assay Temperature Temp_OK Temperature Correct? Check_Temp->Temp_OK pH_OK->Check_Substrate Yes Further_Investigate Investigate Other Factors (e.g., Inhibitors) pH_OK->Further_Investigate No Substrate_OK->Check_Enzyme Yes Substrate_OK->Further_Investigate No Enzyme_OK->Check_Temp Yes Enzyme_OK->Further_Investigate No Resolved Issue Resolved Temp_OK->Resolved Yes Temp_OK->Further_Investigate No

References

Validation & Comparative

A Comparative Guide to the Biological Activities of H-Lys-Gly-OH and H-Gly-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sequence of amino acids in a peptide is a critical determinant of its biological function. Even a simple dipeptide can exhibit distinct activities based on the order of its constituent residues. This guide explores the potential differences in the biological activities of two isomeric dipeptides: H-Lys-Gly-OH (Lys-Gly) and H-Gly-Lys-OH (Gly-Lys). While both are composed of L-lysine and glycine, the position of the N-terminal and C-terminal amino acid can significantly influence their interaction with biological targets, stability, and overall efficacy. This document provides a foundational guide for researchers aiming to investigate and compare the biological profiles of these two dipeptides.

Predicted Biological Activities Based on Constituent Amino Acids

The biological activities of H-Lys-Gly-OH and H-Gly-Lys-OH are likely influenced by the individual properties of L-lysine and glycine.

  • L-lysine is an essential amino acid with a positively charged side chain, known to play a role in protein structure, calcium absorption, and the synthesis of carnitine. It has also been investigated for its potential antiviral, anti-inflammatory, and wound-healing properties[1].

  • Glycine , the simplest amino acid, is a key component of many proteins and acts as a neurotransmitter in the central nervous system. It has demonstrated cytoprotective, anti-inflammatory, and immunomodulatory effects[2].

The differential positioning of these amino acids in H-Lys-Gly-OH and H-Gly-Lys-OH could lead to variations in their receptor binding, enzymatic susceptibility, and overall biological effects.

Proposed Comparative Experimental Investigations

To elucidate the differences in the biological activities of H-Lys-Gly-OH.HCl and H-Gly-Lys-OH, a series of comparative in vitro and in vivo experiments are proposed.

Table 1: Hypothetical Comparative Biological Activity Data
Biological Activity AssayParameter MeasuredThis compoundH-Gly-Lys-OH
Antioxidant Activity
DPPH Radical ScavengingIC50 (µg/mL)150 ± 12.5210 ± 18.2
ABTS Radical ScavengingIC50 (µg/mL)125 ± 10.8180 ± 15.6
Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsIC50 (µM)85 ± 7.9110 ± 9.5
IL-6 Inhibition in LPS-stimulated RAW 264.7 cellsIC50 (µM)95 ± 8.1125 ± 11.3
Enzymatic Stability
Stability in Human SerumHalf-life (hours)2.5 ± 0.34.1 ± 0.5
Susceptibility to Trypsin% Cleavage after 1 hr90 ± 5.215 ± 2.1

Note: The data in this table is hypothetical and serves as an example of how results could be presented.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of the dipeptides to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare stock solutions of this compound and H-Gly-Lys-OH in a suitable solvent (e.g., water or PBS).

  • In a 96-well plate, add 100 µL of various concentrations of the dipeptide solutions.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

This assay measures the ability of the dipeptides to scavenge the ABTS radical cation.

Protocol:

  • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of the dipeptide solutions.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard.

  • The percentage of scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

This assay assesses the ability of the dipeptides to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the dipeptides for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the NO concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.

Enzymatic Stability Assay

This assay evaluates the stability of the dipeptides in the presence of proteases found in human serum.

Protocol:

  • Prepare solutions of the dipeptides in human serum at a final concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the samples.

  • Stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the remaining dipeptide using a suitable method, such as HPLC.

  • The half-life (t1/2) of the dipeptide in serum is calculated from the degradation curve.

Visualizing Experimental Workflows

experimental_workflow cluster_antioxidant Antioxidant Activity Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_stability Enzymatic Stability Assay DPPH DPPH Assay Data_Analysis Data Analysis (IC50 / Half-life) DPPH->Data_Analysis Measure Absorbance @ 517nm ABTS ABTS Assay ABTS->Data_Analysis Measure Absorbance @ 734nm NO_Inhibition NO Inhibition Assay (RAW 264.7 cells) NO_Inhibition->Data_Analysis Measure Absorbance @ 540nm Serum_Stability Serum Stability Assay Serum_Stability->Data_Analysis HPLC Analysis Peptide_Prep Prepare Dipeptide Solutions (H-Lys-Gly-OH & H-Gly-Lys-OH) Peptide_Prep->DPPH Peptide_Prep->ABTS Peptide_Prep->NO_Inhibition Peptide_Prep->Serum_Stability anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Dipeptides H-Lys-Gly-OH or H-Gly-Lys-OH Dipeptides->IKK Potential Inhibition

References

A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a peptide is a critical parameter in drug development, influencing its shelf-life, bioavailability, and therapeutic efficacy. This guide provides a detailed comparison of the stability of the dipeptide H-Lys-Gly-OH in its hydrochloride (HCl) salt form and as a free base. While specific experimental data for this dipeptide is not extensively published, this comparison is built upon established principles of peptide chemistry and stability testing.

Executive Summary

In general, the hydrochloride salt of a peptide like H-Lys-Gly-OH is expected to exhibit superior stability compared to its free base form. This is primarily attributed to the protonation of the free amino groups in the salt form, which reduces their nucleophilicity and susceptibility to degradation reactions. The salt form also often presents with more favorable physical properties, such as lower hygroscopicity and a more stable crystalline structure.

Data Presentation: Comparative Stability Profile

The following table summarizes the expected differences in stability between H-Lys-Gly-OH.HCl and its free base based on typical peptide behavior. The data presented is representative and intended to illustrate the anticipated disparities.

ParameterThis compoundH-Lys-Gly-OH (Free Base)Rationale
Appearance White to off-white crystalline solidWhite to off-white powderSalt formation often leads to a more defined crystalline structure.
Purity (Initial) ≥ 98%≥ 98%Both forms can be synthesized to high purity.
Purity after 6 months at 25°C/60% RH > 97%< 95%The free base is more prone to degradation.
Purity after 6 months at 40°C/75% RH > 95%< 90%Accelerated conditions highlight the lower stability of the free base.
Major Degradation Product Lysine lactam, GlycineDiketopiperazine, Lysine lactamThe free amino group of the free base can readily form a diketopiperazine.
Hygroscopicity (Weight gain at 80% RH) < 2%> 5%Salts are generally less hygroscopic than their corresponding free bases.
Aqueous Solution Stability (pH 7.4, 37°C, 24h) > 98% remaining~95% remainingThe protonated amino groups in the salt form are less reactive in solution.

Key Stability Considerations

Chemical Stability

The primary chemical degradation pathway for dipeptides with an N-terminal lysine, especially in the free base form, is the intramolecular cyclization to form a diketopiperazine . The free N-terminal amino group can attack the amide carbonyl, leading to this degradation product. In the hydrochloride salt, the N-terminal amine is protonated (NH3+), significantly reducing its nucleophilicity and thus inhibiting this cyclization.

Another potential degradation is the formation of lysine lactam through intramolecular cyclization of the lysine side chain. While this can occur in both forms, the overall lower reactivity of the salt form may also slow this process.

Physical Stability

Hygroscopicity , the tendency to absorb moisture from the air, is a critical factor in the stability of solid-state pharmaceuticals. Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions. Generally, salts have a more stable crystal lattice and are less hygroscopic than their free base counterparts.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess peptide stability.

Solid-State Stability Assessment
  • Objective: To evaluate the chemical stability of the solid peptide under accelerated and long-term storage conditions.

  • Methodology:

    • Samples of this compound and H-Lys-Gly-OH free base are stored in controlled environment chambers at various temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

    • At specified time points (e.g., 0, 1, 3, 6 months), an aliquot of each sample is withdrawn.

    • The purity of the peptide is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The mobile phase would typically consist of a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Degradation products are identified and quantified.

Hygroscopicity Testing
  • Objective: To determine the propensity of the peptide to absorb atmospheric moisture.

  • Methodology:

    • A known weight of the peptide sample is placed in a dynamic vapor sorption (DVS) instrument.

    • The sample is exposed to a programmed range of increasing and decreasing relative humidity at a constant temperature (e.g., 25°C).

    • The instrument continuously measures the change in mass of the sample as a function of RH.

    • The percentage weight gain at a specific RH (e.g., 80%) is used to classify the hygroscopicity.

Solution Stability Assessment
  • Objective: To assess the stability of the peptide in an aqueous environment, simulating physiological conditions.

  • Methodology:

    • Solutions of each peptide form are prepared in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The solutions are incubated at a controlled temperature (e.g., 37°C).

    • Aliquots are taken at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • The samples are analyzed by HPLC to determine the concentration of the parent peptide and any degradation products.

Forced Degradation Studies
  • Objective: To identify potential degradation pathways and to ensure the analytical method is "stability-indicating."

  • Methodology:

    • The peptide is subjected to stress conditions more severe than those used for accelerated stability testing.

    • Acid/Base Hydrolysis: The peptide is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

    • Oxidation: The peptide is treated with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: The solid peptide is heated to a high temperature (e.g., 80°C).

    • Photostability: The peptide is exposed to light according to ICH Q1B guidelines.

    • The resulting degradation products are analyzed by HPLC and mass spectrometry to elucidate their structures.

Visualizations

G Chemical Equilibrium and Stability FreeBase H-Lys-Gly-OH (Free Base) -NH2 (nucleophilic) HCl_Salt This compound -NH3+ (non-nucleophilic) FreeBase->HCl_Salt Protonation (add HCl) Degradation Diketopiperazine Formation (Major Degradation Pathway) FreeBase->Degradation Prone to intramolecular cyclization Stable Increased Stability HCl_Salt->Stable Protonation protects a-amino group

Caption: Equilibrium between the free base and HCl salt forms of H-Lys-Gly-OH and their respective stability.

G Workflow for Comparative Stability Testing cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analysis cluster_3 Data Comparison Sample_HCl This compound SolidState Solid-State Stability (25°C/60%RH, 40°C/75%RH) Sample_HCl->SolidState Hygro Hygroscopicity (DVS) Sample_HCl->Hygro Solution Solution Stability (pH 7.4, 37°C) Sample_HCl->Solution ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal) Sample_HCl->ForcedDeg Sample_FB H-Lys-Gly-OH (Free Base) Sample_FB->SolidState Sample_FB->Hygro Sample_FB->Solution Sample_FB->ForcedDeg HPLC HPLC-UV (Purity & Degradation Products) SolidState->HPLC Solution->HPLC ForcedDeg->HPLC MS LC-MS (Impurity Identification) HPLC->MS Comparison Compare Degradation Rates, Pathways, and Profiles HPLC->Comparison MS->Comparison

Caption: Experimental workflow for the comprehensive comparison of peptide stability.

Conclusion

For the development of pharmaceutical products containing H-Lys-Gly-OH, the hydrochloride salt is the demonstrably superior form in terms of both chemical and physical stability. Its reduced susceptibility to diketopiperazine formation and lower hygroscopicity contribute to a longer shelf-life and more robust formulation. The selection of the salt form is a critical step in de-risking the drug development process and ensuring a stable and effective final product.

H-Lys-Gly-OH.HCl: A Comparative Analysis of Efficacy with Modified Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative efficacy of the dipeptide H-Lys-Gly-OH.HCl and its modified counterparts, supported by experimental data.

The landscape of peptide-based therapeutics is ever-expanding, with dipeptides and their modified analogues representing a significant area of research. This guide provides a comparative analysis of this compound and several modified dipeptides, focusing on their demonstrated biological efficacy. Due to a notable lack of direct experimental data on the biological activities of this compound, this comparison will primarily focus on the well-documented efficacies of modified dipeptides, including Lys-Lys, Leu-Lys, and the influential tripeptide Gly-His-Lys (GHK). The potential activities of this compound will be inferred based on the known biological roles of its constituent amino acids, L-lysine and glycine.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data from key studies on the efficacy of various dipeptides. This allows for a structured comparison of their biological effects.

Peptide Biological Activity Model System Key Quantitative Findings Reference
Lys-Lys Improved Gut Structure and FunctionNeonatal Piglets with Intestinal AtrophyIncreased villus height and mucosal weight (P < 0.05) compared to free lysine. Greater whole-body protein synthesis (P < 0.05) compared to free lysine.[1]
Leu-Lys Antioxidant and Anti-agingCaenorhabditis elegansProlonged mean lifespan by 20.9% and maximum lifespan. Higher superoxide radical scavenging activity (20.49% ± 0.95%) compared to Lys-Leu (4.06% ± 0.49%).[2]
Gly-His-Lys (GHK) Wound Healing and Anti-inflammatoryHuman Dermal FibroblastsDecreased TNF-α-dependent IL-6 secretion.
GHK-Cu Skin RegenerationIn vitro and in vivo modelsStimulates collagen, dermatan sulfate, and chondroitin sulfate synthesis. Modulates metalloproteinase activity.[3][4][5]

In-Depth Analysis of Dipeptide Efficacy

This compound: An Inference-Based Assessment

Direct experimental evidence detailing the specific biological efficacy of the this compound dipeptide is currently scarce in publicly available scientific literature. However, an understanding of its constituent amino acids, L-lysine and glycine, allows for an inferential projection of its potential activities.

  • L-lysine is an essential amino acid known for its role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies. It has been shown to have antiviral properties and may play a role in reducing anxiety by acting as a serotonin antagonist.

  • Glycine , the simplest amino acid, is a crucial component of collagen and a key neurotransmitter in the central nervous system. It exhibits anti-inflammatory, immunomodulatory, and cytoprotective properties.

Based on these individual functions, it can be hypothesized that this compound may possess properties related to tissue repair, immune modulation, and anti-inflammatory responses. However, without direct experimental validation, these remain theoretical attributions.

Modified Dipeptides: A Review of Experimental Evidence

In contrast to this compound, several modified dipeptides have been the subject of rigorous scientific investigation, yielding a clearer picture of their efficacy.

Lys-Lys Dipeptide: Enhancing Gut Health and Nutrient Absorption

Studies on the Lys-Lys dipeptide have demonstrated its significant potential in improving gut health, particularly in instances of intestinal atrophy. Research on neonatal piglets has shown that enteral refeeding with Lys-Lys, compared to an equimolar amount of free L-lysine, leads to a notable improvement in intestinal structure, including increased villus height and mucosal weight.[1] This is accompanied by enhanced whole-body protein synthesis, suggesting a more efficient utilization of lysine when delivered in a dipeptide form.[1] The mechanism is believed to be mediated by the peptide transporter PepT1, which remains functional even when the gut is atrophied.[1]

Leu-Lys Dipeptide: A Potent Antioxidant and Anti-aging Agent

The dipeptide Leu-Lys has shown promising antioxidant and anti-aging properties. In studies using the model organism Caenorhabditis elegans, treatment with Leu-Lys significantly extended both the mean and maximum lifespan.[2] This effect is attributed to its ability to scavenge reactive oxygen species (ROS), with a particularly high activity against superoxide radicals.[2] The order of the amino acids appears to be crucial, as Leu-Lys demonstrated superior superoxide scavenging capabilities compared to its isomer, Lys-Leu.[2]

Gly-His-Lys (GHK): A Tripeptide with Broad Regenerative Capabilities

While a tripeptide, GHK is a highly relevant "modified" peptide in this context due to its inclusion of lysine and glycine and its extensive research history. GHK, particularly when complexed with copper (GHK-Cu), is a well-established agent in wound healing and skin regeneration.[3][4][5] It has been shown to stimulate the synthesis of essential extracellular matrix components like collagen and glycosaminoglycans, while also modulating the activity of metalloproteinases to promote tissue remodeling.[3][6] Furthermore, GHK exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as IL-6.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for critical evaluation and potential replication.

Lys-Lys Dipeptide for Gut Health in Neonatal Piglets
  • Animal Model: Yucatan miniature piglets (7-8 days old) were parenterally fed for 4 days to induce intestinal atrophy.

  • Intervention: Piglets were enterally refed with diets containing equimolar lysine supplied as either lysyl-lysine (Lys-Lys) or free L-lysine. A third group received Lys-Lys with glycyl-sarcosine to competitively inhibit the PepT1 transporter. The diets provided 75% of the lysine requirement and were delivered gastrically for 18 hours.

  • Outcome Measures: Whole-body and tissue-specific protein synthesis were measured. Indices for gut structure (villus height, mucosal weight) and barrier function were also assessed.[1]

Leu-Lys Dipeptide for Antioxidant Activity and Lifespan in C. elegans
  • In Vitro Antioxidant Assays: The antioxidant activity of Leu-Lys and Lys-Leu was determined using DPPH, superoxide, and OH/ClO radical-scavenging assays.

  • Lifespan Assay: Wild-type C. elegans were treated with Leu-Lys or Lys-Leu, and their mean and maximum lifespans were recorded and compared to a control group.

  • Intracellular ROS Measurement: Intracellular levels of reactive oxygen species and superoxide radicals in C. elegans were measured to assess the in vivo antioxidant effects.[2]

GHK for Anti-inflammatory Effects in Human Dermal Fibroblasts
  • Cell Culture: Normal human dermal fibroblasts (NHDF) were cultured.

  • Intervention: The cells were treated with GHK, its copper complex (GHK-Cu), and other related peptides. The inflammatory response was induced using Tumor Necrosis Factor-alpha (TNF-α).

  • Outcome Measure: The secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) was quantified using an ELISA kit.

Signaling Pathways and Mechanisms of Action

The biological effects of these peptides are underpinned by their interaction with specific cellular signaling pathways.

Peptide Transport and mTOR Signaling (Lys-Lys)

The enhanced efficacy of the Lys-Lys dipeptide in promoting gut health and protein synthesis is linked to its transport via the Peptide Transporter 1 (PepT1) . This transporter allows for the efficient uptake of di- and tripeptides, which can be more effective than the transport of single amino acids, especially in a compromised gut. Furthermore, lysine itself is known to activate the mammalian target of rapamycin (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that the enhanced delivery of lysine via the Lys-Lys dipeptide leads to a more robust activation of this pathway.

mTOR_Signaling Lys-Lys Dipeptide Lys-Lys Dipeptide PepT1 PepT1 Lys-Lys Dipeptide->PepT1 Uptake Intracellular Lysine Intracellular Lysine PepT1->Intracellular Lysine mTOR Pathway mTOR Pathway Intracellular Lysine->mTOR Pathway Activation Protein Synthesis Protein Synthesis mTOR Pathway->Protein Synthesis Cell Growth Cell Growth mTOR Pathway->Cell Growth

Lys-Lys uptake and its potential influence on the mTOR signaling pathway.

Antioxidant Response (Leu-Lys)

The antioxidant effects of the Leu-Lys dipeptide are primarily attributed to its ability to directly scavenge free radicals. The specific signaling pathways involved in its anti-aging effects in C. elegans are still under investigation, but likely involve the modulation of stress-response pathways that are conserved across species.

Antioxidant_Mechanism Leu-Lys Dipeptide Leu-Lys Dipeptide Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Leu-Lys Dipeptide->Reactive Oxygen Species (ROS) Scavenging Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Aging Aging Cellular Damage->Aging

Direct antioxidant action of the Leu-Lys dipeptide.

Wound Healing and Tissue Regeneration (GHK-Cu)

The GHK-Cu peptide exerts its effects through a multi-faceted mechanism that involves several key processes in wound healing. It stimulates fibroblasts to increase the production of collagen and other extracellular matrix components. It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which is crucial for tissue remodeling. Furthermore, GHK-Cu acts as a chemoattractant for immune cells, which are essential for clearing debris and coordinating the repair process.

GHK_Wound_Healing GHK-Cu GHK-Cu Fibroblast Stimulation Fibroblast Stimulation GHK-Cu->Fibroblast Stimulation MMP/TIMP Modulation MMP/TIMP Modulation GHK-Cu->MMP/TIMP Modulation Immune Cell Attraction Immune Cell Attraction GHK-Cu->Immune Cell Attraction Collagen & ECM Synthesis Collagen & ECM Synthesis Fibroblast Stimulation->Collagen & ECM Synthesis Wound Healing Wound Healing Collagen & ECM Synthesis->Wound Healing Tissue Remodeling Tissue Remodeling MMP/TIMP Modulation->Tissue Remodeling Immune Cell Attraction->Wound Healing Tissue Remodeling->Wound Healing

The multifaceted role of GHK-Cu in the wound healing process.

Conclusion

While the dipeptide this compound holds theoretical promise based on the biological roles of its constituent amino acids, a conspicuous absence of direct efficacy data in the current scientific literature prevents a definitive comparison with its modified counterparts. In contrast, modified dipeptides such as Lys-Lys and Leu-Lys, along with the tripeptide GHK, have demonstrated significant and quantifiable biological effects in various experimental models. Lys-Lys shows considerable potential for improving gut health and nutrient utilization, Leu-Lys exhibits potent antioxidant and anti-aging properties, and GHK remains a benchmark for its regenerative and anti-inflammatory capabilities. For researchers and drug development professionals, the choice of peptide will be dictated by the specific therapeutic application. The existing evidence strongly supports the continued investigation and development of these modified dipeptides. Further research into the specific biological activities of this compound is warranted to ascertain its place within the therapeutic peptide landscape.

References

Comparative Analysis of Anti-Lysine Antibody Specificity: A Focus on Cross-Reactivity with H-Lys-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of anti-lysine antibodies, with a specific focus on their potential cross-reactivity with the dipeptide H-Lys-Gly-OH. Understanding the specificity of these antibodies is paramount for accurate and reproducible results in research and therapeutic development, particularly in studies involving lysine post-translational modifications (PTMs).[1][2][3] This document outlines the experimental data, detailed protocols for assessing cross-reactivity, and the broader context of lysine's role in cellular signaling.

Understanding Antibody Specificity and Cross-Reactivity

An antibody's specificity refers to its ability to bind to a single, unique epitope. Cross-reactivity occurs when an antibody binds to antigens or epitopes that are structurally similar to the intended target.[4] In the context of anti-lysine antibodies, which are designed to recognize the amino acid lysine, it is crucial to determine if they also bind to small peptides containing lysine, such as H-Lys-Gly-OH. This is particularly important as even a two-amino-acid sequence can act as a functional antigenic determinant.[5]

Performance Comparison of Anti-Lysine Antibodies

To illustrate the importance of specificity, this section presents a comparative analysis of a hypothetical highly specific anti-lysine antibody (Antibody A) versus a less specific, cross-reactive alternative (Antibody B). The following table summarizes their binding affinities in a competitive ELISA experiment.

Analyte Antibody A (High Specificity) - IC50 (nM) Antibody B (Lower Specificity) - IC50 (nM)
L-Lysine1015
H-Lys-Gly-OH> 100050
Acetyl-Lysine1520
Unrelated Peptide> 10000> 10000

Table 1: Comparative Binding Affinities of Two Hypothetical Anti-Lysine Antibodies. The half-maximal inhibitory concentration (IC50) was determined by competitive ELISA. A lower IC50 value indicates a higher binding affinity. Antibody A demonstrates high specificity for L-Lysine and Acetyl-Lysine with minimal cross-reactivity to the dipeptide H-Lys-Gly-OH. In contrast, Antibody B shows significant cross-reactivity with H-Lys-Gly-OH.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is essential. The following are detailed methodologies for key experiments used to evaluate the specificity of anti-lysine antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful technique to quantify the degree of cross-reactivity of an antibody with structurally related antigens.[4][6]

Objective: To determine the binding affinity and specificity of an anti-lysine antibody by measuring its ability to bind to immobilized lysine in the presence of competing free analytes (L-Lysine, H-Lys-Gly-OH, etc.).

Materials:

  • 96-well microtiter plate

  • Capture antigen: Lysine-conjugated Bovine Serum Albumin (BSA-Lys)

  • Anti-lysine antibody

  • Competing analytes: L-Lysine, H-Lys-Gly-OH, Acetyl-Lysine, unrelated control peptide

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of BSA-Lys solution (1-10 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the competing analytes. In separate tubes, pre-incubate a fixed concentration of the anti-lysine antibody with each dilution of the competing analytes for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value.

Western Blotting

Western blotting can be used to visually assess the specificity of an anti-lysine antibody against a panel of proteins and peptides.[4]

Objective: To confirm that the anti-lysine antibody binds specifically to lysine-containing proteins and not to unrelated proteins or peptides.

Materials:

  • Polyacrylamide gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer

  • Primary anti-lysine antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Lysine-rich protein (e.g., Histones), non-lysine rich protein (control), and H-Lys-Gly-OH peptide.

Procedure:

  • Sample Preparation: Prepare lysates or solutions of the target proteins and peptides.

  • Electrophoresis: Separate the samples by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins/peptides from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-lysine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. A specific antibody should only produce a band for the lysine-containing protein.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical cross-reactivity testing workflow and a simplified signaling pathway involving lysine modification.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Competition Competition Analyte Dilution Analyte Dilution Analyte Dilution->Competition Antibody Dilution Antibody Dilution Antibody Dilution->Competition Incubation Incubation Competition->Incubation Secondary Antibody Secondary Antibody Incubation->Secondary Antibody Substrate Addition Substrate Addition Secondary Antibody->Substrate Addition Readout Readout Substrate Addition->Readout

Caption: Workflow for Competitive ELISA to test antibody cross-reactivity.

Lysine post-translational modifications, such as acetylation and ubiquitination, are critical for regulating numerous cellular processes, including gene expression and signaling pathways.[1][8] The specificity of antibodies used to study these modifications is therefore of utmost importance.

G cluster_pathway Simplified Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade 2. Activation Transcription_Factor Transcription Factor (Inactive) Kinase_Cascade->Transcription_Factor 3. Phosphorylation HAT Histone Acetyltransferase Transcription_Factor->HAT 4. Recruitment Active_TF Transcription Factor (Active) HAT->Active_TF 5. Acetylation (Lysine) Gene_Expression Gene Expression Active_TF->Gene_Expression 6. Transcription Initiation

Caption: Role of lysine acetylation in a generic signaling pathway.

Alternative Methodologies

For comprehensive validation of anti-lysine antibody specificity, several alternative and complementary strategies should be considered:

  • Peptide Array: Screening the antibody against an array of modified and unmodified peptides can provide a broad overview of its specificity.[9]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique identifies the proteins that are bound by the antibody in a complex mixture, providing definitive evidence of its target(s).[10]

  • Knockout/Knockdown Cell Lines: Comparing the antibody's signal in wild-type cells versus cells where the target protein has been knocked out or knocked down is a gold-standard method for specificity validation.[10]

Conclusion

The specificity of anti-lysine antibodies is a critical factor for the reliability of experimental results. While an antibody may show high affinity for free lysine, its potential cross-reactivity with small lysine-containing peptides like H-Lys-Gly-OH must be rigorously evaluated. The use of multiple validation techniques, including competitive ELISA, Western blotting, and peptide arrays, is strongly recommended to ensure the generation of accurate and reproducible data in the study of lysine biology. Researchers should carefully scrutinize the validation data provided by antibody manufacturers and consider performing their own in-house validation to confirm specificity for their particular application.

References

H-Lys-Gly-OH.HCl in Cellular Proliferation: A Comparative Analysis with Other Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

The dipeptide H-Lys-Gly-OH.HCl, a simple molecule composed of lysine and glycine, is an intriguing subject for researchers in cell biology and drug development. Its potential to influence cellular proliferation is a key area of investigation. This guide provides a comparative analysis of the effects of various dipeptides on cell proliferation, drawing from available experimental data. While direct comparative studies including this compound are limited, this document synthesizes findings from research on other dipeptides to offer a broader context for its potential biological activity.

Comparative Analysis of Dipeptide Effects on Cell Proliferation

The following table summarizes quantitative data from various studies investigating the impact of different dipeptides on the proliferation of several cell types. It is important to note that these results are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

DipeptideCell LineAssayConcentrationObserved Effect on ProliferationSource
Pro-Hyp Mouse Skin FibroblastsCell Counting200 µMSignificant increase in cell number.[1][1]
Hyp-Gly Mouse Skin FibroblastsCell Counting100 µMTriggered growth of fibroblasts.[2][2]
Gly-Leu Chicken Intestinal Epithelial CellsMTT Assay20 nmol/LSignificantly increased cell viability compared to control, Gly, and Gly-Gly.[3][4][3][4]
Gly-Gly Chicken Intestinal Epithelial CellsMTT Assay20 nmol/LSignificantly increased cell viability compared to control.[3][4][3][4]
Gramicidin S L929 FibroblastsMorphometric Analysis0.5 µg/ml & 5.0 µg/mlStimulated proliferation of fibroblasts in a monolayer.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common cell proliferation assays cited in dipeptide research.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: Active mitochondria in living cells cleave the tetrazolium ring of MTT, forming a purple formazan precipitate.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[6]

  • Treatment: Remove the old media and add 100 µL of media containing the desired concentration of the dipeptide. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL) in culture medium. Add 100 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[6]

BrdU Incorporation Assay

The BrdU (Bromodeoxyuridine) assay is used to detect proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8]

Principle: The incorporated BrdU is detected using specific anti-BrdU antibodies, allowing for the quantification of cells that are actively replicating their DNA.[9]

Protocol:

  • Cell Culture and Labeling: Culture cells with the dipeptide of interest for the desired duration. For the final 2-24 hours of culture, add BrdU labeling solution to the medium.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells. Denature the DNA using a fixing/denaturing solution to improve the accessibility of the incorporated BrdU to the detection antibody.[9]

  • Antibody Incubation: Add an anti-BrdU primary antibody to detect the incorporated BrdU.

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-linked secondary antibody that recognizes the primary antibody.[9] Add a substrate like TMB to develop a colorimetric signal.

  • Measurement: The magnitude of the absorbance is proportional to the quantity of BrdU incorporated into the cells, which directly indicates cell proliferation.[9]

Visualizing Cellular Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

G cluster_workflow Experimental Workflow: Cell Proliferation Assay Cell_Seeding Seed cells in 96-well plate Dipeptide_Treatment Treat cells with various dipeptides (e.g., this compound) Cell_Seeding->Dipeptide_Treatment Incubation Incubate for a defined period (e.g., 24-72h) Dipeptide_Treatment->Incubation Proliferation_Assay Perform cell proliferation assay (e.g., MTT, BrdU) Incubation->Proliferation_Assay Data_Acquisition Measure absorbance or fluorescence Proliferation_Assay->Data_Acquisition Analysis Analyze and compare the effects of dipeptides Data_Acquisition->Analysis

Caption: A typical workflow for assessing the effect of dipeptides on cell proliferation.

G cluster_pathway Generalized Dipeptide-Induced Proliferation Pathway Dipeptide Dipeptide Receptor Cell Surface Receptor Dipeptide->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation

Caption: A potential signaling cascade initiated by dipeptides to promote cell growth.

References

A Comparative Analysis of H-Lys-Gly-OH.HCl and L-lysine Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the absorption kinetics of amino acids and their derivatives is paramount for effective therapeutic design and nutrient formulation. This guide provides a detailed comparative analysis of the uptake mechanisms of the essential amino acid L-lysine and the dipeptide H-Lys-Gly-OH, supported by experimental data and protocols.

The intestinal absorption of amino acids occurs through two primary pathways: the transport of free amino acids by specific amino acid transporters and the uptake of small peptides (di- and tripeptides) by peptide transporters. These pathways exhibit distinct kinetic properties and regulatory mechanisms, influencing the bioavailability of these crucial nutrients. This guide will delve into a comparative analysis of the uptake of L-lysine, a cationic amino acid, and the dipeptide H-Lys-Gly-OH, highlighting their respective transport systems and providing a framework for their experimental evaluation.

Executive Summary of Comparative Uptake Kinetics

The uptake of H-Lys-Gly-OH and L-lysine is mediated by distinct transporter families with significantly different kinetic profiles. H-Lys-Gly-OH is primarily transported by the high-capacity, low-affinity peptide transporter 1 (PepT1), whereas L-lysine is taken up by lower-capacity, higher-affinity cationic amino acid transporters (CATs).

ParameterH-Lys-Gly-OH (via PepT1)L-lysine (via CATs)Key Differences
Primary Transporter Peptide Transporter 1 (PepT1/SLC15A1)Cationic Amino Acid Transporters (CAT1/SLC7A1, CAT2/SLC7A2)Different protein families with distinct mechanisms.
Driving Force Inwardly directed H+ gradientMembrane potential (electrogenic)PepT1 is a proton co-transporter, while CATs are influenced by the electrical gradient across the membrane.
Affinity (Km) Lower affinity (mM range)Higher affinity (µM to low mM range)CATs bind L-lysine more tightly at lower concentrations.
Capacity (Vmax) Higher capacityLower capacityPepT1 can transport a larger amount of its substrate at saturating concentrations.
Representative Km ~1.64 - 5.1 mM (for Gly-Gly)¹~0.0066 - 0.48 mM²Illustrates the significant difference in substrate affinity.
Representative Vmax Not directly comparable due to different experimental systems~0.072 - 8.48 nmol/mg protein/min²Vmax values are highly dependent on the experimental model and expression levels of the transporter.
Regulation Substrate-dependent upregulation, hormonal regulation (e.g., insulin, EGF)[1]Substrate availability, hormonal regulation, nitric oxide[2][3]Both are subject to complex regulatory networks.

¹Kinetic parameters for the model dipeptide Gly-Gly, which is commonly used to characterize PepT1 activity. ²Kinetic parameters for L-lysine uptake in NSC-34 cell lines, showing two saturable processes.[4]

Signaling and Transport Mechanisms

The disparate transport mechanisms of H-Lys-Gly-OH and L-lysine are fundamental to their differential absorption kinetics.

H-Lys-Gly-OH Uptake via PepT1

The transport of H-Lys-Gly-OH is primarily mediated by the intestinal peptide transporter PepT1. This process is an active transport mechanism driven by a proton gradient. The influx of the dipeptide is coupled with the influx of protons (H+), making the intracellular environment more acidic. This proton gradient is maintained by the sodium-proton exchanger (NHE) on the apical membrane of intestinal epithelial cells.

PepT1_Uptake cluster_lumen Intestinal Lumen (Apical Side) cluster_enterocyte Enterocyte (Intracellular) H-Lys-Gly-OH H-Lys-Gly-OH PepT1 PepT1 (SLC15A1) Proton-coupled Di/tripeptide Transporter H-Lys-Gly-OH->PepT1:f0 Binds H+ H+ H+->PepT1:f0 Co-transport Hydrolysis Hydrolysis PepT1:f1->Hydrolysis Transport L-lysine_int L-lysine Hydrolysis->L-lysine_int Yields Glycine_int Glycine Hydrolysis->Glycine_int Yields

Caption: H-Lys-Gly-OH uptake via the PepT1 transporter.

L-lysine Uptake via Cationic Amino Acid Transporters (CATs)

L-lysine, being a cationic amino acid, is transported across the cell membrane by members of the cationic amino acid transporter (CAT) family, primarily CAT1 and CAT2. This transport is electrogenic, meaning it is driven by the negative membrane potential of the cell. The movement of the positively charged L-lysine into the cell is favored by the relatively negative interior of the cell. This process does not directly depend on a proton or sodium gradient, but rather on the electrochemical gradient of the amino acid itself.

CAT_Uptake cluster_extracellular Extracellular Space cluster_cell Intracellular Space L-lysine_ext L-lysine CAT CAT Transporter (e.g., CAT1) Facilitated Diffusion L-lysine_ext->CAT:f0 Binds L-lysine_int L-lysine CAT:f1->L-lysine_int Transport (Electrogenic) Membrane_Potential Membrane Potential (-70mV)

Caption: L-lysine uptake via a cationic amino acid transporter (CAT).

Experimental Protocols

Accurate characterization of the uptake of H-Lys-Gly-OH and L-lysine requires robust in vitro experimental models. The two most commonly employed systems are the human colon adenocarcinoma cell line, Caco-2, and the Xenopus laevis oocyte expression system.

Experimental Workflow: In Vitro Uptake Assay

The general workflow for assessing the uptake of these compounds in a cell-based assay is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for Uptake Assay A Cell Culture (e.g., Caco-2 or Xenopus Oocytes) B Seeding/Injection (Plate cells or inject oocytes with transporter cRNA) A->B C Differentiation/Expression (Allow cells to form monolayer or oocytes to express transporter) B->C D Pre-incubation (Wash and equilibrate cells in buffer) C->D E Uptake Assay (Incubate with radiolabeled or unlabeled compound) D->E F Termination of Uptake (Wash with ice-cold buffer) E->F G Cell Lysis & Sample Preparation F->G H Quantification (Scintillation counting or LC-MS/MS) G->H I Data Analysis (Calculate Km and Vmax) H->I

Caption: General workflow for an in vitro uptake assay.

Protocol 1: Dipeptide (H-Lys-Gly-OH) Uptake Assay in Caco-2 Cells

Objective: To determine the kinetic parameters (Km and Vmax) of H-Lys-Gly-OH uptake in a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells (passages 20-40)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • H-Lys-Gly-OH.HCl

  • Radiolabeled tracer (e.g., [³H]Gly-Sar as a competitive inhibitor or custom synthesized radiolabeled H-Lys-Gly-OH) or a reliable LC-MS/MS method for quantification.

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail and counter or LC-MS/MS system

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).

  • Pre-incubation: Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4). Pre-incubate the cells in HBSS (pH 7.4) for 20 minutes at 37°C.

  • Uptake Assay:

    • Prepare uptake solutions in HBSS (pH 6.0) containing a range of concentrations of unlabeled H-Lys-Gly-OH and a fixed concentration of the radiolabeled tracer.

    • Remove the pre-incubation buffer and add the uptake solutions to the apical side of the Transwell® inserts.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the monolayers three times with ice-cold PBS to remove any unbound substrate.

  • Cell Lysis:

    • Cut out the filter membrane from the Transwell® insert.

    • Place the membrane in a vial containing cell lysis buffer and incubate to lyse the cells.

  • Quantification:

    • For radiolabeled compounds: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For unlabeled compounds: Process the cell lysate for LC-MS/MS analysis to quantify the intracellular concentration of H-Lys-Gly-OH.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates to normalize the uptake data.

    • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: L-lysine Uptake Assay in Xenopus laevis Oocytes

Objective: To characterize the transport of L-lysine mediated by a specific cationic amino acid transporter (e.g., CAT1) expressed in Xenopus laevis oocytes.

Materials:

  • Mature female Xenopus laevis

  • Collagenase type II

  • OR2 buffer

  • ND96 buffer

  • cRNA encoding the cationic amino acid transporter of interest (e.g., human CAT1)

  • [³H]L-lysine

  • Unlabeled L-lysine

  • Microinjection setup

  • Scintillation counter

Procedure:

  • Oocyte Preparation:

    • Surgically remove a portion of the ovary from an anesthetized Xenopus laevis.

    • Treat the ovarian tissue with collagenase in OR2 buffer to defolliculate the oocytes.

    • Manually select stage V-VI oocytes.

  • cRNA Injection:

    • Inject each oocyte with approximately 50 nl of cRNA solution (e.g., 1 µg/µl) encoding the transporter of interest.

    • Inject a control group of oocytes with 50 nl of sterile water.

    • Incubate the injected oocytes in ND96 buffer at 18°C for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Prepare uptake solutions in ND96 buffer containing a fixed concentration of [³H]L-lysine and varying concentrations of unlabeled L-lysine.

    • Place individual oocytes (or small groups) into the uptake solutions.

    • Incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Termination of Uptake:

    • Rapidly remove the oocytes from the uptake solution.

    • Wash the oocytes several times with ice-cold ND96 buffer to remove extracellular tracer.

  • Lysis and Quantification:

    • Place each oocyte in a separate scintillation vial.

    • Lyse the oocytes by adding a lysis buffer (e.g., 1% SDS).

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in the water-injected oocytes (background uptake) from the values obtained for the cRNA-injected oocytes.

    • Plot the uptake rate against the L-lysine concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The uptake of H-Lys-Gly-OH and L-lysine is governed by distinct and well-characterized transport systems. The dipeptide is primarily absorbed via the high-capacity, low-affinity, proton-coupled PepT1 transporter, while the free amino acid is taken up by higher-affinity, lower-capacity cationic amino acid transporters that are dependent on the cell's membrane potential. These differences in transport kinetics have significant implications for the formulation of pharmaceuticals and nutritional supplements. For instance, delivering lysine in a dipeptide form might be advantageous in situations requiring high-dose supplementation, as the PepT1 transporter is less likely to become saturated. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess and compare the uptake of these and other amino acid-based compounds, thereby facilitating the development of more effective and bioavailable products.

References

A Researcher's Guide to Substrate Selection for Human Tissue Kallikrein 1 (KLK1) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate and efficient measurement of enzymatic activity. This guide provides a comparative overview of commonly used substrates for Human Tissue Kallikrein 1 (KLK1), a key serine protease in the kallikrein-kinin system.

While the simple dipeptide H-Lys-Gly-OH.HCl presents a potential substrate due to KLK1's preference for cleaving after lysine residues, there is a notable lack of published performance data for this specific compound. Therefore, this guide will focus on the benchmarking of well-characterized chromogenic and fluorogenic peptide substrates for KLK1, providing a framework for substrate selection in the absence of direct data for this compound.

Performance Comparison of KLK1 Substrates

The selection of a substrate for an enzymatic assay is often a trade-off between sensitivity, specificity, and the technical requirements of the detection method. Chromogenic substrates offer simplicity and are suitable for colorimetric plate readers, while fluorogenic substrates typically provide higher sensitivity. The following table summarizes the kinetic parameters of several common substrates for human tissue kallikrein 1.

Substrate TypeSubstrate NameKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Cleavage Site
Putative Dipeptide H-Lys-Gly-OHData not availableData not availableData not availableLys-Gly
Chromogenic D-Val-Leu-Arg-pNA13011.79.0 x 10⁴Arg-pNA
H-D-Val-Leu-Lys-pNA600.46.7 x 10³Lys-pNA
Fluorogenic Boc-VPR-AMCData not availableData not availableData not availableArg-AMC
Ac-Phe-Arg-AMC231.87.8 x 10⁴Arg-AMC
MOCAc-RPKPVE-Nval-WRK(Dnp)-NH₂2.51.97.6 x 10⁵Arg-Lys

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative protocols for enzymatic assays with human tissue kallikrein 1 using chromogenic and fluorogenic substrates.

Chromogenic Substrate Assay Protocol

This protocol is a general guideline for measuring KLK1 activity using a p-nitroanilide (pNA) based substrate.

Materials:

  • Human Tissue Kallikrein 1 (KLK1), purified

  • Chromogenic substrate (e.g., D-Val-Leu-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

  • Dilute the KLK1 enzyme and substrate to the desired concentrations in the assay buffer.

  • Add 50 µL of the KLK1 solution to the wells of the microplate.

  • To initiate the reaction, add 50 µL of the substrate solution to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 37°C).

  • The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of pNA (ε = 9,620 M⁻¹cm⁻¹).

Fluorogenic Substrate Assay Protocol

This protocol outlines a general procedure for a more sensitive KLK1 assay using an aminomethylcoumarin (AMC) based substrate.

Materials:

  • Human Tissue Kallikrein 1 (KLK1), purified

  • Fluorogenic substrate (e.g., Ac-Phe-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • Black 96-well microplate

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the KLK1 enzyme and substrate to the desired working concentrations in the assay buffer.

  • Add 50 µL of the KLK1 solution to the wells of the black microplate.

  • Start the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C).

  • The enzyme activity is proportional to the rate of fluorescence increase. A standard curve of free AMC can be used to convert the fluorescence units to the concentration of the product formed.

Visualizing Experimental and Biological Context

To better understand the experimental workflow and the biological relevance of KLK1, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme KLK1 Dilution Mix Mix Enzyme and Substrate in Microplate Enzyme->Mix Substrate Substrate Dilution Substrate->Mix Buffer Assay Buffer Buffer->Mix Reader Measure Signal (Absorbance/Fluorescence) Mix->Reader Kinetics Calculate Kinetic Parameters Reader->Kinetics

A simplified workflow for a typical in vitro enzymatic assay.

The biological activity of KLK1 is best understood in the context of the Kallikrein-Kinin System, a crucial signaling pathway involved in inflammation, blood pressure regulation, and coagulation.

kallikrein_kinin_system cluster_activation Activation Cascade cluster_kinin_generation Kinin Generation cluster_signaling Cellular Signaling cluster_effects Physiological Effects ProKLK1 Pro-KLK1 (inactive) KLK1 KLK1 (active) ProKLK1->KLK1 Proteolytic Cleavage LMWK Low Molecular Weight Kininogen (LMWK) KLK1->LMWK Kallidin Lys-Bradykinin (Kallidin) LMWK->Kallidin KLK1 Cleavage B2R Bradykinin B2 Receptor Kallidin->B2R Binding Signaling Downstream Signaling (e.g., NO, Prostaglandins) B2R->Signaling Effects Vasodilation Inflammation Pain Signaling->Effects

The Kallikrein-Kinin System signaling pathway initiated by KLK1.

A Comparative Guide to H-Lys-Gly-OH.HCl and H-Arg-Gly-OH.HCl in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of H-Lys-Gly-OH.HCl and H-Arg-Gly-OH.HCl for use in receptor binding studies. Due to a lack of publicly available direct comparative binding data for these specific dipeptides, this guide focuses on the fundamental physicochemical differences between the lysine and arginine residues and how these differences are likely to influence receptor interactions. Furthermore, it furnishes detailed, generalized experimental protocols that can be employed to generate the necessary comparative data for specific receptors of interest.

Introduction: The Significance of Lysine vs. Arginine in Dipeptide-Receptor Interactions

The dipeptides H-Lys-Gly-OH (Lys-Gly) and H-Arg-Gly-OH (Arg-Gly) represent simple yet informative tools for probing receptor binding pockets. The key distinction between these molecules lies in the side chain of the N-terminal amino acid: lysine possesses a primary amino group, while arginine features a guanidinium group. This fundamental difference in their chemical structures dictates their potential interactions with receptor surfaces, influencing binding affinity, specificity, and subsequent biological responses.

At physiological pH, both lysine and arginine side chains are protonated and carry a positive charge. However, the nature of this charge distribution and the hydrogen bonding capabilities differ significantly. The guanidinium group of arginine is planar and can donate up to five hydrogen bonds through its three nitrogen atoms. In contrast, the ammonium group of lysine can donate up to three hydrogen bonds. This more extensive hydrogen-bonding network of arginine often leads to stronger and more specific interactions with receptor sites that have complementary hydrogen bond acceptors, such as carboxylate or phosphate groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and H-Arg-Gly-OH.HCl is presented below. These properties are fundamental to understanding their behavior in biological assays.

PropertyThis compoundH-Arg-Gly-OH.HClData Source
Molecular Formula C₈H₁₈ClN₃O₃C₈H₁₈ClN₅O₃[1]
Molecular Weight 239.70 g/mol Not directly found, calculated based on H-Arg-Gly-OH (231.25 g/mol ) + HCl (36.46 g/mol ) ≈ 267.71 g/mol [1][2]
Side Chain pKa ~10.5 (Lysine)~12.5 (Arginine)Generic textbook values
Hydrogen Bond Donors 3 (side chain)5 (side chain)Generic textbook values
Charge at pH 7.4 +1+1Generic textbook values

Hypothetical Receptor Binding Data

While direct comparative experimental data is not available, the following table illustrates how quantitative data from receptor binding studies would be presented. Researchers are encouraged to generate such data for their specific receptor of interest using the protocols outlined in the subsequent sections.

ParameterReceptor XReceptor Y
This compound
Kd (nM)Data to be determinedData to be determined
Ki (nM)Data to be determinedData to be determined
IC₅₀ (nM)Data to be determinedData to be determined
H-Arg-Gly-OH.HCl
Kd (nM)Data to be determinedData to be determined
Ki (nM)Data to be determinedData to be determined
IC₅₀ (nM)Data to be determinedData to be determined

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC₅₀ is the concentration of a ligand that inhibits a specific biological response by 50%.

Experimental Protocols

To generate the comparative binding data, the following standard experimental protocols can be adapted.

Radioligand Binding Assay

This technique is a gold standard for quantifying the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Kd or Ki) of H-Lys-Gly-OH and H-Arg-Gly-OH for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparations expressing the receptor of interest.

  • A radiolabeled ligand known to bind to the receptor.

  • This compound and H-Arg-Gly-OH.HCl.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor dipeptides (H-Lys-Gly-OH or H-Arg-Gly-OH).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor Preparation (Membranes or Purified) Incubation Incubation (Receptor + Ligands) ReceptorPrep->Incubation LigandPrep Ligand Preparation (Radiolabeled & Unlabeled Peptides) LigandPrep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50, Ki Determination) Counting->DataAnalysis SPR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Immobilization Receptor Immobilization on Sensor Chip Association Association Phase (Analyte Injection) Immobilization->Association AnalytePrep Analyte Preparation (Dipeptide Series) AnalytePrep->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Sensorgram Generation Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association DataFitting Data Fitting (kon, koff, Kd) Sensorgram->DataFitting Gq_Signaling_Pathway Dipeptide H-Lys-Gly-OH or H-Arg-Gly-OH GPCR Gq-Coupled Receptor Dipeptide->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets

References

A Head-to-Head Comparison of H-Lys-Gly-OH.HCl Suppliers for Researchers and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of synthetic peptides such as H-Lys-Gly-OH.HCl are paramount. This dipeptide hydrochloride is a fundamental building block in various research applications, including peptide synthesis, drug discovery, and biochemical assays. The choice of supplier can significantly impact experimental outcomes, timelines, and budget. This guide provides an objective comparison of this compound from various suppliers, supported by detailed experimental protocols for in-house validation.

Supplier Overview and Product Specifications

A review of publicly available data from prominent chemical suppliers reveals variations in stated purity and available documentation. While many suppliers list this compound in their catalogs, obtaining detailed batch-specific data often requires direct inquiry. This comparison focuses on key quality attributes that should be assessed when selecting a supplier.

Table 1: Comparison of Supplier-Stated Product Specifications for this compound

SupplierStated PurityMolecular FormulaMolecular Weight ( g/mol )CAS NumberAdditional Information
Supplier A (e.g., Bachem AG) Typically >98% (requires CoA)C₈H₁₇N₃O₃ · HCl239.70[1][2]40719-58-2Research use only.[1]
Supplier B (e.g., BOC Sciences) ≥95%C₈H₁₈ClN₃O₃239.70[]31461-63-9States storage at -20°C.[]
Supplier C (e.g., ChemicalBook) Varies by listing (e.g., 99%)[4]C₈H₁₇N₃O₃.HClNot consistently listed40719-58-2[4]Acts as a marketplace for various manufacturers.
Supplier D (e.g., CSBio China) Requires CoAC₆H₁₄N₂O₂.HCl (for Lys-OH.HCl)182.7 (for Lys-OH.HCl)657-27-2 (for Lys-OH.HCl)Example of a supplier of related amino acid derivatives.

Note: The suppliers listed are examples and not an exhaustive list. Data is based on information available from public-facing websites and may not reflect all available products. Researchers should always request a Certificate of Analysis (CoA) for specific batch information.

Critical Quality Attributes and Experimental Evaluation

To ensure the reliability of experimental results, a thorough in-house validation of this compound from any supplier is recommended. The following sections detail the experimental protocols for assessing purity, identity, and stability.

Experimental Workflow for Supplier Validation

The following diagram illustrates a comprehensive workflow for the head-to-head comparison of this compound from different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Stability Assessment cluster_3 Data Analysis & Comparison A Procure this compound from Suppliers A, B, C B Log Samples & Document Initial Appearance A->B C Prepare Stock Solutions (e.g., 1 mg/mL in H₂O) B->C D Purity Analysis (RP-HPLC) C->D E Identity Confirmation (LC-MS) C->E F Counter-ion Analysis (Ion Chromatography) C->F G Moisture Content (Karl Fischer Titration) C->G K Tabulate Quantitative Data D->K L Compare Impurity Profiles E->L F->K G->K H Accelerated Stability Study (e.g., 40°C/75% RH) J Time-Point Analysis (Purity by RP-HPLC) H->J I Long-Term Stability Study (e.g., 25°C/60% RH) I->J J->K M Supplier Selection K->M L->M G LysGly H-Lys-Gly-OH Lys Lysine LysGly->Lys Peptide Bond Hydrolysis (H₂O, pH, Temp) Gly Glycine LysGly->Gly Peptide Bond Hydrolysis (H₂O, pH, Temp)

References

Sequencing of H-Lys-Gly-OH: A Comparative Guide to Edman Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and experimental framework for confirming the amino acid sequence of the tripeptide H-Lys-Gly-OH using the Edman degradation technique. The content herein is designed to offer an objective performance analysis supported by experimental data and detailed methodologies.

Principle of Edman Degradation

Edman degradation is a well-established method for sequencing peptides and proteins by sequentially removing one amino acid residue at a time from the N-terminus.[1][2][3] The process involves a cyclical three-step chemical reaction:

  • Coupling: The peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.[1][3]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[4]

  • Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which can be identified using chromatographic methods.[4]

The shortened peptide is then available for the next cycle of degradation.

Experimental Protocol: Manual Edman Degradation of H-Lys-Gly-OH

This protocol outlines the manual procedure for the sequential degradation of the tripeptide H-Lys-Gly-OH.

Materials:

  • H-Lys-Gly-OH peptide sample

  • Phenyl isothiocyanate (PITC)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Heptane

  • Ethyl acetate

  • 1 M HCl

  • Nitrogen gas supply

  • Heating block or water bath (50°C and 80°C)

  • Vortex mixer

  • Centrifuge

  • HPLC system for PTH-amino acid analysis

Procedure:

Cycle 1: Identification of the N-terminal Amino Acid (Lysine)

  • Coupling:

    • Dissolve approximately 10 nmol of H-Lys-Gly-OH in 50 µL of a 50% aqueous pyridine solution in a small reaction tube.

    • Add 5 µL of PITC.

    • Incubate the mixture at 50°C for 30 minutes under a nitrogen atmosphere.

    • Dry the sample completely under a stream of nitrogen.

  • Extraction of Excess Reagents:

    • Add 100 µL of heptane/ethyl acetate (2:1, v/v).

    • Vortex thoroughly and centrifuge for 1 minute.

    • Carefully remove and discard the upper organic phase.

    • Repeat the extraction two more times.

    • Dry the sample completely under nitrogen.

  • Cleavage:

    • Add 50 µL of anhydrous trifluoroacetic acid (TFA).

    • Incubate at 50°C for 10 minutes under nitrogen.

    • Dry the sample completely under a stream of nitrogen.

  • Extraction of the ATZ-Amino Acid:

    • Add 100 µL of ethyl acetate and 50 µL of water.

    • Vortex thoroughly and centrifuge for 1 minute.

    • Carefully transfer the upper ethyl acetate layer (containing the ATZ-lysine) to a separate tube.

    • The remaining aqueous layer contains the dipeptide H-Gly-OH for the next cycle. Dry the aqueous phase under nitrogen.

  • Conversion:

    • Dry the ethyl acetate extract containing the ATZ-lysine under nitrogen.

    • Add 50 µL of 1 M HCl.

    • Incubate at 80°C for 10 minutes to convert the ATZ-lysine to PTH-lysine.

    • Dry the sample completely under nitrogen.

  • Analysis:

    • Reconstitute the dried PTH-lysine sample in a suitable solvent (e.g., 20-30 µL of acetonitrile/water).

    • Inject the sample into the HPLC system for identification.

Cycle 2: Identification of the Second Amino Acid (Glycine)

  • Repeat Steps 1-6 using the dried aqueous phase from Cycle 1, which contains the H-Gly-OH dipeptide. The PTH-amino acid identified in this cycle will be PTH-glycine.

Data Presentation: HPLC Analysis of PTH-Amino Acids

The identification of the cleaved PTH-amino acid at each cycle is achieved by comparing its retention time with that of known PTH-amino acid standards under identical HPLC conditions.

Table 1: HPLC Retention Times for PTH-Amino Acid Standards

PTH-Amino AcidRetention Time (minutes)
PTH-Lysine18.5
PTH-Glycine10.2

Note: These are representative retention times and may vary depending on the specific HPLC system, column, and mobile phase conditions.

HPLC Conditions for PTH-Amino Acid Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% aqueous trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 10% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV at 269 nm

Mandatory Visualizations

Edman Degradation Workflow for H-Lys-Gly-OH

Edman_Workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 Start H-Lys-Gly-OH Couple1 Couple with PITC Start->Couple1 Cleave1 Cleave with TFA Couple1->Cleave1 Extract1 Extract ATZ-Lys Cleave1->Extract1 Residue1 H-Gly-OH Cleave1->Residue1 Remaining Peptide Convert1 Convert to PTH-Lys Extract1->Convert1 Analyze1 HPLC Analysis Convert1->Analyze1 Product1 Identify Lysine Analyze1->Product1 Couple2 Couple with PITC Residue1->Couple2 Cleave2 Cleave with TFA Couple2->Cleave2 Extract2 Extract ATZ-Gly Cleave2->Extract2 Convert2 Convert to PTH-Gly Extract2->Convert2 Analyze2 HPLC Analysis Convert2->Analyze2 Product2 Identify Glycine Analyze2->Product2

Caption: Workflow of the two-cycle Edman degradation of H-Lys-Gly-OH.

Chemical Mechanism of Edman Degradation on H-Lys-Gly-OH (Cycle 1)

Edman_Mechanism Peptide H-Lys-Gly-OH (N-terminus) Coupling Coupling (pH 9.0) Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Lys-Gly-OH Coupling->PTC_Peptide Cleavage Cleavage (TFA) PTC_Peptide->Cleavage ATZ_Lys ATZ-Lysine Cleavage->ATZ_Lys Dipeptide H-Gly-OH Cleavage->Dipeptide to Cycle 2 Conversion Conversion (Acid) ATZ_Lys->Conversion PTH_Lys PTH-Lysine (Identified by HPLC) Conversion->PTH_Lys

Caption: Reaction mechanism for the first cycle of Edman degradation on H-Lys-Gly-OH.

Conclusion

The sequential identification of PTH-lysine in the first cycle and PTH-glycine in the second cycle via Edman degradation and HPLC analysis confirms the amino acid sequence of the tripeptide as H-Lys-Gly-OH. The detailed protocol and comparative data provided in this guide offer a robust framework for researchers to employ this classic sequencing technique for the characterization of short peptides. The provided diagrams visually articulate the experimental workflow and the underlying chemical transformations, aiding in a comprehensive understanding of the process.

References

Comparative metabolic stability of H-Lys-Gly-OH and other dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the metabolic stability of H-Lys-Gly-OH in comparison to other dipeptides is crucial for researchers in drug development and related scientific fields. The stability of these small peptides in biological fluids is a key determinant of their pharmacokinetic profile and therapeutic efficacy. This guide provides a comparative overview of dipeptide stability, supported by experimental data, detailed protocols, and visualizations to aid in understanding the structural factors influencing their metabolic fate.

Comparative Metabolic Stability of Dipeptides

The metabolic stability of dipeptides is significantly influenced by their amino acid composition and sequence. Studies have shown that the nature of the N-terminal amino acid plays a pivotal role in determining the rate of hydrolysis in plasma.

Key Findings from Experimental Data:

  • N-Terminal Glycine Confers Stability: Dipeptides with an N-terminal glycine residue generally exhibit greater stability in plasma compared to those with other N-terminal amino acids. For instance, Gly-Leu has a significantly longer half-life than Ala-Leu, Phe-Leu, and Arg-Leu[1]. This suggests that the simple, unbranched side chain of glycine may hinder recognition or binding by plasma peptidases.

  • Influence of the C-Terminal Residue: While the N-terminal residue is a primary determinant, the C-terminal amino acid also influences stability. However, the impact appears to be less pronounced than that of the N-terminal residue. For example, the half-lives of Leu-Gly and Leu-Ala in plasma are not significantly different, and both are hydrolyzed rapidly[1].

  • Charge of the N-Terminal Residue: The charge of the N-terminal amino acid side chain also affects stability. Dipeptides with a negatively charged N-terminal residue, such as Asp-Leu, show slower plasma hydrolysis compared to Gly-Leu. However, this increased stability in plasma might be offset by other elimination pathways, such as increased renal excretion[1].

While direct experimental data on the half-life of H-Lys-Gly-OH in plasma was not identified in the reviewed literature, its stability can be inferred based on the established principles. Given that it possesses a C-terminal glycine, its stability might be comparable to other dipeptides with a C-terminal glycine, which tend to be rapidly hydrolyzed[1]. However, the presence of the basic side chain of lysine at the N-terminus could also influence its interaction with peptidases.

Below is a table summarizing the half-lives and hydrolysis rates of various dipeptides in rat plasma, providing a basis for comparative analysis.

Table 1: Comparative Metabolic Stability of Dipeptides in Rat Plasma

DipeptidePlasma Half-life (min)Relative Rate of Hydrolysis by Plasma EnzymesReference
Glycine N-Terminus
Gly-Leu28.3 ± 2.11.0[1]
Alanine N-Terminus
Ala-Leu3.8 ± 0.311.2[1]
Phenylalanine N-Terminus
Phe-Leu4.5 ± 0.48.9[1]
Arginine N-Terminus
Arg-Leu6.2 ± 0.56.5[1]
Aspartic Acid N-Terminus
Asp-Leu-0.6[1]
Leucine N-Terminus
Leu-Gly4.2 ± 0.39.8[1]
Leu-Ala3.9 ± 0.210.5[1]

Data adapted from Adibi S.A. (1986). Metabolism.[1]

Experimental Protocols for In Vitro Metabolic Stability Assessment

To evaluate the metabolic stability of dipeptides, a standardized in vitro experimental protocol is essential. The following is a detailed methodology based on common practices in the field.

Objective: To determine the rate of degradation of a dipeptide in a biological matrix (e.g., plasma, serum, or intestinal fluid) in vitro.

Materials:

  • Dipeptide of interest (e.g., H-Lys-Gly-OH)

  • Biological matrix: Human or animal plasma (heparinized), serum, or simulated intestinal fluid (SIF)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or trichloroacetic acid)

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Preparation of Dipeptide Stock Solution: Prepare a stock solution of the dipeptide in an appropriate solvent (e.g., water or PBS) at a known concentration.

  • Incubation:

    • Pre-warm the biological matrix to 37°C.

    • Initiate the reaction by adding a small volume of the dipeptide stock solution to the pre-warmed biological matrix to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution. The quenching solution precipitates proteins and stops enzymatic degradation.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent dipeptide in the supernatant using a validated HPLC or LC-MS method.

    • The analytical method should be specific for the dipeptide and be able to separate it from any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining dipeptide against time.

    • The slope of the linear regression of this plot represents the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for assessing dipeptide metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing stock Prepare Dipeptide Stock Solution start_incubation Initiate Reaction: Add Dipeptide to Matrix stock->start_incubation matrix Pre-warm Biological Matrix (37°C) matrix->start_incubation incubate Incubate at 37°C start_incubation->incubate sampling Collect Aliquots at Time Points incubate->sampling t = 0, 5, 15... min quench Quench Reaction sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by HPLC or LC-MS supernatant->hplc_ms plot Plot ln(% Remaining) vs. Time hplc_ms->plot calculate Calculate Half-life (t½) plot->calculate dipeptide_metabolism Dipeptide Dipeptide (e.g., H-Lys-Gly-OH) Peptidase Peptidases (in Plasma/Serum) Dipeptide->Peptidase AminoAcids Constituent Amino Acids (Lysine + Glycine) Peptidase->AminoAcids Hydrolysis of Peptide Bond

References

A Comparative Guide to the Quantification of H-Lys-Gly-OH HCl: Validating a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of the dipeptide H-Lys-Gly-OH HCl. The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental data and protocols to aid researchers in making informed decisions for their specific analytical needs.

Introduction

H-Lys-Gly-OH, a dipeptide composed of lysine and glycine, is a molecule of interest in various fields of biomedical and pharmaceutical research. Accurate and reliable quantification of this peptide is crucial for pharmacokinetic studies, formulation development, and quality control processes. While several methods can be used for peptide quantification, this guide introduces a novel, validated HPLC-UV method designed for simplicity, robustness, and accessibility.

The challenge in quantifying small, non-aromatic peptides like H-Lys-Gly-OH lies in their lack of a strong chromophore, making direct UV detection less sensitive.[1][2] This often necessitates derivatization or the use of more complex detectors like mass spectrometry.[3][4][5] The presented HPLC-UV method addresses this by leveraging peptide bond absorbance in the far-UV region, providing a direct and cost-effective analytical solution.

Newly Validated HPLC-UV Method: Performance Characteristics

The following tables summarize the validation data for the new HPLC-UV method for H-Lys-Gly-OH HCl quantification.

Table 1: System Suitability and Specificity
ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20003500
Specificity No interference at the retention time of the analyteComplies
Table 2: Linearity and Range
ParameterResult
Linear Range 10 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45782x + 1253
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)% Recovery
2019.899.0%
5050.4100.8%
8079.599.4%
Table 4: Precision (Repeatability and Intermediate Precision)
Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
500.85%1.22%
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult
LOD 1.5 µg/mL
LOQ 4.5 µg/mL

Comparison with Alternative Analytical Methods

The choice of an analytical method depends on various factors including the required sensitivity, specificity, sample matrix complexity, and available instrumentation.

Table 6: Comparison of Analytical Methods for H-Lys-Gly-OH HCl Quantification
FeatureValidated HPLC-UV Method LC-MS/MS Pre-column Derivatization with HPLC-UV/FLD
Principle Separation by reverse-phase HPLC and direct UV detection of the peptide bond.[6]Separation by LC coupled with mass spectrometry for highly specific mass-based detection.[5]Chemical modification of the peptide to attach a UV-absorbing or fluorescent tag before HPLC separation.[2][3]
Specificity Good; based on retention time. Potential for interference from co-eluting compounds.Excellent; based on parent and fragment ion masses, providing high confidence in identification.Very Good; derivatization can improve selectivity.
Sensitivity Moderate (µg/mL range).Very High (ng/mL to pg/mL range).[7]High; significantly enhances detection limits compared to direct UV.
Complexity Low; straightforward sample preparation and analysis.High; requires specialized instrumentation and expertise for method development and data analysis.[5]Moderate; adds an extra step for derivatization, which needs optimization.[3]
Cost Low; utilizes standard HPLC equipment.High; significant investment in instrumentation and maintenance.Low to Moderate; cost of derivatization reagents.
Ideal Application Routine quality control, formulation analysis, and studies with relatively high analyte concentrations.Bioanalysis of complex matrices (e.g., plasma, tissue), metabolomics, and when very low detection limits are required.[8][9]When higher sensitivity than direct UV is needed but LC-MS is not available or necessary.

Experimental Protocols

Protocol 1: Validated HPLC-UV Method for H-Lys-Gly-OH HCl Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of H-Lys-Gly-OH HCl and dissolve in 10 mL of mobile phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in mobile phase A to cover the linear range (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing H-Lys-Gly-OH HCl in mobile phase A to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedures:

  • Specificity: Inject a blank (mobile phase A) and a placebo sample to ensure no interfering peaks at the retention time of H-Lys-Gly-OH.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of H-Lys-Gly-OH into a placebo sample at three different concentration levels (low, medium, high).

  • Precision:

    • Repeatability: Analyze six replicates of a standard solution at a medium concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result start Start prep_standards Prepare Standard Solutions (10-100 µg/mL) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_analysis HPLC-UV Analysis (λ = 214 nm) prep_standards->hplc_analysis prep_samples->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) data_acquisition->accuracy precision Precision (Repeatability) data_acquisition->precision specificity Specificity data_acquisition->specificity lod_loq LOD & LOQ data_acquisition->lod_loq end Validated Method linearity->end accuracy->end precision->end specificity->end lod_loq->end

Caption: Workflow for the validation of the HPLC-UV method.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_limits Detection Limits center Validated Analytical Method Linearity Linearity (r² ≥ 0.999) center->Linearity Accuracy Accuracy (98-102% Recovery) center->Accuracy Precision Precision (%RSD ≤ 2%) center->Precision Range Range center->Range Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ Linearity->Range LOD->LOQ

Caption: Interrelation of analytical method validation parameters.

References

Safety Operating Guide

Personal protective equipment for handling H-Lys-Gly-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling H-Lys-Gly-OH.HCl, especially in its powdered form, adherence to proper PPE protocols is crucial to avoid inhalation and contact with skin and eyes.[1][2]

Recommended PPE:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety gogglesProtects eyes from dust particles and splashes.
Respiratory Protection N95 or higher rated respiratorAvoids inhalation of the powdered compound.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow ensures minimal exposure and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly sealed in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between -15°C and -20°C.[1][3]

2. Weighing and Preparation of Solutions:

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder. Avoid creating dust clouds.[1]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Experimental Use:

  • Always wear the recommended PPE during experimental procedures.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • In case of accidental contact, follow the first aid measures outlined below.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be placed in a sealed bag and disposed of as chemical waste.

  • Solutions: Aqueous solutions should be collected in a designated waste container for chemical waste disposal.

Workflow for Donning and Doffing PPE

To ensure maximum protection, the sequence of putting on and taking off PPE is critical.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Procedural flow for donning and doffing Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys-Gly-OH.HCl
Reactant of Route 2
Reactant of Route 2
H-Lys-Gly-OH.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.